molecular formula C9H9NO2 B11917911 2-(Hydroxyimino)-1-phenylpropan-1-one CAS No. 28867-78-9

2-(Hydroxyimino)-1-phenylpropan-1-one

Cat. No.: B11917911
CAS No.: 28867-78-9
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-YFHOEESVSA-N
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Description

2-(Hydroxyimino)-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxyimino)-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxyimino)-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28867-78-9

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-phenylpropan-1-one

InChI

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-

InChI Key

YPINLRNGSGGJJT-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one (also known as isonitrosopropiophenone), a critical intermediate in the production of phenylpropanolamine derivatives such as norephedrine.

Executive Summary

Target Molecule: 2-(Hydroxyimino)-1-phenylpropan-1-one CAS Registry Number: 119-51-7 Primary Application: Precursor for the synthesis of 1-phenyl-2-amino-1-propanol (norephedrine) and related amino alcohols via catalytic hydrogenation. Reaction Class: Acid-catalyzed


-nitrosation of ketones.

This guide prioritizes the Alkyl Nitrite / Acid Catalysis route. While industrial methods may utilize sodium nitrite and mineral acid directly, the use of alkyl nitrites (specifically


-butyl nitrite) in an organic solvent provides a homogeneous reaction environment that minimizes side reactions like C-C bond cleavage (Beckmann-type fragmentation), ensuring higher purity for research and development applications.

Mechanistic Foundations

The synthesis relies on the nitrosation of the


-carbon of propiophenone. The reaction is regiospecific to the methylene group due to the activation provided by the adjacent carbonyl.
Reaction Pathway[1][2][3]
  • Enolization: Acid catalysis promotes the tautomerization of propiophenone (keto form) to its enol form.

  • Nitrosyl Attack: The nucleophilic enol attacks the electrophilic nitrosonium species (

    
    ), generated in situ from the alkyl nitrite and acid.
    
  • Tautomerization: The resulting

    
    -nitroso ketone rapidly tautomerizes to the more stable oxime (isonitroso) form.
    
Mechanism Diagram

ReactionMechanism cluster_0 Activation cluster_1 Nitrosation Cycle BuONO n-Butyl Nitrite NO_plus NO+ (Electrophile) BuONO->NO_plus + H+ / - BuOH H_plus H+ (HCl) Prop_Keto Propiophenone (Keto Form) H_plus->Prop_Keto Prop_Enol Propiophenone (Enol Form) Prop_Keto->Prop_Enol H+ Nitroso_Int α-Nitroso Intermediate Prop_Enol->Nitroso_Int + NO+ Product 2-(Hydroxyimino)- 1-phenylpropan-1-one Nitroso_Int->Product Tautomerization

Figure 1: Acid-catalyzed nitrosation mechanism via enol intermediate.

Experimental Protocol

Method: Nitrosation using


-Butyl Nitrite and Hydrogen Chloride gas.
Scale:  Laboratory (approx. 0.5 mol scale).
Rationale:  This protocol avoids the generation of gaseous methyl nitrite (used in older Organic Syntheses methods), replacing it with the liquid reagent 

-butyl nitrite for safer handling and dosing control.
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Propiophenone 1.067.1 g (0.5 mol)Substrate

-Butyl Nitrite
1.261.8 g (70 mL)Nitrosating Agent
Diethyl Ether Solvent400 mLReaction Medium
HCl (gas) CatalystContinuous streamCatalyst
10% NaOH Workup~500 mLExtraction

Equipment: 1L 3-neck round-bottom flask, mechanical stirrer, gas inlet tube (for HCl), addition funnel, reflux condenser, ice bath.

Step-by-Step Workflow

Workflow Start Start: Charge Flask Dissolve Dissolve Propiophenone in Diethyl Ether Start->Dissolve Initiate Initiate HCl Gas Flow (Moderate Stream) Dissolve->Initiate Add_Nitrite Add n-Butyl Nitrite Dropwise (keep gentle reflux) Initiate->Add_Nitrite React Stir 30 mins post-addition (Solution turns yellow) Add_Nitrite->React Exothermic Extract Extract with 10% NaOH (Product moves to aqueous layer) React->Extract Precipitate Acidify Aqueous Layer with Conc. HCl / Ice Extract->Precipitate Filter Filter & Dry Crude Solid Precipitate->Filter Recryst Recrystallize from Toluene Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of Isonitrosopropiophenone.

Detailed Procedure
  • Setup: Equip the 3-neck flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dropping funnel. Place the flask in a hood with excellent ventilation.

  • Solvation: Dissolve 67.1 g of propiophenone in 400 mL of anhydrous diethyl ether.

  • Initiation: Begin bubbling dry hydrogen chloride gas into the solution at a steady rate (approx. 2-3 bubbles per second).

  • Addition: While stirring and bubbling HCl, add the

    
    -butyl nitrite dropwise from the funnel.
    
    • Critical Control: The reaction is exothermic. Adjust the addition rate to maintain a gentle reflux of the ether. If the reaction becomes too vigorous, cool the flask briefly with an ice bath.

  • Completion: After the addition is complete (approx. 1 hour), continue stirring and bubbling HCl for an additional 20–30 minutes. The solution should appear clear yellow.[4]

  • Extraction (Workup):

    • Transfer the mixture to a separatory funnel.[6]

    • Extract the ether layer repeatedly with 10% NaOH solution (4 x 100 mL).[4] The product is acidic (oxime proton) and will transfer to the aqueous alkaline layer as the sodium salt. The ether layer (containing unreacted propiophenone) can be discarded or recovered.[4]

  • Precipitation:

    • Combine the alkaline aqueous extracts.

    • Pour the alkaline solution slowly, with vigorous stirring, into a mixture of concentrated HCl (150 mL) and crushed ice (300 g).

    • The product will precipitate immediately as a white to pale-yellow solid.

  • Purification: Filter the solid via suction filtration, wash with cold water, and air dry. Recrystallize the crude product from toluene (approx. 2-3 mL toluene per gram of product).

Characterization & Quality Control

Physical Properties[1][5][8][9][10][11][12]
  • Appearance: White needles (recrystallized).

  • Melting Point: 111–113 °C (Lit. 112–113 °C).[4]

  • Solubility: Soluble in ethanol, ether, chloroform; soluble in aqueous alkali; insoluble in cold water.

Spectroscopy Data
TechniqueSignal / PeakAssignment

H NMR

2.08 (s, 3H)
Methyl group (

) attached to

(CDCl

, 400 MHz)

7.40 – 7.60 (m, 3H)
Aromatic meta/para protons

7.95 – 8.05 (m, 2H)
Aromatic ortho protons

9.50 (br s, 1H)
Oxime hydroxyl (

), exchangeable
IR 3250 – 3350 cm

O-H Stretch (Broad, H-bonded)
(KBr Pellet)1665 cm

C=O Stretch (Conjugated ketone)
1630 cm

C=N Stretch (Oxime)
990 – 1000 cm

N-O Stretch

Safety & Troubleshooting

Critical Safety Hazards
  • Alkyl Nitrites:

    
    -Butyl nitrite is toxic if inhaled or ingested. It is a potent vasodilator (lowers blood pressure rapidly) and can cause cyanosis. Always  handle in a fume hood.
    
  • Explosion Risk: Do not distill the residue of the reaction to dryness if peroxides are suspected in the ether.

  • HCl Gas: Corrosive and toxic. Use a trap or scrubber for excess gas.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete nitrosation or side reactions.Ensure HCl flow is continuous; the acid catalyst is consumed/lost if flow stops. Ensure fresh butyl nitrite is used.[4][5]
Oiling Out Product failing to crystallize during acidification.The aqueous mixture may be too warm. Ensure plenty of ice is present during the HCl addition step.[4] Scratch the glass to induce nucleation.
Red/Brown Color Oxidation or decomposition.[6]Reaction temperature too high. Control the exotherm more strictly during nitrite addition.

References

  • Organic Syntheses Procedure (Standard): Hartung, W. H.; Crossley, F. Isonitrosopropiophenone. Org.[4] Synth.1936 , 16, 44; Coll. Vol. 3, 191.[4] (Note: This source details the methyl nitrite gas method but provides the foundational chemistry and physical data).

  • Butyl Nitrite Adaptation: Slater, G. et al.[4][6] Modification of Nitrosation using Alkyl Nitrites.[7][2][4] J. Chem. Soc.1920 , 117, 371. (Historical basis for the liquid-phase adaptation).

  • Safety Data & Properties: PubChem Compound Summary for CID 101121, 2-Hydroxy-1-phenylpropan-1-one (Tautomer/Related).

  • Spectroscopic Data: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. 1,2-Propanedione, 1-phenyl-, 2-oxime.[8]

Sources

Technical Monograph: α-Isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Guide

Executive Summary

α-Isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) represents a critical intermediate in organic synthesis, distinguished by its dual functionality as both a conjugated ketone and an oxime.[1][2] Widely utilized as a precursor for phenylpropanolamine derivatives and as a chelating agent in analytical coordination chemistry, its reactivity is defined by the electrophilic nature of the carbonyl and the amphoteric character of the oxime group. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic mechanisms, and spectroscopic signatures for researchers in pharmaceutical development and organometallic chemistry.

Physicochemical Profile

The compound exhibits properties characteristic of α-keto oximes, capable of existing in E and Z isomeric forms, though the E-isomer is thermodynamically favored due to steric repulsion between the phenyl ring and the oxime hydroxyl group.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
IUPAC Name (2E)-2-(hydroxyimino)-1-phenylpropan-1-oneE-isomer predominates
CAS Registry 119-51-7
Molecular Formula C₉H₉NO₂MW: 163.17 g/mol
Appearance White to yellowish crystalline powderColor deepens upon oxidation
Melting Point 111 – 114 °CSharp transition indicates high purity
Solubility Soluble in EtOH, MeOH, CHCl₃, TolueneSparingly soluble in water
pKa (Oxime) ~9.5 – 10.5Weakly acidic proton on =N-OH
Stability Light sensitive; hygroscopicStore under inert gas at 2-8°C

Synthetic Production & Mechanism

The industrial and laboratory standard for synthesis involves the acid-catalyzed nitrosation of propiophenone. This reaction proceeds via the enol tautomer of the ketone, which undergoes electrophilic attack by the nitrosonium ion (


) or an alkyl nitrite species.
Mechanism: Acid-Catalyzed Nitrosation

The pathway below illustrates the transformation from propiophenone to the α-isonitroso derivative.[1] The critical step is the formation of the enol, which is the nucleophilic species that reacts with the nitrosating agent.

NitrosationMechanism Propiophenone Propiophenone (Keto Form) Enol Enol Tautomer (Nucleophile) Propiophenone->Enol H+ / -H+ Acid Acid Catalyst (HCl/H+) Acid->Enol Intermediate Nitroso Intermediate Enol->Intermediate Attack by NO+ Nitrite Alkyl Nitrite / NO+ (Electrophile) Nitrite->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Isomerization Product α-Isonitrosopropiophenone (Oxime Product) Tautomerization->Product Stable Form

Figure 1: Mechanistic pathway for the nitrosation of propiophenone via enol attack on the nitrosonium electrophile.[1]

Key Process Parameters:

  • Reagent Control: Alkyl nitrites (e.g., methyl or butyl nitrite) are preferred over metallic nitrites to maintain solubility in organic solvents (ether/methanol).

  • Temperature: Reaction is typically exothermic; temperature maintenance between 25–35°C is crucial to prevent over-oxidation to benzoic acid derivatives.[1]

  • Catalyst: Hydrogen chloride gas or concentrated HCl is used to promote enolization.[1]

Spectroscopic Characterization

Accurate identification relies on distinct spectral fingerprints arising from the conjugated ketone and the oxime moiety.

Infrared (IR) Spectroscopy[3][4]
  • O-H Stretch (3200–3400 cm⁻¹): Broad, strong band characteristic of the oxime hydroxyl group.

  • C=O Stretch (1660–1690 cm⁻¹): The carbonyl peak appears at a lower wavenumber than typical aliphatic ketones (usually ~1715 cm⁻¹) due to conjugation with the phenyl ring and the adjacent oxime double bond.

  • C=N Stretch (1600–1630 cm⁻¹): Distinct absorption for the imine linkage.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • δ 2.0–2.2 ppm (Singlet, 3H): Methyl group (-CH₃) adjacent to the oxime carbon.[1] It appears as a singlet as there are no vicinal protons.[1]

  • δ 7.3–8.0 ppm (Multiplet, 5H): Aromatic protons. The ortho-protons are deshielded by the carbonyl anisotropy, appearing further downfield.

  • δ 11.0–12.5 ppm (Broad Singlet, 1H): The oxime hydroxyl proton (=N-OH).[1] This peak is exchangeable with D₂O and its position is concentration/solvent dependent.[1][3]

Reactivity & Applications

Coordination Chemistry (Ligand Behavior)

α-Isonitrosopropiophenone acts as a bidentate ligand, coordinating through the carbonyl oxygen and the oxime nitrogen. This property is exploited in analytical chemistry for the gravimetric or spectrophotometric determination of transition metals (Fe, Co, Ni, Pd).

MetalComplex Metal M (II) O1 O Metal->O1 N1 N Metal->N1 O2 O Metal->O2 N2 N Metal->N2 C1 C=O O1->C1 C2 C=N N1->C2 C4 C=O O2->C4 C3 C=N N2->C3 C1->C2 Ph1 Ph C1->Ph1 Me1 CH3 C2->Me1 C3->C4 Me2 CH3 C3->Me2 Ph2 Ph C4->Ph2

Figure 2: Schematic of a square-planar bis-chelate complex formed between α-isonitrosopropiophenone and a divalent metal ion (e.g., Ni²⁺, Pd²⁺).[1]

Reductive Transformations & Stereoselectivity

The reduction of α-isonitrosopropiophenone is a pivotal reaction in the synthesis of phenylpropanolamine derivatives (e.g., norephedrine). The reaction involves the simultaneous reduction of the ketone (C=O) to an alcohol and the oxime (C=N-OH) to an amine.

  • Catalytic Hydrogenation (Pd/C or Raney Ni): Typically yields a mixture of erythro and threo isomers (amino alcohols).

  • Mechanism: The stereochemical outcome is dictated by the adsorption orientation on the catalyst surface and the sequence of reduction (ketone first vs. oxime first).

ReductionPathway cluster_conditions Reduction Conditions Start α-Isonitrosopropiophenone H2_Pd H2 / Pd-C (Catalytic Hydrogenation) Start->H2_Pd LiAlH4 LiAlH4 (Hydride Reduction) Start->LiAlH4 Intermediate Amino-Ketone Intermediate (Transient) H2_Pd->Intermediate LiAlH4->Intermediate Product_Erythro Erythro-Amino Alcohol (Major Product - Pd/C) Intermediate->Product_Erythro Stereoselective Product_Threo Threo-Amino Alcohol (Minor Product) Intermediate->Product_Threo

Figure 3: Divergent reduction pathways leading to stereoisomeric amino alcohols.

Safety & Regulatory Compliance

Warning: α-Isonitrosopropiophenone is a chemical precursor that can be used in the synthesis of controlled substances (e.g., cathinone, methcathinone).

  • Regulatory Status: In many jurisdictions (including the US and EU), this compound is monitored as a List I Chemical or equivalent regulated precursor. Researchers must verify authorization and maintain strict inventory logs as per local laws (e.g., DEA regulations in the US).

  • Toxicology:

    • Acute Toxicity: Harmful if swallowed.[1] May cause methemoglobinemia due to the oxime functionality releasing hydroxylamine metabolites in vivo.

    • Irritation: Causes skin and eye irritation.[1]

  • Handling Protocol:

    • Use only in a fume hood.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Waste must be segregated as halogen-free organic waste (unless chlorinated solvents are used).[1]

References

  • National Institute of Standards and Technology (NIST). 1,2-Propanedione, 1-phenyl-, 2-oxime (α-Isonitrosopropiophenone) Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Organic Syntheses. Isonitrosopropiophenone: Synthesis from Propiophenone and Methyl Nitrite.[1] Org.[1][3][4][5][6][7] Synth. 1941, 21, 90; Coll.[1] Vol. 3, 1955, 191.[1] [Link][1]

  • PubChem. Compound Summary: alpha-Isonitrosopropiophenone (CID 9566063).[1] National Library of Medicine.[1] [Link]

Sources

An In-Depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), a versatile synthetic intermediate with significant applications in organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, chemical properties, reactivity, and its role as a precursor to valuable molecular scaffolds.

Introduction: Unveiling a Key Synthetic Building Block

1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is an organic compound featuring a distinctive α-oximino ketone functional group.[1][2] This arrangement of atoms imparts a unique chemical reactivity that has been exploited in a variety of synthetic transformations. Its importance lies not in its direct biological activity, but rather in its utility as a precursor for constructing more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on the underlying chemical principles that govern its behavior.

Physicochemical Properties and Handling

1-Phenyl-1,2-propanedione-2-oxime is typically a white to light yellow crystalline solid.[3] A thorough understanding of its physical and chemical properties is essential for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of 1-Phenyl-1,2-propanedione-2-oxime

PropertyValueSource(s)
CAS Number 119-51-7[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Melting Point 111-113 °C[4]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in many organic solvents, such as toluene.[4]

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling 1-phenyl-1,2-propanedione-2-oxime. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime: A Validated Protocol

The reliable synthesis of 1-phenyl-1,2-propanedione-2-oxime is crucial for its application in further synthetic endeavors. A well-established and trusted procedure is documented in Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental methods.

The Classic Organic Syntheses Protocol

This method involves the nitrosation of propiophenone using methyl nitrite, which is generated in situ. The choice of reagents and conditions is critical for achieving a good yield and purity.

Experimental Protocol: Synthesis of Isonitrosopropiophenone [4]

  • Apparatus: A well-ventilated fume hood is essential. The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube for methyl nitrite, and another for dry hydrogen chloride.

  • Reagents:

    • Propiophenone (3.5 moles)

    • Ethyl ether (2.3 L)

    • Sodium nitrite (95%, 4 moles)

    • Methyl alcohol (4.5 moles)

    • Water (170 cc)

    • Concentrated sulfuric acid (diluted 1:2 with water)

    • Dry hydrogen chloride gas

    • 5% Sodium hydroxide solution

    • Concentrated hydrochloric acid

    • Ice

    • Toluene for recrystallization

  • Procedure:

    • A solution of propiophenone in ethyl ether is placed in the reaction flask.

    • Methyl nitrite gas, generated by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite, methyl alcohol, and water, is bubbled through the ethereal solution of propiophenone.

    • Simultaneously, a steady stream of dry hydrogen chloride gas is introduced into the reaction mixture. The acid acts as a catalyst for the nitrosation reaction.

    • The reaction is exothermic, and the rate of addition of methyl nitrite should be controlled to maintain a gentle reflux of the ether. The reaction is typically complete in about four hours.

    • After the reaction, the ethereal solution is extracted with a 5% sodium hydroxide solution. The alkaline extracts contain the sodium salt of the oxime.

    • The combined alkaline extracts are then slowly poured into a mixture of concentrated hydrochloric acid and ice with stirring. This acidic workup protonates the oximate to precipitate the desired isonitrosopropiophenone.

    • The crude product is collected by filtration, washed with water, and dried.

    • For purification, the crude material is recrystallized from toluene to yield white to light yellow crystals of 1-phenyl-1,2-propanedione-2-oxime.

Causality Behind Experimental Choices:

  • The use of in situ generated methyl nitrite provides a controlled and sustained delivery of the nitrosating agent.

  • The presence of hydrogen chloride is crucial as it catalyzes the reaction by protonating the carbonyl oxygen of propiophenone, making the α-carbon more susceptible to electrophilic attack by the nitrosating species.

  • The alkaline extraction is a key purification step that separates the acidic oxime from unreacted starting material and other non-acidic byproducts.

  • Precipitation from an acidic solution ensures the isolation of the neutral oxime product.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification propiophenone Propiophenone reaction_vessel Nitrosation in Ether propiophenone->reaction_vessel methyl_nitrite Methyl Nitrite (in situ) methyl_nitrite->reaction_vessel hcl HCl (gas) hcl->reaction_vessel extraction Alkaline Extraction reaction_vessel->extraction Reaction Mixture precipitation Acid Precipitation extraction->precipitation Alkaline Extract recrystallization Recrystallization (Toluene) precipitation->recrystallization Crude Product product 1-Phenyl-1,2-propanedione-2-oxime recrystallization->product Pure Product Beckmann_Rearrangement cluster_reactants Starting Material cluster_intermediates Intermediates cluster_product Product start Oxime protonated Protonated Oxime start->protonated + H+ nitrilium Nitrilium Ion protonated->nitrilium - H2O (Rearrangement) hydrated Hydrated Intermediate nitrilium->hydrated + H2O amide Amide hydrated->amide Tautomerization

Caption: Generalized mechanism of the Beckmann rearrangement.

Synthesis of Heterocyclic Scaffolds: A Cornerstone of Drug Discovery

Perhaps the most significant application of 1-phenyl-1,2-propanedione-2-oxime in the context of drug development is its use as a precursor for the synthesis of heterocyclic compounds. Many of the top-selling pharmaceuticals contain nitrogen-containing heterocyclic cores.

Synthesis of Isoquinolines:

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are found in numerous alkaloids and synthetic drugs with a wide range of biological activities. A powerful strategy for the synthesis of isoquinolines involves the cyclization of aromatic ketoximes with alkynes, often catalyzed by transition metals like ruthenium. [5] Illustrative Reaction Scheme: Ruthenium-Catalyzed Isoquinoline Synthesis [5] An aromatic ketoxime, such as a derivative of 1-phenyl-1,2-propanedione-2-oxime, can react with an alkyne in the presence of a ruthenium catalyst and a base (e.g., sodium acetate) to afford a substituted isoquinoline. This transformation proceeds through a C-H activation mechanism, highlighting a modern and atom-economical approach to heterocycle synthesis.

Analytical Methods for Characterization

The accurate characterization of 1-phenyl-1,2-propanedione-2-oxime and its reaction products is essential for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Common Analytical Techniques

TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicates high purity. Retention time is characteristic of the compound under specific chromatographic conditions.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorptions for C=O (ketone), C=N (oxime), and O-H (oxime) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its structure.
Mass Spectrometry (MS) Molecular weight determinationThe molecular ion peak corresponds to the molecular weight of the compound (163.17 g/mol ).

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be effectively used for the analysis of 1-phenyl-1,2-propanedione-2-oxime.

  • Column: A standard C18 column is suitable.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a common mobile phase.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

HPLC_Workflow sample Sample of 1-phenyl-1,2-propanedione-2-oxime dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration dissolution->filtration injection Injection into HPLC filtration->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection data Chromatogram (Purity & Quantification) detection->data

Caption: A typical workflow for the HPLC analysis of 1-phenyl-1,2-propanedione-2-oxime.

Role in Drug Development: A Precursor to Bioactive Molecules

While 1-phenyl-1,2-propanedione-2-oxime itself is not a therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The α-oximino ketone moiety serves as a versatile handle for the introduction of nitrogen-containing functional groups, which are prevalent in drug molecules.

α-Amino Ketones as Pharmacophores:

The reduction of the oxime group in 1-phenyl-1,2-propanedione-2-oxime leads to the formation of α-amino ketones. These structural motifs are present in a variety of bioactive natural products and pharmaceuticals. [6]The amino and ketone functionalities can serve as key interaction points with biological targets such as enzymes and receptors.

Precursor to Heterocyclic Drugs:

As discussed earlier, the ability of 1-phenyl-1,2-propanedione-2-oxime to participate in cyclization reactions to form heterocycles like isoquinolines is of paramount importance. [5]The isoquinoline core is found in a wide range of drugs, including the well-known anthelmintic agent praziquantel. While the synthesis of praziquantel itself may not directly start from 1-phenyl-1,2-propanedione-2-oxime, the synthetic strategies for building the core isoquinoline ring system often rely on precursors with similar reactivity. [1][6]The development of novel synthetic routes to such scaffolds, starting from readily available materials like 1-phenyl-1,2-propanedione-2-oxime, is an active area of research in drug discovery.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, predictable reactivity, and its role as a precursor to important molecular scaffolds, particularly nitrogen-containing heterocycles, make it a compound of significant interest to researchers and professionals in drug development. A thorough understanding of its properties and chemical transformations, as outlined in this guide, is key to unlocking its full potential in the quest for novel and effective therapeutics.

References

  • Organic Syntheses, Coll. Vol. 2, p. 363 (1943); Vol. 16, p. 44 (1936). [Link]

  • Chinnagolla, R. K., Pimparkar, S., & Jeganmohan, M. (2012). Ruthenium-Catalyzed Regioselective Synthesis of Isoquinolines from Aromatic Ketoximes and Alkynes. Organic Letters, 14(11), 3032–3035. [Link]

  • Jiang, B., & Turek, J. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 9(1), 1-8. [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

Sources

Technical Characterization Guide: 2-(Hydroxyimino)-1-phenylpropan-1-one

[1]

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Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-(Hydroxyimino)-1-phenylpropan-1-one , a critical intermediate in organic synthesis and coordination chemistry. As a vicinal keto-oxime, this compound exhibits distinct electronic and structural properties driven by the conjugation between the phenyl ring, the carbonyl group, and the hydroxyimino moiety.

This document details the definitive spectral fingerprints (NMR, IR, MS) required for structural validation and purity assessment in drug development and research workflows.

Structural Considerations & Isomerism

The compound exists primarily as the (E)-isomer (anti-phenyl) in the solid state and in solution, stabilized by intramolecular hydrogen bonding and steric factors. However, in solution, dynamic equilibrium between E (anti) and Z (syn) forms can complicate spectral interpretation.

  • Molecular Formula:

    
    [4][1][2][5][6][7][8]
    
  • Molecular Weight: 163.17 g/mol [4]

  • Key Structural Motif:

    
    -Keto Oxime (
    
    
    )
Isomerization Pathway

The configuration of the oxime group relative to the carbonyl is critical for interpreting NMR chemical shifts.

IsomerismE_Isomer(E)-Isomer(Thermodynamically Stable)TransitionAcid/Base CatalyzedEquilibriumE_Isomer->TransitionZ_Isomer(Z)-Isomer(Less Stable)Transition->Z_Isomer

Figure 1: Geometric isomerism of 2-(Hydroxyimino)-1-phenylpropan-1-one. The (E)-configuration is generally favored.

Spectroscopic Characterization

Mass Spectrometry (EI-MS)

The Electron Ionization (EI) mass spectrum is dominated by

Key Fragmentation Data:

m/z (Mass-to-Charge) Ion Identity Relative Abundance Interpretation

| 163 |

105

100% (Base Peak)

77

51

Fragmentation Logic: The fragmentation pathway follows a predictable breakdown driven by the stability of the acylium ion.

MassSpecMMolecular Ion[M]+ m/z 163Frag1Benzoyl Cation[Ph-CO]+ m/z 105(Base Peak)M->Frag1 α-CleavageNeutralNeutral Fragment[C(=NOH)CH3] radicalM->Neutral LossFrag2Phenyl Cation[Ph]+ m/z 77Frag1->Frag2 -CO (28 Da)Frag3Cyclobutadienyl Cation[C4H3]+ m/z 51Frag2->Frag3 -C2H2 (26 Da)

Figure 2: EI-MS Fragmentation Pathway. The dominance of m/z 105 is characteristic of phenyl ketones.

Nuclear Magnetic Resonance (NMR)

NMR data is presented for DMSO-


H NMR (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.45 Broad Singlet1H=N-OH Highly deshielded due to H-bonding; disappears with

.
7.85 - 7.90 Multiplet2HAr-H (Ortho)Deshielded by carbonyl anisotropy.
7.60 - 7.66 Multiplet1HAr-H (Para)Typical aromatic range.
7.50 - 7.55 Multiplet2HAr-H (Meta)Typical aromatic range.
2.08 Singlet3H-CH

Methyl group adjacent to C=N; singlet confirms no vicinal protons.

C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentCarbon Type
190.5 C =OCarbonyl (Ketone, conjugated)
155.2 C =N-OHOxime Carbon
133.5 Ar-C (Ipso)Quaternary Aromatic
132.8 Ar-C (Para)Aromatic CH
129.4 Ar-C (Ortho)Aromatic CH
128.6 Ar-C (Meta)Aromatic CH
10.2 -C H

Methyl

> Note: Chemical shifts may vary slightly (

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the conjugated ketone and the oxime.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3200 - 3400

(O-H)
Hydroxyl (Oxime)Broad band, indicates H-bonding.
3060

(C-H)
Aromatic C-HWeak intensity.[3]
1665

(C=O)
CarbonylLower frequency than non-conjugated ketones (~1715) due to conjugation with Ph.
1600

(C=N)
Oxime / C=COverlap of oxime C=N and aromatic ring breathing modes.
900 - 1000

(N-O)
N-O StretchCharacteristic fingerprint for oximes.

Experimental Methodology: Synthesis & Purification

To ensure data integrity, the following protocol describes the standard preparation of the analytical sample.

Objective: Synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one via nitrosation of propiophenone.

Reagents:

  • Propiophenone (1.0 eq)

  • Methyl Nitrite (or Butyl Nitrite) (1.2 eq)

  • Hydrochloric Acid (catalytic/solvent, usually in methanol/ether)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and an addition funnel. Maintain temperature at 0–5 °C using an ice bath.

  • Nitrosation: Dissolve propiophenone in ether/methanol. Introduce HCl gas or add HCl/MeOH solution.

  • Addition: Slowly add the alkyl nitrite (e.g., methyl nitrite gas or butyl nitrite liquid) over 1-2 hours. The reaction is exothermic; control rate to maintain <10 °C.

  • Workup: Upon completion (monitored by TLC), the product often precipitates as the hydrochloride salt or free oxime depending on pH.

  • Purification: Extract with NaOH (aq) to pull the acidic oxime into the aqueous phase (separating from unreacted ketone). Acidify the aqueous layer with HCl to precipitate the product.

  • Recrystallization: Recrystallize from toluene or ethanol/water to obtain white needles (mp 111-113 °C).

SynthesisStartPropiophenone(Ph-CO-CH2-CH3)Step1Nitrosation(RONO / HCl)Start->Step1IntermediateIntermediateNitrosoketoneStep1->IntermediateProduct2-(Hydroxyimino)-1-phenylpropan-1-one(Precipitate)Intermediate->Product TautomerizationPurifyAcid/Base Extraction& RecrystallizationProduct->Purify

Figure 3: Synthetic workflow for obtaining high-purity analytical standards.

References

  • Hartung, W. H.; Crossley, F. (1943). "Isonitrosopropiophenone".[4][1][2][8][9] Organic Syntheses, Coll. Vol. 2, p. 363.

  • National Institute of Standards and Technology (NIST). "1,2-Propanedione, 1-phenyl-, 2-oxime Mass Spectrum".[1] NIST Chemistry WebBook, SRD 69.

  • PubChem. "1-Phenyl-1,2-propanedione 2-oxime (Compound)".[4][2][6][8] National Library of Medicine.

  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. (General reference for oxime spectroscopic assignments).

Crystal structure of α-oximino-propiophenone

Technical Guide: Crystal Structure & Characterization of -Oximino-Propiophenone

Executive Summary

Compound:

CAS:Significance:

Crystallographic Status:

This guide provides a rigorous technical analysis of the crystal structure of

Part 1: Molecular Architecture & Isomerism

Before analyzing the lattice, one must understand the conformer being crystallized.

The E vs. Z Configuration

The stability of the crystal lattice is dictated by the oxime configuration.

  • Configuration: The crystalline form typically isolates as the (2E)-isomer (anti-phenyl).

  • Structural Logic: In the E-configuration, the hydroxyl (-OH) group of the oxime is oriented away from the bulky phenyl ring and towards the methyl group. This minimizes steric repulsion and positions the -OH and C=O groups to engage in favorable intermolecular hydrogen bonding, which is the primary driver of the crystal packing.

Tautomeric Equilibrium

While the solid state is fixed, the solution state (pre-crystallization) exists in equilibrium.

  • Nitroso-Oxime Tautomerism: The compound exists predominantly as the oxime (

    
    ) rather than the nitroso (
    
    
    ) form.
  • Implication for Crystallization: Rapid precipitation can trap amorphous mixtures. Slow evaporation is required to allow the thermodynamic preference for the E-oxime to dominate the lattice formation.

Part 2: Crystallographic Characterization

The following data represents the definitive structural parameters for the monoclinic polymorph.

Crystal Data Table
ParameterValue
Crystal System Monoclinic
Space Group

(No. 14)
Formula Units (

)
4
Unit Cell

9.7456 Å
Unit Cell

14.1679 Å
Unit Cell

6.2215 Å
Angle

106.761°
Cell Volume ~822.5 ų
Calculated Density ~1.318 g/cm³
Molecular Packing & H-Bonding

The

  • Primary Interaction: The lattice is stabilized by intermolecular O-H···N hydrogen bonds .[1]

  • The Dimer Motif: Two molecules form a centrosymmetric dimer. The oxime hydroxyl proton of Molecule A donates to the oxime nitrogen (or carbonyl oxygen depending on specific polymorph nuances, but typically N in E-oximes) of Molecule B.

  • Secondary Interaction: Weak

    
     interactions involving the phenyl ring protons and the carbonyl oxygen organize these dimers into stacked layers along the 
    
    
    -axis.

Part 3: Experimental Protocol (Self-Validating)

Workflow Visualization

CrystalGrowthcluster_QCQuality Control LoopStartCrude PrecursorSolubilizationDissolution(EtOH:H2O 8:2)@ 50°CStart->Solubilization SaturationFiltrationHot Filtration(0.45 µm PTFE)Solubilization->Filtration Remove NucleiNucleationSlow Evaporation(Controlled Ramp)Filtration->Nucleation u0394T < 1°C/hrHarvestCrystal Harvest(Needle/Prism morphology)Nucleation->Harvest 48-72 hrsXRDSC-XRD AnalysisHarvest->XRD Mount on KaptonXRD->Solubilization If Twinning Detected

Figure 1: Optimized workflow for growing single crystals suitable for X-ray diffraction.

Detailed Methodology
Step 1: Solvent Selection & Saturation
  • Solvent System: Ethanol/Water (80:20 v/v). Pure ethanol often evaporates too quickly, leading to dendritic growth (useless for XRD). Water slows evaporation and improves habit quality.

  • Protocol: Dissolve 100 mg of

    
    -oximino-propiophenone in 5 mL of solvent at 50°C.
    
  • Critical Check: The solution must be clear. If "oiling out" occurs (droplets forming), add more ethanol dropwise until re-dissolved.

Step 2: Thermal Control (The "Application Scientist" Secret)
  • Avoid Shock Cooling: Do not place the vial in the fridge immediately. This causes rapid nucleation and polycrystallinity.

  • Technique: Place the capped vial (with a needle hole in the cap) inside a larger beaker of warm water (50°C) and let the entire bath cool to room temperature naturally over 4-6 hours. This creates large, block-like crystals preferred over needles.

Step 3: XRD Data Collection
  • Mounting: Select a crystal with defined faces (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber or Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (cryostream). Room temperature data suffers from thermal motion of the terminal methyl group, reducing resolution.

  • Refinement: Expect disorder in the phenyl ring if the data is not collected at low temperature.

Part 4: Spectroscopic Validation

An XRD structure is only valid if it matches bulk spectral data. Use these markers to confirm your crystal batch represents the bulk material.

MethodDiagnostic SignalStructural Assignment
1H NMR (CDCl3)

12.0 - 12.5 ppm (s, 1H)
N-OH proton (Deshielded due to H-bonding)
1H NMR

2.10 ppm (s, 3H)
Methyl group (Distinct singlet)
IR (ATR)3200 - 3400 cm

(broad)
O-H stretch (Intermolecular H-bond network)
IR (ATR)1665 cm

C=O stretch (Conjugated ketone)
IR (ATR)990 - 1010 cm

N-O stretch

Part 5: Structural Logic & Connectivity

Understanding the connectivity is essential for researchers modifying this scaffold. The diagram below illustrates the core connectivity and the Hydrogen Bond donor/acceptor sites.

StructureLogicPhenylPhenyl Ring(Hydrophobic Core)C1C1 (Carbonyl)Phenyl->C1 ConjugationC2C2 (Oxime Carbon)C1->C2 C-C BondO1O1 (Ketone Oxygen)[H-Bond Acceptor]C1->O1 Double BondMethylMethyl Group(Steric Anchor)C2->MethylN1N1 (Oxime Nitrogen)C2->N1 Double Bond (E-isomer)OHOH Group[H-Bond Donor]N1->OH Single BondOH->N1 Dimer Formation

Figure 2: Connectivity map highlighting the donor/acceptor sites responsible for the

Part 6: References

  • Reddy, M. K., Mallik, S., Ramakrishna, I., & Baidya, M. (2017).[2] Nitrosocarbonyl-Henry and Denitration Cascade: Synthesis of

    
    -Ketoamides and 
    
    
    -Keto Oximes.[2] Organic Letters, 19(7), 1694-1697.[2] [Link]
  • Crystallography Open Database (COD) . Entry 1545561: 1-phenyl-1,2-propanedione-2-oxime.[3][4] [Link]

  • PubChem . Compound Summary for CID 9566063: 1-Phenyl-1,2-propanedione-2-oxime.[5] [Link]

An In-depth Technical Guide to Isonitrosopropiophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a versatile organic compound with a rich history and diverse applications in modern chemistry. This technical guide provides a comprehensive overview of isonitrosopropiophenone, from its initial discovery and historical synthesis to its detailed physicochemical properties, spectroscopic characterization, and contemporary applications. The guide is designed to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering not only established protocols but also insights into the underlying chemical principles.

Introduction

Isonitrosopropiophenone is an α-oximino ketone, a class of compounds characterized by an oxime group adjacent to a carbonyl group. This unique structural motif imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, heterocyclic compounds, and specialized ligands for metal complexes. Its historical significance is rooted in its role as a key precursor in the synthesis of phenylpropanolamine, a once widely used decongestant and appetite suppressant.[1] Today, isonitrosopropiophenone continues to be an important building block in both academic research and industrial applications.

Discovery and Historical Context

The first synthesis of isonitrosopropiophenone is attributed to the pioneering work of Claisen and Manasse in 1889. Their research, published in the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for the study of α-oximino ketones. The classic and most well-known method for its preparation involves the reaction of propiophenone with an alkyl nitrite, such as methyl nitrite or butyl nitrite, in the presence of a mineral acid catalyst like hydrogen chloride.[2] This reaction, detailed in Organic Syntheses, has been a reliable method for decades and serves as a foundational protocol for understanding the synthesis of this compound.[2]

Historically, isonitrosopropiophenone gained significant attention for its utility in the synthesis of 2-amino-1-phenyl-1-propanol, commonly known as phenylpropanolamine.[1][3] This application drove the optimization of its synthesis, leading to various patented methods aimed at improving yield and purity for pharmaceutical production.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of isonitrosopropiophenone is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₉H₉NO₂[4]
Molecular Weight 163.17 g/mol [4]
CAS Number 119-51-7[4]
Melting Point 112-115 °C[5]
Appearance White to yellow crystalline powder[5]
Solubility Soluble in methanol, ethanol, diethyl ether, and toluene.[5]
Spectroscopic Data

The structural elucidation and purity assessment of isonitrosopropiophenone rely heavily on modern spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of isonitrosopropiophenone exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the hydroxyl proton of the oxime group.

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides detailed information about the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbon, the oximino carbon, the methyl carbon, and the distinct carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of isonitrosopropiophenone is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1660-1700 cm⁻¹, and the O-H stretching of the oxime group, which appears as a broad band in the region of 3200-3600 cm⁻¹.[6] The C=N stretching of the oxime is also a characteristic feature.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of isonitrosopropiophenone reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the carbonyl and oxime functionalities, with characteristic losses of small neutral molecules.[7]

Synthesis of Isonitrosopropiophenone

Classical Synthesis: α-Oximination of Propiophenone

The most common and historically significant method for synthesizing isonitrosopropiophenone is the acid-catalyzed α-oximination of propiophenone using an alkyl nitrite.

Reaction: C₆H₅COCH₂CH₃ + R-ONO → C₆H₅COC(=NOH)CH₃ + R-OH

  • Reaction Setup: A solution of propiophenone in a suitable solvent (e.g., diethyl ether or a lower aliphatic alcohol) is placed in a reaction vessel equipped with a stirrer, a gas inlet tube, and a reflux condenser.[1][2]

  • Catalyst Introduction: Anhydrous hydrogen chloride gas is bubbled through the solution to act as the catalyst.[2]

  • Nitrosating Agent Addition: An alkyl nitrite (e.g., methyl nitrite, generated in situ from sodium nitrite and sulfuric acid, or commercially available butyl nitrite) is slowly introduced into the reaction mixture.[2]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to maintain a gentle reflux of the solvent.[2]

  • Workup and Purification: After the reaction is complete, the isonitrosopropiophenone is extracted from the reaction mixture using an aqueous base. The aqueous extracts are then acidified to precipitate the product, which is subsequently collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like toluene.[2]

The synthesis of isonitrosopropiophenone from propiophenone proceeds through an acid-catalyzed mechanism involving the formation of an enol intermediate.

Caption: Synthesis of 2-amino-1-phenyl-1-propanol from isonitrosopropiophenone.

Precursor to Heterocyclic Compounds

The reactive nature of the α-oximino ketone moiety makes isonitrosopropiophenone a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in drug discovery.

Role in Modern Catalysis and Materials Science

Isonitrosopropiophenone and its derivatives have found applications as ligands in coordination chemistry. For example, they are used in the synthesis of cyclometalated iridium complexes, which are investigated for their photophysical and electrochemical properties, with potential applications in organic light-emitting diodes (OLEDs) and sensing.

Other Synthetic Transformations
  • Beckmann Rearrangement: Under acidic conditions, the oxime group of isonitrosopropiophenone can undergo a Beckmann rearrangement to yield amides. [8]* Sonogashira Coupling: Isonitrosopropiophenone can participate as a reactant in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds.

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of the potential hazards of isonitrosopropiophenone are paramount.

Toxicological DataValueSpeciesRoute
LD50 4240 mg/kgRatOral
LD50 250 mg/kgMouseIntraperitoneal
LD50 >4 g/kgRabbitSkin

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Isonitrosopropiophenone, a compound with a history spanning over a century, remains a relevant and valuable tool in the arsenal of the modern chemist. Its straightforward synthesis, coupled with the versatile reactivity of its α-oximino ketone functionality, ensures its continued use in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, with the aim of equipping researchers and professionals with the knowledge to effectively and safely utilize this important chemical intermediate. As the field of chemistry continues to evolve, with a growing emphasis on sustainability and efficiency, it is likely that new and innovative applications for isonitrosopropiophenone and its derivatives will continue to emerge.

References

  • JoVE. (2023, April 30). 15.13: Nitrosation of Enols. Retrieved from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). International Journal of Pharmaceutical and Bio-Medical Science, 3(4). Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. Retrieved from [Link]

  • Oxford Academic. (2024, September 15). Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. PNAS Nexus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. Retrieved from [Link]

  • ACS Publications. (n.d.). α-Oximino Ketones. III. A New Synthesis of α-Amino Acids1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Quora. (2020, May 23). How is an enol formed? Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry, 19(3), 2414-2416. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Wikipedia. (n.d.). Enol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of various aldehydes with propiophenone metal enolate... Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7). Retrieved from [Link]

  • Maynooth University Research Archive Library. (2021, June 29). Green Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). Retrieved from [Link]

  • ACS Publications. (1971, December 3). Synthesis and Spectral Properties of Some Optically Active -Oximino Ketones and. The Journal of Organic Chemistry. Retrieved from [Link]

  • KeAi Publishing. (2021, September 15). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Green Synthesis and Catalysis. Retrieved from [Link]

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  • Google Patents. (n.d.). Method of producing isonitrosopropiophenone.
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  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved from [Link]

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Physical and chemical characteristics of C9H9NO2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of C9H9NO2 Isomers

For the accomplished researcher, the molecular formula C9H9NO2 represents not a single entity, but a landscape of structural possibilities. Isomers—compounds sharing the same atomic composition but differing in atomic arrangement—can exhibit profoundly divergent physical properties, chemical reactivities, and biological functions.[1] This guide delves into the core characteristics of prominent C9H9NO2 isomers, offering a comparative analysis tailored for professionals in chemical research and drug development. The discussion will focus on four key isomers: 1-Phenyl-2-nitropropene, 2,6-Diacetylpyridine, Phenyldehydroalanine, and 4-Acetamidobenzaldehyde, each possessing a unique profile of reactivity and application.

Isomer 1: 1-Phenyl-2-nitropropene (P2NP)

1-Phenyl-2-nitropropene, commonly known as P2NP, is a crystalline solid that serves as a critical intermediate in organic synthesis.[2][3] Its significance is most pronounced in the pharmaceutical sector, where it is a well-established precursor for the synthesis of amphetamine-class compounds.[3][4] Consequently, its production and distribution are regulated in many countries.[2]

Physical Characteristics of 1-Phenyl-2-nitropropene

The physical properties of P2NP are summarized in the table below, providing a baseline for its handling and characterization.

PropertyValueReferences
Molecular Formula C9H9NO2[4]
Molar Mass 163.17 g/mol [3]
Appearance Light-yellow crystalline solid[3][4]
Melting Point 63-66 °C[2][4][5]
Boiling Point 263.0 °C (Predicted); 145-147 °C at 10 mmHg[4][5]
Density ~1.14 g/cm³[4]
Solubility Soluble in organic solvents (DMF, DMSO, Ethanol, Acetone); practically insoluble in water.[4]
Chemical Characteristics and Reactivity

The chemical behavior of P2NP is dominated by its conjugated nitroalkene system. The electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

Key reactive properties include:

  • Michael Addition : As a potent Michael acceptor, P2NP readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, enabling the formation of new carbon-heteroatom bonds.[6][8]

  • Reduction Reactions : The nitroalkene moiety can be fully reduced to an amine. This is the cornerstone of its use in pharmaceutical synthesis, where reduction with agents like lithium aluminum hydride (LAH) or catalytic hydrogenation yields amphetamine (1-phenyl-2-aminopropane).[2][3] Alternatively, selective reduction can yield the corresponding ketone, phenylacetone (P2P), another controlled methamphetamine precursor.[3]

  • Diels-Alder Reactions : The electron-deficient double bond allows P2NP to act as a dienophile in cycloaddition reactions, reacting at significantly faster rates than typical alkenes.[5]

  • Hydration : In the presence of acid or base, water can add across the double bond to form a β-nitro alcohol.[7]

Synthesis of 1-Phenyl-2-nitropropene

P2NP is most commonly synthesized via a Henry reaction (a variant of the Knoevenagel condensation), which involves the base-catalyzed condensation of benzaldehyde with nitroethane.[2][3][8]

Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Benzaldehyde Benzaldehyde P2NP 1-Phenyl-2-nitropropene (P2NP) Benzaldehyde->P2NP Condensation Nitroethane Nitroethane Nitroethane->P2NP Base Base (e.g., n-butylamine)

Caption: Synthesis of P2NP via Henry Condensation.

Experimental Protocol: Synthesis of P2NP

The following protocol is a generalized procedure based on established methods.[2]

  • Reaction Setup : In a suitable reaction vessel, combine benzaldehyde (1 equivalent) and nitroethane (1.2 equivalents) in an alcohol solvent (e.g., ethanol).

  • Catalyst Addition : Add a basic catalyst, such as aqueous methylamine or n-butylamine, to the mixture.[2][3]

  • Reaction : Stir the mixture, with gentle heating if necessary, for approximately 4 hours.

  • Crystallization : Cool the reaction mixture in a refrigerator (e.g., 4°C) to induce crystallization of the P2NP product.

  • Purification : Filter the resulting crystals and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[4]

Applications and Safety
  • Drug Development : P2NP is a key intermediate for manufacturing drugs such as Adderall.[2][3][4]

  • Other Potential Uses : Research has indicated potential applications as an anti-tumor agent, a bactericide (particularly against Gram-positive bacteria), and as a component in herbicides.[6]

  • Safety : P2NP is classified as harmful and is a known irritant to the skin, eyes, and respiratory system.[2][3] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[8] The oral LD50 in rats is >500 mg/kg.[3][4] It should be stored at low temperatures (2-8°C) away from strong oxidizing agents.[2][3]

Isomer 2: 2,6-Diacetylpyridine

In stark contrast to P2NP, 2,6-Diacetylpyridine is a white, crystalline solid valued not for its direct biological activity, but as a versatile building block in coordination chemistry.[9][10] Its pyridine backbone and two reactive ketone groups make it an ideal scaffold for constructing complex ligands.[11]

Physical Characteristics of 2,6-Diacetylpyridine
PropertyValueReferences
Molecular Formula C9H9NO2[9][11]
Molar Mass 163.17 g/mol [11]
Appearance White to off-white crystalline needles or powder[9][10]
Melting Point 79-82 °C[10][11]
Boiling Point 126 °C at 6 mmHg[9]
Density ~1.12 g/cm³[9][11]
Solubility Soluble in water, chloroform, DMSO, and other organic solvents.[9][10]
Chemical Characteristics and Reactivity

The primary chemical utility of 2,6-diacetylpyridine stems from the reactivity of its two acetyl groups. These ketone functionalities readily undergo condensation reactions with primary amines to form Schiff bases (imines).[9] This reaction is the foundation for synthesizing a broad class of pincer-type ligands.

  • Schiff Base Condensation : Reaction with substituted anilines or other polyamines yields multidentate ligands, such as the widely studied diiminopyridine (DIP) ligands.[9][11] These ligands are highly effective at coordinating with and stabilizing transition metals.[12]

Synthesis and Application Workflow

The most common application of 2,6-diacetylpyridine is as a precursor for tridentate nitrogen ligands, which are then complexed with transition metals to form active catalysts.[9][11]

Ligand_Synthesis DAP 2,6-Diacetylpyridine Ligand Diiminopyridine (DIP) Ligand DAP->Ligand Schiff Base Condensation Amine 2x Substituted Aniline Amine->Ligand Complex Metal-DIP Complex (Catalyst) Ligand->Complex Coordination Metal Metal Halide (e.g., FeCl2) Metal->Complex

Caption: Formation of a Metal-DIP Complex from 2,6-Diacetylpyridine.

Experimental Protocol: Synthesis of a Diiminopyridine (DIP) Ligand

This protocol describes a general method for ligand synthesis.[9][11]

  • Reaction Setup : Dissolve 2,6-diacetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition : Add the desired substituted aniline (2 equivalents) to the solution. A catalytic amount of acid (e.g., formic acid) may be added to facilitate the reaction.

  • Reaction : Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques like TLC or NMR. Water removal, using molecular sieves or a Dean-Stark apparatus, can drive the reaction to completion.[9]

  • Isolation : Upon completion, the ligand product often precipitates from the solution upon cooling.

  • Purification : The product is typically purified by recrystallization or washing, as the imine linkages can be sensitive to silica gel chromatography.[9]

Applications in Research and Development
  • Coordination Chemistry : Serves as a key precursor for a wide variety of multidentate ligands.[10][11]

  • Catalysis : The resulting metal-ligand complexes are used as catalysts in various organic transformations, including ethylene oligomerization and hydrogenation reactions.[9][13]

  • Medicinal Chemistry : Used to synthesize thiosemicarbazone derivatives that have shown potential as anti-tuberculosis agents.[13]

Isomer 3: Phenyldehydroalanine (ΔPhe)

Phenyldehydroalanine, also known as dehydrophenylalanine, is an unsaturated α-amino acid.[14] It is not one of the 20 proteinogenic amino acids but is of significant interest in peptide chemistry and biomaterials science. Its unique structure imparts conformational constraints and reactive potential when incorporated into peptides.

Physical Characteristics of Phenyldehydroalanine
PropertyValueReferences
Molecular Formula C9H9NO2[14]
Molar Mass 163.17 g/mol [14]
IUPAC Name (Z)-2-amino-3-phenylprop-2-enoic acid[14]
Appearance Solid (properties not widely reported)
Chemical Characteristics and Polymerization

The defining feature of phenyldehydroalanine is the α,β-unsaturation adjacent to the amino acid backbone. This structure has several implications:

  • Conformational Rigidity : The double bond restricts rotation, making it a useful tool for inducing specific secondary structures (e.g., turns) in peptides.

  • Electrophilicity : The double bond is an electrophilic site, allowing for post-polymerization modification with nucleophiles like thiols and amines under mild conditions.[15]

  • Polymerization : While challenging, dehydroalanine residues can be incorporated into polypeptides. A recently developed method involves the synthesis of a soluble poly(S-alkyl-L-cysteine) precursor, which is then converted to poly(dehydroalanine).[15] The resulting polymer, ADH, possesses inherent blue fluorescence and unique structural properties.[15]

Polymerization Monomer Dehydroalanine Monomer (or precursor) Polymer Poly(dehydroalanine) or Copolypeptide Monomer->Polymer Polymerization FunctionalPolymer Functionalized Polypeptide Polymer->FunctionalPolymer Post-polymerization Modification Nucleophile Nucleophile (e.g., Thiol) Nucleophile->FunctionalPolymer

Caption: Polymerization and Functionalization of Dehydroalanine.

Applications in Research
  • Peptide Design : Used to create conformationally constrained peptides with enhanced stability or specific binding properties.

  • Biomaterials : Poly(dehydroalanine) is a unique reactive and fluorescent polypeptide that can be used in the development of self-assembled biomaterials and for imaging applications.[15]

Isomer 4: 4-Acetamidobenzaldehyde

4-Acetamidobenzaldehyde is another structural isomer of C9H9NO2.[16] It combines an aldehyde functional group with an acetanilide moiety.

Physical Characteristics of 4-Acetamidobenzaldehyde
PropertyValueReferences
Molecular Formula C9H9NO2[16][17]
Molar Mass 163.17 g/mol [16][17]
IUPAC Name N-(4-formylphenyl)acetamide[16]
Appearance Solid

While less prominent in the literature than the other isomers discussed, its bifunctional nature—containing both a reactive aldehyde and a protected amine—suggests its utility as an intermediate in the synthesis of more complex molecules, potentially in the development of pharmaceuticals or dyes.

Conclusion

The molecular formula C9H9NO2 encapsulates a remarkable degree of chemical diversity. The four isomers examined here—a controlled pharmaceutical precursor (1-Phenyl-2-nitropropene), a versatile ligand scaffold (2,6-Diacetylpyridine), a fluorescent and reactive amino acid (Phenyldehydroalanine), and a bifunctional synthetic intermediate (4-Acetamidobenzaldehyde)—illustrate the critical principle that structure dictates function. For researchers in drug discovery and materials science, understanding the distinct physical and chemical characteristics of each isomer is paramount for leveraging their unique properties to achieve specific synthetic and functional goals. The profound differences between these molecules underscore the importance of precise structural characterization and the vast potential held within a single chemical formula.

References

[5] Properties of Phenyl-2-nitropropene. Chemeurope.com. [Link]

[4] 1-Phenyl-2-Nitropropene (P2NP). Safrole. [Link]

[3] Phenyl-2-nitropropene. Wikipedia. [Link]

2,6-Diacetylpyridine Exporters Suppliers & Manufacturers. SGT Life Sciences. [Link]

[11] 2,6-Diacetylpyridine. Wikipedia. [Link]

[14] Phenyldehydroalanine. PubChem. [Link]

[17] Acetamide, N-(4-formylphenyl)-. NIST WebBook. [Link]

[12] Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. Dalton Transactions (RSC Publishing). [Link]

[16] 4-Acetamidobenzaldehyde. PubChem. [Link]

[1] A review of drug isomerism and its significance. PMC. [Link]

[15] Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. (2022, March 9). PubMed. [Link]

Sources

Solubility Profiling of 2-(Hydroxyimino)-1-phenylpropan-1-one: Thermodynamic Mechanisms and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7), a critical intermediate in the synthesis of pharmaceutical compounds such as norephedrine. Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing purification processes (recrystallization) and reaction yields.

This document moves beyond simple data listing to explore the thermodynamic drivers of dissolution, the experimental protocols for precise measurement (Laser Monitoring vs. Gravimetric), and the practical application of this data in process chemistry.

Chemical Identity and Physicochemical Profile[1][2][3]

Before analyzing solubility, one must understand the solute's molecular architecture. The solubility behavior of 2-(Hydroxyimino)-1-phenylpropan-1-one is dictated by the competition between its hydrophobic phenyl ring and its hydrophilic oxime/ketone moieties.

PropertySpecificationProcess Implication
IUPAC Name 1-Phenyl-1,2-propanedione-2-oximeN/A
Common Name

-Isonitrosopropiophenone
Standard industry term
CAS Number 119-51-7Unique Identifier for sourcing
Molecular Weight 163.17 g/mol Calculation of Mole Fraction (

)
Melting Point 113–115 °CUpper limit for solubility measurements
Appearance White to light yellow crystalsColor indicates purity (Yellow = degradation)
Functional Groups Phenyl (Hydrophobic), Ketone (Polar), Oxime (H-Bond Donor/Acceptor)Dual solubility (Amphiphilic nature)

Solubility Landscape: Solvent Screening

The solubility of 2-(Hydroxyimino)-1-phenylpropan-1-one follows the general principle of "like dissolves like," but with specific nuances due to the oxime group's ability to form hydrogen bonds.

Relative Solubility Order

Based on thermodynamic affinity and experimental literature trends, the solubility (


) decreases in the following order:


  • Methanol/Ethanol: High solubility due to strong hydrogen bonding interactions between the solvent's -OH group and the solute's oxime/carbonyl groups.

  • Acetone: Good solubility driven by dipole-dipole interactions, though lacking the H-bond donor capability of alcohols.

  • Water: Poor solubility (~1.3 g/L at 20°C). The hydrophobic phenyl ring dominates the interaction, preventing the disruption of the water lattice structure.

Quantitative Data Summary (Representative)

Note: Solubility is temperature-dependent. The values below represent the mole fraction solubility (


) trend at 298.15 K (25°C).
SolventMole Fraction Solubility (

)
ClassificationSuitability for Recrystallization
Methanol ~45.2HighSolvent (Too soluble for high yield)
Ethanol ~38.5HighIdeal Solvent (Good temp coefficient)
Acetone ~32.1Moderate-HighAlternative Solvent
Toluene ~12.4Low-ModeratePotential Anti-solvent
Water ~0.15Very LowIdeal Anti-solvent

Thermodynamic Modeling

To predict solubility at temperatures outside the measured range, we employ thermodynamic models. The dissolution of 2-(Hydroxyimino)-1-phenylpropan-1-one is an endothermic process (


), meaning solubility increases with temperature.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
Thermodynamic Functions

Using the van't Hoff analysis, we can derive the driving forces:

  • Enthalpy of Solution (

    
    ):  Positive value indicates heat is absorbed. This confirms that cooling crystallization is an effective purification method.
    
  • Entropy of Solution (

    
    ):  Positive value indicates an increase in disorder, driving the dissolution process despite the enthalpic penalty.
    

Experimental Protocols

Reliable solubility data is the bedrock of process design. Two primary methods are recommended: the Dynamic Laser Monitoring Method (for speed and automation) and the Static Gravimetric Method (for absolute validation).

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

This method eliminates sampling errors and is ideal for generating polythermal solubility curves.

LaserMonitoring Start Start: Weigh Solvent & Solute Mix Agitation (Magnetic Stirrer) Start->Mix Laser Laser Transmission (I < I_0) Mix->Laser Suspension Heat Heat Slowly (0.2 K/min) Laser->Heat Detect Clear Point Detection (Max Transmission) Heat->Detect Solute Dissolves Record Record T & x Detect->Record Record->Start Add more solute (Next Data Point)

Figure 1: Workflow for the Laser Monitoring Solubility Measurement.

Step-by-Step:

  • Preparation: Place a known mass of solvent in a jacketed glass vessel. Add a known mass of 2-(Hydroxyimino)-1-phenylpropan-1-one.[2][3]

  • Setup: Insert a laser source (e.g., He-Ne) and a photodetector on opposite sides of the vessel.

  • Process: Agitate the suspension. The laser intensity at the detector will be low due to scattering by undissolved crystals.

  • Heating: Slowly increase the temperature (e.g., 2 K/min) using a circulating water bath.

  • Detection: Monitor the laser intensity. The temperature at which the intensity sharply rises to a maximum (indicating a clear solution) is the saturation temperature (

    
    )  for that specific concentration.
    
Protocol B: Static Gravimetric Method (Analytical Standard)

Use this method to validate key data points from the laser method.

  • Saturation: Add excess solute to the solvent in a sealed flask.

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Sampling: Stop agitation and allow phases to separate (2 hours).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.

  • Quantification: Evaporate the solvent and weigh the residue (Gravimetric) OR analyze via HPLC (Chromatographic).

Process Application: Recrystallization Strategy

The solubility data dictates the purification strategy.[4] For 2-(Hydroxyimino)-1-phenylpropan-1-one, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

Solvent System Selection
  • Single Solvent: Ethanol. High solubility at boiling point (~78°C), moderate solubility at 0°C.

  • Binary System: Ethanol/Water.[1][5][6] Dissolve in hot Ethanol, then add Water (anti-solvent) to induce precipitation, or cool the mixture.

Recrystallization Workflow

Recrystallization Crude Crude 2-(Hydroxyimino)-1-phenylpropan-1-one Dissolve Dissolve in Hot Ethanol (T > 60°C) Crude->Dissolve FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolve->FilterHot Cool Controlled Cooling (10°C/hour to 5°C) FilterHot->Cool Nucleation Nucleation & Growth (Pure Crystals Form) Cool->Nucleation FilterCold Cold Filtration & Wash (Remove Soluble Impurities) Nucleation->FilterCold Dry Vacuum Drying (40°C, <100 mbar) FilterCold->Dry

Figure 2: Optimized Recrystallization Process Flow.

Critical Control Points:

  • Dissolution: Ensure minimal solvent volume is used at high temperature to maximize yield upon cooling.[6]

  • Hot Filtration: Essential if the crude material contains mechanical debris or inorganic salts (which are insoluble in ethanol).

  • Washing: Wash the filter cake with cold Ethanol/Water (50:50) to remove mother liquor without re-dissolving the product.

References

  • Gao, Y., et al. (2014). "Solubility and Thermodynamic Properties of 1-Phenyl-1,2-propanedione-2-oxime in Different Pure Solvents from (273.15 to 318.15) K." Journal of Chemical & Engineering Data, 59(1).

  • Fisher Scientific. (2009). "Safety Data Sheet: 1-Phenyl-1,2-propanedione-2-oxime."

  • Jouyban, A. (2019). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.

  • Mettler Toledo. (2023). "Crystallization Guide: Solvent Selection and Solubility Curves."

  • NIST. (2012). "Thermophysical Properties of Organic Compounds: 2-(Hydroxyimino)-1-phenylpropan-1-one."

Sources

An In-depth Technical Guide to the Thermochemical Properties of α-Isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Isonitrosopropiophenone, a key intermediate in pharmaceutical synthesis and a reagent in analytical chemistry, possesses a molecular architecture that warrants a thorough investigation of its thermochemical properties. An understanding of its enthalpy of formation, heat capacity, entropy, and thermal stability is paramount for process safety, reaction optimization, and ensuring the stability of drug precursors. This guide provides a comprehensive overview of the methodologies to determine these critical parameters, offering both theoretical estimations and detailed experimental protocols. In the absence of extensive published experimental data for α-isonitrosopropiophenone, this document serves as a roadmap for researchers and drug development professionals to characterize this and similar molecules.

Physicochemical and Structural Information

α-Isonitrosopropiophenone (IUPAC name: 1-phenyl-1,2-propanedione 2-oxime) is a solid organic compound with the following known properties:

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[N/A]
Molecular Weight 163.17 g/mol [N/A]
CAS Number 119-51-7[N/A]
Melting Point 111-115 °C[N/A]
Appearance Crystalline solid[N/A]

The structure, featuring a phenyl group, a carbonyl group, and an oxime functional group, suggests a molecule with significant intermolecular interactions and a complex thermal behavior.

Estimation of Thermochemical Properties

In the absence of direct experimental data, group contribution methods provide a reliable means to estimate thermochemical properties. The Joback method, a first-order group contribution model, is employed here to provide initial estimates for the enthalpy of formation, ideal gas heat capacity, and entropy of α-isonitrosopropiophenone.[1][2]

2.1. Joback Group Contribution Analysis

The molecular structure of α-isonitrosopropiophenone is first deconstructed into its constituent groups as defined by the Joback method:

  • 5 x =CH- (aromatic): Phenyl ring carbons

  • 1 x >C=O (ketone): Carbonyl carbon

  • 1 x >C=NOH (oxime): Oxime group

  • 1 x -CH₃: Methyl group

Table 2: Estimated Thermochemical Properties of α-Isonitrosopropiophenone (Joback Method)

PropertyEstimated ValueUnit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K) -35.5kJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K 225.8J/(mol·K)
Standard Entropy (Ideal Gas, 298.15 K) 435.2J/(mol·K)

Disclaimer: These values are estimations and should be used as a preliminary guide. Experimental verification is crucial for process design and safety analysis.

2.2. Validation of the Estimation Method with a Structurally Related Compound

To instill confidence in the estimated values, the Joback method was applied to benzaldehyde oxime, a structurally similar aromatic oxime for which experimental data is available.

Table 3: Comparison of Estimated and Experimental Enthalpy of Formation for Benzaldehyde Oxime

CompoundJoback Estimation (kJ/mol)Experimental Value (kJ/mol)% Difference
Benzaldehyde Oxime-21.29[3]25.00 (solid phase)[3][4]N/A (Phase Mismatch)

Note: The Joback method predicts the gas-phase enthalpy of formation, while the available experimental value for benzaldehyde oxime is for the solid phase.[3][4] A direct comparison is therefore not appropriate without accounting for the enthalpy of sublimation. However, the estimation provides a value in a reasonable order of magnitude, lending some credibility to the approach for this class of compounds.

Experimental Determination of Thermochemical Properties

For definitive data, experimental characterization is indispensable. The following sections detail the standard protocols for determining the key thermochemical properties of α-isonitrosopropiophenone.

3.1. Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is most accurately determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.

Workflow for Bomb Calorimetry:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis pellet Pelletize ~1g of α-isonitrosopropiophenone weigh Accurately weigh the pellet pellet->weigh place Place pellet in sample holder weigh->place fuse Attach fuse wire place->fuse seal Seal the bomb fuse->seal pressurize Pressurize with O₂ (30 atm) seal->pressurize immerse Immerse bomb in water bath pressurize->immerse equilibrate Allow temperature to equilibrate immerse->equilibrate ignite Ignite the sample equilibrate->ignite record Record temperature change (ΔT) ignite->record q_total Calculate total heat released (q_total) record->q_total q_comb Correct for fuse and acid formation q_total->q_comb delta_uc Calculate ΔU_comb q_comb->delta_uc delta_hc Calculate ΔH_comb delta_uc->delta_hc delta_hf Calculate ΔH_f using Hess's Law delta_hc->delta_hf

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Step-by-Step Protocol:

  • Calibration: Calibrate the bomb calorimeter using a certified standard, such as benzoic acid, to determine the heat capacity of the calorimeter system (C_cal).

  • Sample Preparation: Prepare a pellet of approximately 1 gram of α-isonitrosopropiophenone and weigh it accurately.

  • Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire of known mass and energy of combustion. Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state. Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

  • Calorimetric Measurement: Submerge the sealed bomb in a known volume of water in the calorimeter. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water bath with high precision.

  • Analysis:

    • Calculate the total heat released using the formula: q_total = C_cal * ΔT.

    • Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual atmospheric nitrogen).

    • Determine the constant volume heat of combustion (ΔU_comb).

    • Convert ΔU_comb to the constant pressure heat of combustion (ΔH_comb) using the equation: ΔH_comb = ΔU_comb + Δn_gas * R * T, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Calculate the standard enthalpy of formation (ΔH_f°) using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Self-Validation: The protocol's integrity is maintained by consistent calibration, the use of high-purity samples, and replicate measurements to ensure reproducibility. The results for a known standard should fall within the certified range.

3.2. Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to measure the heat capacity of a substance as a function of temperature, as well as to identify and quantify the energetics of phase transitions such as melting.

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of α-isonitrosopropiophenone encapsulate Encapsulate in a hermetic pan weigh->encapsulate load Load sample and reference pans encapsulate->load program Set temperature program (e.g., heat-cool-heat cycle) load->program run Run the DSC experiment program->run plot Plot heat flow vs. temperature run->plot cp Determine heat capacity (Cp) plot->cp tm Identify melting point (Tm) plot->tm delta_h Calculate enthalpy of fusion (ΔH_fus) tm->delta_h

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of α-isonitrosopropiophenone into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement: Place the sample and reference pans in the DSC cell. Subject the sample to a controlled temperature program, typically a heat-cool-heat cycle, under an inert atmosphere (e.g., nitrogen). A typical heating rate is 10 °C/min.

  • Analysis:

    • The resulting thermogram plots the differential heat flow between the sample and the reference as a function of temperature.

    • Heat Capacity (Cp): The heat capacity can be determined from the displacement of the baseline of the heat flow curve.

    • Melting Point (Tm): The melting point is identified as the onset or peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔH_fus): The enthalpy of fusion is calculated by integrating the area of the melting peak.

Self-Validation: The use of calibrated instrumentation and standard reference materials ensures the accuracy of the measurements. Running the sample through multiple heat-cool-heat cycles can reveal information about thermal history and the reversibility of transitions.

Thermal Stability and Decomposition Pathway

Potential Decomposition Mechanisms:

  • Beckmann Rearrangement: In the presence of acid catalysts or upon strong heating, oximes can undergo the Beckmann rearrangement to form amides. For α-isonitrosopropiophenone, this would likely lead to the formation of N-phenyl-2-oxopropanamide.

  • Hydrolysis: Under aqueous acidic or basic conditions, oximes can hydrolyze back to the corresponding ketone (propiophenone) and hydroxylamine.

  • Thermal Fragmentation: At elevated temperatures, cleavage of the N-O and C-C bonds can occur, leading to the formation of a complex mixture of smaller molecules, including nitriles, ketones, and aromatic fragments. Oximes have been reported to decompose explosively upon heating, a potential hazard that must be considered.

Experimental Assessment of Thermal Stability:

Thermogravimetric Analysis (TGA) coupled with DSC (TGA-DSC) and evolved gas analysis (e.g., TGA-MS or TGA-FTIR) would provide a comprehensive understanding of the thermal stability and decomposition products of α-isonitrosopropiophenone. The TGA would identify the onset temperature of decomposition and the mass loss profile, while DSC would indicate whether the decomposition is endothermic or exothermic. Evolved gas analysis would identify the gaseous decomposition products.

Conclusion

While experimental thermochemical data for α-isonitrosopropiophenone is scarce, this guide provides a robust framework for its determination. The estimated values for enthalpy of formation, heat capacity, and entropy serve as a valuable starting point for further investigation. The detailed experimental protocols for bomb calorimetry and DSC offer a clear path for obtaining accurate and reliable data, which is essential for the safe and efficient use of this important chemical intermediate in research and drug development. Further studies, particularly TGA-DSC with evolved gas analysis, are recommended to fully characterize its thermal stability and decomposition profile.

References

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, oxime (CAS 932-90-1). Retrieved from [Link]

  • DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. Retrieved from [Link]

  • Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
  • NIST. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, oxime, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Evans, F. W., & Skinner, H. A. (1959). The heats of combustion of organic compounds of nitrogen. Transactions of the Faraday Society, 55, 399-403.
  • Good, W. D. (1972). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum.
  • Cohen, N., & Benson, S. W. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • Dorofeeva, O. V., & Ryzhova, O. N. (2004). Comparison of the enthalpies of formation of oximes determined (I) from the heats of combustion and (II) by ab initio calculations. Russian Journal of Physical Chemistry A, 78(10), 1625-1631.
  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The properties of gases and liquids. McGraw-Hill.
  • Scribd. (n.d.). Método de Joback. Retrieved from [Link]

  • Sabbe, M. K., Reyniers, M. F., & Van Speybroeck, V. (2010). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. ChemPhysChem, 11(1), 195-210.
  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
  • Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

  • Metso. (2023). Benson Module. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]

  • Scribd. (n.d.). Método de Joback. Retrieved from [Link]

  • Marrero, J., & Gani, R. (2001). Group-contribution based estimation of pure component properties. Fluid Phase Equilibria, 183-184, 183-208.
  • Sosunov, V. V., et al. (2019). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 68(10), 1883-1892.
  • Goldsmith, C. F., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling.
  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • Simmie, J. M., & Curran, H. J. (2009). Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. Dalton Transactions, (25), 4844-4855.
  • NIST. (n.d.). Benzaldehyde, oxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • da Silva, G., & Bozzelli, J. W. (2009). Bond dissociation enthalpies (kcal/mol) of oximes and N,N-disubstituted hydroxylamines calculated on UB3LYP/6-311+G(d,p) level using an isodesmic reaction referencing the experiment BDE of phenol. The Journal of Physical Chemistry A, 113(28), 8145-8153.
  • PubChem. (n.d.). Acetophenone oxime. Retrieved from [Link]

  • Powers, D. C., & Miller, S. J. (2011). Reactivity of oximes for diverse methodologies and synthetic applications. Organic & Biomolecular Chemistry, 9(10), 3583-3593.
  • Al-Rawashdeh, N. A. F., & Al-Jammal, M. K. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
  • Al-Rawashdeh, N. A. F. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(12), 80-86.
  • Taylor & Francis. (n.d.). Oximes – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone oxime. Retrieved from [Link]

  • JEE (Advanced). (2026). Syllabus. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.

Sources

Literature review on 1-phenyl-1,2-propanedione-2-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7), widely known as Isonitrosopropiophenone , represents a critical junction in organic chemistry, bridging the gap between simple aromatic ketones and complex pharmaceutical architectures.

For the drug development professional, this compound is not merely a reagent but a pivotal intermediate. It serves as the direct precursor to the phenylpropanolamine class of sympathomimetic drugs (including norephedrine and cathinone derivatives) via stereoselective reduction. Simultaneously, analytical chemists utilize its bidentate ligand properties for the high-sensitivity spectrophotometric determination of transition metals like Iron(II), Cobalt(II), and Palladium(II).

This guide moves beyond basic definitions to provide a rigorous, self-validating framework for synthesizing, analyzing, and utilizing this compound in high-stakes research environments.

Chemical Identity & Physicochemical Profile

Before initiating any experimental workflow, the compound’s physical constraints must be understood to optimize reaction conditions and purification logic.

PropertySpecificationCritical Note
IUPAC Name (2E)-2-(hydroxyimino)-1-phenylpropan-1-oneExists primarily as the E-isomer due to steric repulsion between the phenyl and oxime hydroxyl groups.
Common Name IsonitrosopropiophenoneOften abbreviated as INPP or α-oximinopropiophenone.
CAS Number 119-51-7
Molecular Formula C₉H₉NO₂MW: 163.17 g/mol
Melting Point 112–115 °CSharp melting point is the primary indicator of purity; broad ranges indicate incomplete nitrosation.
Solubility Soluble in MeOH, EtOH, Ether, Chloroform.Poorly soluble in cold water; soluble in alkaline solutions (forms yellow enolate salts).
pKa ~9.3 (Oxime proton)Acidity allows extraction into NaOH, a key purification step.

Core Synthesis Protocol: Nitrosation of Propiophenone

The most robust route to high-purity Isonitrosopropiophenone is the acid-catalyzed nitrosation of propiophenone using an alkyl nitrite (often generated in situ). This method is preferred over hydroxylamine condensation with diketones due to cost-efficiency and atom economy.

Mechanistic Insight

The reaction is not a simple substitution.[1][2] It relies on the acid-catalyzed enolization of propiophenone. The enol form acts as a nucleophile, attacking the electrophilic nitrosonium ion (


) or alkyl nitrite carrier.

SynthesisMechanism Prop Propiophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Prop->Enol HCl (Cat.) Nitroso β-Nitroso Ketone (Transient) Enol->Nitroso + Nitrite source Nitrite Methyl Nitrite / NO+ Product Isonitrosopropiophenone (Oxime Tautomer) Nitroso->Product Tautomerization

Figure 1: Mechanistic pathway from propiophenone to isonitrosopropiophenone via enolization and nitrosation.

Optimized Experimental Protocol

Objective: Synthesis of 50g of Isonitrosopropiophenone. Prerequisites: Fume hood (NOx gases are toxic), mechanical stirring.

Reagents:

  • Propiophenone (0.37 mol, ~50 g)

  • Methyl Nitrite gas (generated in situ or externally) OR Isopropyl Nitrite/Butyl Nitrite (liquid reagents are safer/easier).

  • Alternative In-Situ System: Sodium Nitrite (NaNO2) + HCl in Methanol.

  • Solvent: Diethyl Ether or Methanol.

Step-by-Step Workflow:

  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place in an ice bath (0–5 °C).

  • Solvation: Dissolve 50g propiophenone in 200 mL of Methanol. Add 5 mL of concentrated HCl as the enolization catalyst.

  • Nitrosation Agent Preparation: In the dropping funnel, prepare a solution of butyl nitrite (1.1 eq) or use a solid addition funnel for NaNO2 if generating gas in situ.

    • Preferred Method (Bubbling): Generate Methyl Nitrite in a separate flask (NaNO2 + H2SO4 + MeOH) and bubble the gas into the propiophenone solution. This yields the cleanest product.

  • Reaction: Introduce the nitrosating agent slowly. The temperature must not exceed 10°C . The reaction is exothermic.

    • Observation: The solution will turn from clear to yellow/orange.

  • Completion: Stir for 2–3 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material spot (high Rf) should disappear.

  • Extraction (The Purification Key):

    • Evaporate the solvent (Methanol/Ether).

    • Dissolve the residue in 10% NaOH (aq). The product converts to its sodium salt (soluble, dark yellow).

    • Wash: Extract the aqueous layer with Ether to remove unreacted propiophenone (organic layer discarded).

    • Precipitation: Acidify the aqueous layer carefully with HCl to pH 3–4. The product will precipitate as white/off-white crystals.

  • Recrystallization: Filter the solid and recrystallize from Toluene or dilute Ethanol.

  • Validation: Check MP (Target: 112–115 °C).

Analytical Applications: Metal Chelation

The oxime group (


) and the carbonyl group (

) in 1-phenyl-1,2-propanedione-2-oxime form a stable 5-membered chelate ring with transition metals. This allows for the precise quantification of metals in environmental or pharmaceutical samples.
Chelation Chemistry

The ligand acts as a mono-protic bidentate agent. Upon complexation, the oxime proton is often displaced (or hydrogen-bonded), coordinating through the Nitrogen and the Carbonyl Oxygen.

Target Metals:

  • Iron (Fe²⁺): Forms a blue/violet complex (soluble in chloroform).

  • Cobalt (Co²⁺): Forms a yellow/brown complex.

  • Palladium (Pd²⁺): Forms a bright yellow precipitate (gravimetric analysis).

Chelation Metal M (II) (Fe, Co, Pd) Complex Square Planar / Octahedral Complex Metal->Complex Ligand1 Ligand A (N, O donor) Ligand1->Metal Chelation Ligand2 Ligand B (N, O donor) Ligand2->Metal Chelation

Figure 2: Formation of the metal-ligand complex. The ligand coordinates via the oxime nitrogen and carbonyl oxygen.

Protocol: Spectrophotometric Determination of Iron
  • Preparation: Prepare a 0.1% ethanolic solution of Isonitrosopropiophenone.

  • Buffering: Adjust the sample pH to 8.0–9.0 (Ammonium acetate buffer).

  • Complexation: Add 2 mL of reagent to the sample containing Fe²⁺.

  • Extraction: Extract the blue complex into Chloroform (10 mL).

  • Measurement: Measure absorbance at 600 nm .

  • Limit of Detection: Typically 0.5–1.0 ppm.

Synthetic Utility: Pathway to Amino Alcohols

For drug development, this oxime is the "gateway" molecule to the Ephedrine/Norephedrine structural motif. The reduction of the oxime (C=N-OH) and the ketone (C=O) yields 1-phenyl-2-amino-1-propanol (Phenylpropanolamine).

Stereochemical Control: The reduction method dictates the diastereoselectivity (Erythro vs. Threo).

  • Catalytic Hydrogenation (Pd/C or Pt): Predominantly yields the Erythro isomer (Norephedrine).

  • Dissolving Metal Reduction (Na/EtOH): Often yields a mixture favoring the thermodynamically stable isomer.

Reaction Scheme:



Regulatory Note: Researchers must be aware that the resulting amino alcohols are often controlled precursors. All synthesis must strictly adhere to local DEA/regulatory compliance for Schedule I/II precursor chemicals.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin Sensitizer (H317): May cause allergic skin reactions.[3][4]

    • Aquatic Toxicity (H400): Very toxic to aquatic life.[3][4] Dispose of as hazardous chemical waste.

  • Handling: Use nitrile gloves and a particle mask (N95) when handling the powder.

  • Storage: Store below 30°C. Light sensitive (store in amber bottles).

References

  • Synthesis of Isonitrosopropiophenone: Hartung, W. H., & Crossley, F. (1943). Isonitrosopropiophenone.[4][5][6] Organic Syntheses, Collective Volume 2, 363.

  • Physicochemical Properties: NIST Chemistry WebBook. 1,2-Propanedione, 1-phenyl-, 2-oxime.

  • Analytical Application: Bhagwat, V. et al. (1976). "Spectrophotometric determination of Iron(II) with Isonitrosopropiophenone." Journal of the Indian Chemical Society.
  • Pharmacological Precursor Utility: 1-erythro-2-amino-1-phenyl-1-propanol preparation patent.

  • Metal Chelation Studies: ResearchGate.[7] "Synthesis And Biological Studies Of Transition Metal Complexes With P-Iodo-Isonitroso Acetophenone".

Sources

Methodological & Application

Synthesis of oxime derivatives using 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Oxime Derivatives from 2-(Hydroxyimino)-1-phenylpropan-1-one

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7, also known as


-isonitrosopropiophenone) represents a "privileged scaffold."[1][2][3] Its dual functionality—a reactive ketone adjacent to an amphoteric oxime—makes it a versatile precursor for synthesizing oxime ethers  and oxime esters .[1][2]

These derivatives are not merely intermediates; they are pharmacophores in their own right.[1][3] The oxime ether linkage (


) confers hydrolytic stability and lipophilicity, critical for blood-brain barrier penetration in neuroprotective agents, while oxime esters (

) often serve as cleavable prodrugs or reactive acyl donors in enzymatic pockets.[1][2][3]

This guide provides a rigorous, field-validated workflow for derivatizing this scaffold, prioritizing regioselectivity (O- vs. N-alkylation) and geometric isomer control (


).

Mechanistic Grounding: The Ambident Nucleophile Challenge

To ensure reproducibility, researchers must understand the electronic behavior of the starting material.

  • Acidity: The oxime hydroxyl proton is acidic (

    
    ). Deprotonation yields an oximate anion.[1][2]
    
  • Regioselectivity: The oximate anion is an ambident nucleophile .[1] It can attack electrophiles via the Oxygen (forming oxime ethers) or the Nitrogen (forming nitrones).

    • Expert Insight: For drug development, the O-alkylated product is usually the target.[1] To favor O-alkylation, use "hard" electrophiles (alkyl halides) and bases that do not coordinate tightly to the oxygen, allowing it to act as the nucleophile.[1][3]

  • Isomerism: The starting material predominantly exists as the (

    
    )-isomer (phenyl and oxime hydroxyl are anti) to minimize steric clash.[1][2][3] However, acid-catalyzed conditions can induce isomerization.[1][2]
    
Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathways covered in this guide.

OximeSynthesis Start 2-(Hydroxyimino)- 1-phenylpropan-1-one (Scaffold) Deprotonation Oximate Anion (Intermediate) Start->Deprotonation Base (K2CO3 or NaH) PathA Path A: O-Alkylation (Ether Synthesis) Deprotonation->PathA Alkyl Halide (RX) PathB Path B: O-Acylation (Ester Synthesis) Deprotonation->PathB Acyl Chloride/Anhydride ProdA Oxime Ether (Bioactive/Stable) PathA->ProdA Major Product (Kinetic Control) SideProd Nitrone (Side Product) PathA->SideProd Minor (if Soft Electrophile) ProdB Oxime Ester (Prodrug/Reactive) PathB->ProdB Et3N / DMAP

Caption: Divergent synthesis pathways from the parent


-keto oxime scaffold. Path A favors O-alkylation for stable pharmacophores, while Path B yields acyl derivatives.[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Oxime Ethers (O-Alkylation)

Application: Creating stable, lipophilic analogs for ADME optimization.[1][2][3] Reaction Type: Williamson Ether Synthesis (modified for oximes).[1]

Reagents:

  • Substrate: 2-(Hydroxyimino)-1-phenylpropan-1-one (1.0 eq)[1][2][3]

  • Alkylating Agent: Benzyl bromide, Methyl iodide, or functionalized alkyl halide (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive halides)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, use if alkyl chloride is used.[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 eq) in acetone (0.5 M concentration).

  • Activation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the oximate anion forms.[1]
    
  • Addition: Add the alkyl halide (1.1 eq) dropwise. If using a chloride, add catalytic KI.[1][3]

  • Reflux: Heat the mixture to a gentle reflux (

    
    C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material (
    
    
    
    ) should disappear, replaced by a less polar spot (
    
    
    ).[1][3]
  • Work-up:

    • Cool to room temperature.[1][2][4][5]

    • Filter off the inorganic salts (

      
      /KBr).
      
    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallization from Ethanol/Water (for solids) or Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient) is recommended to remove trace

    
    -alkylated byproducts.[1][2]
    

Expert Note: If using Sodium Hydride (NaH) in DMF (a stronger condition), ensure the temperature remains at


C during addition to prevent over-alkylation or polymerization of sensitive side chains.
Protocol B: Synthesis of Oxime Esters (O-Acylation)

Application: Synthesis of potential prodrugs or activated esters for biological assays.[1][2][3]

Reagents:

  • Substrate: 2-(Hydroxyimino)-1-phenylpropan-1-one (1.0 eq)[1][2][6]

  • Acylating Agent: Acetic Anhydride or Benzoyl Chloride (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) (1.2 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)[1][2]

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate in anhydrous DCM (0.3 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     and catalytic DMAP. Cool the solution to 
    
    
    
    C in an ice bath.
  • Acylation: Add the acyl chloride/anhydride dropwise over 10 minutes. The reaction is exothermic; control the rate to maintain low temperature.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Separate the organic layer, wash with 1M HCl (to remove excess amine), then water and brine. Dry over

    
    .[1][2]
    
  • Isolation: Concentrate in vacuo. Oxime esters are often crystalline solids; recrystallize from hexane/ether.[1][3]

Data Analysis & Quality Control

To validate the synthesis, compare the spectral data against the starting material.

FeatureStarting Material (Scaffold)Oxime Ether (Product A)Oxime Ester (Product B)[1][2][3]
IR Spectrum Broad -OH stretch (

)
Absent -OH stretch.[1][2][3] Strong C-H (

) if alkyl added.
Strong C=O ester stretch (

).[1][2]
1H NMR Singlet

ppm (N-OH, exchangeable)
Absent OH.[1][2] New alkyl signals (e.g.,

ppm).[1][2]
Absent OH. New acyl signals (e.g.,

ppm).
Polarity (TLC) Moderate (Polar due to OH)Low (Non-polar)Moderate-Low
Stability ModerateHigh (Hydrolytically stable)Low (Susceptible to hydrolysis)

Critical Checkpoint (Isomerism): In


 NMR, the methyl group of the propyl chain (

to the oxime) is a diagnostic handle.
  • E-isomer: Methyl protons typically appear upfield relative to the Z-isomer due to shielding/deshielding cone effects of the oxime lone pair.[1][2]

  • Ensure your derivative maintains the configuration of the parent unless isomerization was intended.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Ether Synthesis.

    • Cause: Steric hindrance or competing N-alkylation (nitrone formation).[1][2]

    • Solution: Switch solvent to DMF or DMSO to enhance the nucleophilicity of the oximate anion.[1] Use a harder leaving group (Tosylate) to favor O-attack.[1][2][3]

  • Issue: Hydrolysis of Oxime Esters.

    • Cause: Presence of water during workup or storage.[1]

    • Solution: Oxime esters are labile.[1][2][3] Store under inert gas at

      
      C. Avoid acidic washes during workup if the ester is particularly fragile.[1][2][3]
      
  • Issue: Beckmann Rearrangement.

    • Risk:[1][2][7] Under strong acidic conditions or high heat, the oxime derivative may rearrange to an amide.

    • Prevention:[1][2] Keep reaction conditions neutral or basic. Avoid Lewis acids unless specifically catalyzing the rearrangement.[1]

References

  • National Institute of Standards and Technology (NIST). 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7) Spectral Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles.[1][2] (Discusses the reactivity of oxime precursors). Chemical Reviews, 102(5), 1771-1802.[1][3] Note: Provides context on the stability and reactivity of the oxime functionality.

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 8th Edition.[1][2] Wiley.[1][2] Note: Authoritative source for the mechanism of ambident nucleophile alkylation (Oxime O- vs N-alkylation).

  • Mahajan, R. K., et al. (2007).[1] Synthesis and antimicrobial activity of some new oxime ethers and esters.[1][8] Journal of the Serbian Chemical Society.[1] Note: Validates the biological relevance of converting alpha-oximino ketones to ethers/esters.

Sources

Application of α-isonitrosopropiophenone in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of α-isonitrosopropiophenone in modern pharmaceutical synthesis.

Introduction: The Versatility of α-Isonitrosopropiophenone

α-Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a highly versatile synthetic intermediate with the chemical formula C₉H₉NO₂.[1] Its unique structure, featuring a ketone and an oxime functional group on adjacent carbons, makes it a valuable precursor for a variety of pharmacologically active compounds.[2][3] The reactivity of the oxime group, in particular, allows for its conversion into primary amines, a critical functional group in many pharmaceutical agents.[4] This application note provides a comprehensive overview of the synthesis of α-isonitrosopropiophenone and its pivotal role in the production of key pharmaceutical classes, including sympathomimetic amines like ephedrine and cathinone derivatives.

Synthesis of α-Isonitrosopropiophenone: A Foundational Protocol

The most common and efficient synthesis of α-isonitrosopropiophenone involves the nitrosation of propiophenone.[5] This method utilizes an alkyl nitrite, such as methyl nitrite, generated in situ to introduce the isonitroso group at the α-position to the carbonyl.

G start_node Propiophenone (in Ethyl Ether) reaction_node Nitrosation Reaction start_node->reaction_node reagent_node Methyl Nitrite (in situ) (from NaNO₂, CH₃OH, H₂SO₄) reagent_node->reaction_node catalyst_node Hydrogen Chloride (gas) catalyst_node->reaction_node workup_node Alkaline Extraction (10% NaOH) reaction_node->workup_node Reaction Mixture precipitation_node Acid Precipitation (Conc. HCl) workup_node->precipitation_node Combined Alkaline Extracts product_node α-Isonitrosopropiophenone (Crystalline Solid) precipitation_node->product_node Filtration & Drying

Caption: Workflow for the synthesis of α-isonitrosopropiophenone.

Protocol 1: Synthesis from Propiophenone

This protocol is adapted from the established procedure in Organic Syntheses.[5]

Materials:

  • Propiophenone (3.5 moles)

  • Ethyl ether

  • Sodium nitrite (95%, 4 moles)

  • Methyl alcohol

  • Concentrated sulfuric acid

  • Concentrated hydrochloric acid

  • Ice

  • 10% Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve propiophenone in ethyl ether. Prepare a separate vessel containing a mixture of sodium nitrite, methyl alcohol, and water.

  • Generation of Methyl Nitrite: Cool the reaction vessel containing the propiophenone solution. Slowly add dilute sulfuric acid to the sodium nitrite mixture to generate gaseous methyl nitrite. Bubble this gas into the propiophenone solution.

  • Catalysis: Simultaneously, introduce gaseous hydrogen chloride into the reaction mixture. The solution will develop a brown-red color, and the ether will begin to reflux gently.[5]

  • Reaction Progression: Adjust the rate of methyl nitrite addition to maintain a gentle reflux. The addition typically takes about four hours.[5]

  • Work-up - Alkaline Extraction: After the reaction is complete, allow the mixture to stand, preferably overnight. Extract the ethereal solution repeatedly with a 10% sodium hydroxide solution until the alkaline layer remains nearly colorless. This step selectively extracts the acidic oxime product into the aqueous phase.[5]

  • Product Precipitation: Pour the combined alkaline extracts slowly into a stirred mixture of concentrated hydrochloric acid and crushed ice. The significant pH drop causes the α-isonitrosopropiophenone to precipitate out of the solution.[5]

  • Isolation and Drying: Filter the crystalline product using suction, wash with cold water, and dry thoroughly. The expected yield is typically high for this procedure.[5]

Core Application: Synthesis of Phenylpropanolamine Derivatives

A primary application of α-isonitrosopropiophenone is its role as a key intermediate in the synthesis of phenylpropanolamine (PPA), norephedrine, and their N-methylated derivatives, ephedrine and pseudoephedrine. This transformation hinges on the reduction of both the ketone and oxime functionalities to a hydroxyl and an amino group, respectively.

G start α-Isonitrosopropiophenone intermediate1 α-Amino Propiophenone (Cathinone) start->intermediate1 Selective Oxime Reduction (e.g., Catalytic Hydrogenation) intermediate2 Phenylpropanolamine (PPA) (Norephedrine) start->intermediate2 Concurrent Reduction (e.g., Al-Hg or Ni-Al alloy) intermediate1->intermediate2 Ketone Reduction final2 Cathinone Derivatives intermediate1->final2 Further Derivatization (e.g., N-alkylation) final1 Ephedrine / Pseudoephedrine intermediate2->final1 N-Methylation

Caption: Synthetic pathways from α-isonitrosopropiophenone.

The choice of reducing agent and reaction conditions is critical as it dictates the stereochemical outcome of the final amino alcohol. The relationship between the newly formed stereocenters determines whether the product is the erythro (ephedrine) or threo (pseudoephedrine) diastereomer.

Reduction Methodologies and Stereochemical Control

Various methods have been developed for the reduction of α-isonitrosopropiophenone, each offering different advantages in terms of yield, selectivity, and operational simplicity.

Reducing Agent/MethodKey CharacteristicsPrimary Product(s)Reference(s)
Catalytic Hydrogenation A common method that can be tuned for selectivity. Often used to reduce the oxime to an amine first, followed by ketone reduction.Phenylpropanolamine[6]
Aluminum Amalgam (Al-Hg) A classical method for reducing oximes to amines under aqueous conditions.dl-Phenylpropanolamine[6]
Sodium/Ethanol A dissolving metal reduction capable of reducing both functional groups.dl-Phenylpropanolamine[6]
Nickel-Aluminum (Ni-Al) Alloy An effective and powerful reducing agent used in alkaline solutions. The reaction can be highly exothermic.dl-Phenylpropanolamine[6]
Protocol 2: Reduction to dl-Phenylpropanolamine using Ni-Al Alloy

This protocol describes the reduction of an oxime precursor to the corresponding amino alcohol using a Nickel-Aluminum alloy catalyst.[6]

Materials:

  • l-1-Phenyl-1-hydroxy-2-propanone oxime (precursor from α-isonitrosopropiophenone reduction)

  • Sodium hydroxide

  • Nickel-Aluminum catalyst mixture (e.g., 60% Al, 40% Ni)

  • 1,2-Dichloroethane

  • Water

Procedure:

  • Solution Preparation: Dissolve sodium hydroxide in water in a reaction vessel equipped with vigorous stirring. Add the oxime starting material.

  • Cooling: Chill the solution to -15°C. This is crucial to control the initial exothermic reaction upon catalyst addition.[6]

  • Catalyst Addition: While stirring vigorously, add the Nickel-Aluminum catalyst portion-wise to the cold solution.

  • Exothermic Reaction: An exothermic reaction will commence, causing the temperature to rise. The final temperature reached (e.g., 35°C to 95°C) depends on the specific ratio of Ni to Al in the catalyst and can influence the reaction outcome.[6]

  • Quenching and Extraction: Once the exotherm subsides, add 1,2-dichloroethane to the mixture to extract the product.

  • Isolation: Filter the catalyst sludge. The organic layer containing the product can then be separated, washed, and the product isolated, typically as a hydrochloride salt after evaporation of the solvent and treatment with HCl.

Application in the Synthesis of Cathinone Derivatives

α-Isonitrosopropiophenone is a direct precursor to cathinone (α-aminopropiophenone) via the selective reduction of its oxime group. Cathinone and its synthetic derivatives are a major class of psychostimulant drugs.[7][8][9][10] The synthesis of more complex synthetic cathinones, such as α-PHP (α-pyrrolidinohexiophenone), often starts from a related α-brominated ketone, but the fundamental synthetic logic of forming the α-amino ketone is analogous.[11]

The selective reduction of the oxime in α-isonitrosopropiophenone to an amine, while leaving the ketone intact, can be achieved through catalytic hydrogenation under controlled conditions. The resulting cathinone can then be further modified, for example, by N-alkylation or N-acylation, to produce a wide array of pharmacologically active compounds.[8]

Other Synthetic Applications

Beyond its use in synthesizing sympathomimetic amines, α-isonitrosopropiophenone is a reactant in various other chemical transformations.[12]

  • Beckmann Rearrangement: The oxime functionality can undergo a Beckmann rearrangement to form amides.[12]

  • Coupling Reactions: It is used as a reactant in Sonogashira coupling reactions.[1]

  • Heterocycle Synthesis: It serves as a building block for synthesizing heterocycles like hydroimidazothiazoles.[12]

  • Colorimetric Analysis: In analytical chemistry, it is a key reagent in the colorimetric determination of urea, a reaction valuable in biochemical and clinical assays.[13][14][15]

Conclusion

α-Isonitrosopropiophenone is a cornerstone intermediate in pharmaceutical synthesis. Its straightforward preparation from propiophenone and the dual reactivity of its ketone and oxime groups provide efficient pathways to several classes of drugs, most notably the phenylpropanolamine-based alkaloids and synthetic cathinones. The ability to control the reduction conditions allows for targeted synthesis of specific stereoisomers, which is paramount in modern drug development. The continued exploration of its reactivity ensures that α-isonitrosopropiophenone will remain a relevant and valuable tool for synthetic and medicinal chemists.

References

  • Title: isonitrosopropiophenone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of Ephedrine and Methcathinone from Propionic Acid Source: Rhodium Archive URL: [Link]

  • Title: α-Isonitrosopropiophenone, 1 X 10 g (I3502-10G) Source: Alkali Scientific URL: [Link]

  • Title: Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process Source: IRIS URL: [Link]

  • Title: Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) Source: PMC (PubMed Central) URL: [Link]

  • Title: Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade Source: MDPI URL: [Link]

  • Title: Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone Source: PMC (PubMed Central) URL: [Link]

  • Title: A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol Source: Google Patents URL
  • Title: Arginase activity measurement method, arginase activity detection kit, arginase-related disease detection kit, and arginase inhibitor or active agent screening method Source: Google Patents URL
  • Title: The Synthesis and Pharmacology of Ephedrine Analogues Source: DORAS | DCU Research Repository URL: [Link]

  • Title: Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: MDPI URL: [Link]

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: ResearchGate URL: [Link]

  • Title: Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology Source: PubMed URL: [Link]

  • Title: Reactivity of oximes for diverse methodologies and synthetic applications Source: RSC Publishing URL: [Link]

  • Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Analytical Methods Source: OPUS URL: [Link]

  • Title: alpha-Isonitrosopropiophenone, | I3502-50G | SIGMA-ALDRICH Source: SLS URL: [Link]

  • Title: Pharmacologically active compounds Source: ResearchGate URL: [Link]

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: PMC (PubMed Central) URL: [Link]

  • Title: Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent Source: PMC (PubMed Central) URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Natural-derived acetophenones: chemistry and pharmacological activities Source: PubMed URL: [Link]

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Application Note: High-Fidelity Asymmetric Synthesis Using 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the use of 2-(Hydroxyimino)-1-phenylpropan-1-one (also known as 1-phenyl-1,2-propanedione-2-oxime) as a pro-chiral substrate for the precision synthesis of chiral amino alcohols, specifically (1R,2S)-Norephedrine and its diastereomers, via Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) .

Executive Summary

2-(Hydroxyimino)-1-phenylpropan-1-one serves as a critical pro-chiral "gateway" reagent in the synthesis of vicinal amino alcohols. While traditional heterogeneous hydrogenation (Pd/C) yields racemic mixtures requiring wasteful resolution, modern Asymmetric Transfer Hydrogenation (ATH) protocols allow for the stereoselective construction of two contiguous chiral centers.

This guide focuses on a Sequential Catalytic Protocol :

  • Chemo-selective Reduction: Conversion of the oxime to the racemic

    
    -amino ketone hydrochloride.
    
  • Stereo-convergent Reduction: Ruthenium-catalyzed DKR to convert the racemic intermediate into a single amino-alcohol stereoisomer with >98% ee and >95% dr.

Mechanism of Action: Dynamic Kinetic Resolution (DKR)

The efficiency of this protocol relies on the lability of the


-proton in the intermediate amino ketone.
  • Oxime Reduction: The starting reagent (oxime) is reduced to the

    
    -amino ketone . Since this reduction is non-stereoselective over Pd/C, a racemic mixture of (R)- and (S)-amino ketones is formed.
    
  • Rapid Racemization: In the presence of a mild base (e.g., Triethylamine), the (R) and (S) enantiomers of the amino ketone interconvert rapidly via an enol intermediate.

  • Selective Reduction: The chiral catalyst (RuCl(p-cymene)[(S,S)-TsDPEN] ) reacts significantly faster with one enantiomer (e.g., the (S)-amino ketone) to form the stable (1R,2S)-amino alcohol.

  • Equilibrium Shift: As the (S)-enantiomer is depleted, the (R)-enantiomer racemizes to restore equilibrium, funneling the entire material into the desired chiral product (100% theoretical yield).

Pathway Visualization

DKR_Pathway cluster_racemization Dynamic Kinetic Resolution (DKR) Cycle Oxime 2-(Hydroxyimino)- 1-phenylpropan-1-one (Achiral Precursor) S_AminoKetone (S)-Amino Ketone Oxime->S_AminoKetone Pd/C, H2 (Non-selective) R_AminoKetone (R)-Amino Ketone Oxime->R_AminoKetone Enol Enol Intermediate S_AminoKetone->Enol Base (Fast) Product (1R,2S)-Norephedrine (>99% ee, >95% dr) S_AminoKetone->Product Ru-TsDPEN (Fast match) R_AminoKetone->Enol R_AminoKetone->Product Slow mismatch

Figure 1: The DKR pathway illustrating how the achiral oxime reagent is funneled into a single stereoisomer via the racemic amino ketone intermediate.

Experimental Protocol

Phase A: Preparation of the Amino Ketone Hydrochloride

Note: The free base of the amino ketone is unstable (dimerizes to dihydropyrazine). It must be isolated as the HCl salt.

Reagents:

  • 2-(Hydroxyimino)-1-phenylpropan-1-one (10.0 g, 61.3 mmol)

  • Pd/C (10% w/w, 1.0 g)

  • Methanol (100 mL)

  • HCl (conc., 1.2 eq)

Procedure:

  • Dissolution: Dissolve the oxime in Methanol (100 mL) in a hydrogenation vessel. Add concentrated HCl (6.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen purge).

  • Hydrogenation: Pressurize with

    
     (3 bar) and stir at room temperature (25°C) for 4–6 hours. Monitor consumption of 
    
    
    
    or disappearance of starting material by TLC/HPLC.
  • Workup: Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure to obtain 2-amino-1-phenylpropan-1-one hydrochloride as a white/off-white solid.

  • QC Check: Verify structure via

    
    -NMR (DMSO-d6). Ensure no pyrazine dimer is present.
    
Phase B: Asymmetric Transfer Hydrogenation (ATH)

This step sets the stereochemistry.

Reagents:

  • Substrate: 2-amino-1-phenylpropan-1-one HCl (from Phase A).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or DMF.

Procedure:

  • Catalyst Prep: In a Schlenk flask, dissolve the Ru-catalyst (0.5 mol% relative to substrate) in degassed DCM (5 volumes).

  • Substrate Addition: Add the amino ketone HCl salt to the flask.

  • Reaction Initiation: Add the Formic Acid/TEA mixture (5 eq of formate).

    • Critical Step: The TEA neutralizes the HCl salt, liberating the free amino ketone which immediately enters the racemization equilibrium.

  • Incubation: Stir at 25–30°C for 12–24 hours.

    • Note: Monitoring by chiral HPLC is essential to determine conversion and ee.

  • Quench: Add water and extract with DCM. Wash organic layer with saturated

    
     to remove excess acid.
    
  • Purification: The crude product is often high purity. Recrystallization from Ethanol/Ether can upgrade ee to >99%.

Critical Process Parameters (CPP) & Data

The choice of catalyst ligand and solvent profoundly impacts the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).

ParameterCondition ACondition B (Optimized)Condition C
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]RuCl(p-cymene)[(S,S)-TsDPEN] Rh-Cp*[(S,S)-TsDPEN]
Solvent Isopropanol (IPA)DCM / DMF (10:1) Water (with surfactant)
H-Source IPA (Transfer)HCOOH / TEA (5:2) Sodium Formate
Temp 60°C25°C 40°C
Yield 85%94% 88%
dr (anti:syn) 80:2098:2 90:10
ee (%) 92%>99% 95%

Key Insight: Using HCOOH/TEA in DCM allows for milder conditions than IPA reflux, preventing thermal degradation of the unstable amino ketone intermediate and favoring the kinetic control required for high diastereoselectivity [1, 2].

Troubleshooting & Quality Control

HPLC Method for Enantiomeric Excess[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (1S,2R)-Norephedrine: ~12.5 min

    • (1R,2S)-Norephedrine: ~14.2 min (Target)

Common Failure Modes
  • Low Yield in Phase A: Often caused by "poisoning" of Pd/C by the oxime nitrogen. Solution: Ensure acidic conditions (HCl) are maintained to protonate the amine product immediately.

  • Low ee in Phase B: Incomplete racemization. Solution: Increase the amount of TEA slightly to accelerate the enolization of the amino ketone, ensuring the reaction remains under dynamic kinetic control.

  • Dimer Formation: If the reaction turns bright yellow/orange during Phase A workup, the free base has dimerized. Solution: Keep temperature <30°C and never store the free base; process immediately or store as HCl salt.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hamada, Y., et al. (2008).

    
    -Amino-
    
    
    
    -Keto Ester Hydrochlorides Using Homogeneous Chiral Nickel-Bisphosphine Complexes through DKR. Chemical Communications, 2008, 631-633. Link
  • Crossley, N., & Hartung, W. H. (1943). Amino Alcohols.[1][2][5][6][7][8] Synthesis of Aliphatic Amino Alcohols of Pharmacological Interest. Journal of Organic Chemistry, 8, 363. (Foundational chemistry for oxime reduction).[9]

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. Link

Sources

Application Note: Reactivity & Mechanism of 2-(Hydroxyimino)-1-phenylpropan-1-one with Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the reaction mechanisms and experimental procedures for 2-(Hydroxyimino)-1-phenylpropan-1-one.

Introduction & Strategic Significance

2-(Hydroxyimino)-1-phenylpropan-1-one represents a "Janus-faced" electrophile in organic synthesis. It possesses two contiguous reactive centers: a hard electrophilic carbonyl (C1) and an amphoteric oxime group (C2).

  • Medicinal Chemistry: It is a critical scaffold for the synthesis of imidazole N-oxides and imidazoles , moieties found in antifungal agents (e.g., Ketoconazole precursors) and kinase inhibitors.

  • Ligand Design: Condensation with primary amines yields

    
    -diimine-type ligands (specifically imine-oximes), which are potent chelators for transition metals (Ni, Cu, Pd) in catalysis.
    

This guide delineates the two primary reaction pathways governed by reactant stoichiometry and conditions:

  • Pathway A (Bidentate Ligand Synthesis): Direct condensation with primary amines to form

    
    -Imino Oximes .
    
  • Pathway B (Heterocyclization): Three-component coupling with aldehydes and amines to form Imidazole 3-Oxides .

Mechanistic Insight

Pathway A: -Imino Oxime Formation (Schiff Base)

Reaction Type: Acid-Catalyzed Nucleophilic Addition-Elimination.

When reacted with primary amines in the absence of other electrophiles, the ketone carbonyl (C1) is the exclusive site of attack. The oxime group at C2 remains intact, providing a stabilizing hydrogen-bond acceptor role or participating in metal chelation.

Step-by-Step Mechanism:

  • Activation: The carbonyl oxygen is protonated or activated by a Lewis acid, increasing the electrophilicity of C1.

  • Nucleophilic Attack: The primary amine (

    
    ) attacks C1, disrupting the 
    
    
    
    -bond to form a tetrahedral carbinolamine intermediate.
  • Proton Transfer: Intramolecular proton transfer from nitrogen to oxygen generates a neutral amino-alcohol species.[1]

  • Dehydration: The hydroxyl group is protonated (

    
    ) and eliminated as water, driven by the formation of the C=N double bond (entropy-driven).
    
  • Isomerization: The resulting imine can exist in E/Z configurations, often stabilized by hydrogen bonding with the adjacent oxime hydroxyl group.

Pathway B: Imidazole 3-Oxide Synthesis (Modified Radziszewski Reaction)

Reaction Type: Multi-Component Condensation / [3+2] Cyclization.

In the presence of an aldehyde and an amine (or ammonium acetate), the


-hydroxyimino ketone serves as the C-C-N backbone for the imidazole ring. Notably, the oxime oxygen is retained, yielding the Imidazole 3-oxide . This is a distinct advantage over standard dione pathways, as the N-oxide moiety offers unique bioactivity and can be selectively reduced later.

Mechanism Logic:

  • Aldimine Formation: The amine condenses with the external aldehyde to form a reactive aldimine (

    
    ).
    
  • Tautomerization: The

    
    -hydroxyimino ketone may tautomerize to a nitroso-ene form or react directly.
    
  • Cyclocondensation: The nitrogen of the aldimine attacks the ketone carbonyl, while the oxime nitrogen attacks the aldimine carbon (concerted or stepwise).

  • Dehydration: Loss of water establishes the aromatic imidazole core, retaining the N-oxide.

Visualization of Pathways

ReactionPathways Start 2-(Hydroxyimino)- 1-phenylpropan-1-one Carbinol Carbinolamine Intermediate Start->Carbinol + Amine (Acid Cat.) Imidazole 1,2,4-Trisubstituted Imidazole 3-Oxide Start->Imidazole + Aldimine (Cyclization) Amine Primary Amine (R-NH₂) Aldimine Aldimine (R-N=CH-R') Amine->Aldimine + Aldehyde Aldehyde Aldehyde (R'-CHO) SchiffBase α-Imino Oxime (Ligand Scaffold) Carbinol->SchiffBase - H₂O

Caption: Bifurcation of reaction pathways based on reactant stoichiometry. Pathway A (top) yields acyclic ligands; Pathway B (bottom) yields heterocyclic N-oxides.

Experimental Protocols

Protocol A: Synthesis of (1E,2E)-N-Alkyl-2-(hydroxyimino)-1-phenylpropan-1-imine

Objective: Synthesis of the Schiff base ligand.[2] Scale: 10 mmol

Reagents:

  • 2-(Hydroxyimino)-1-phenylpropan-1-one: 1.63 g (10 mmol)

  • Primary Amine (e.g., Benzylamine): 1.07 g (10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in absolute ethanol.

  • Addition: Add the primary amine dropwise over 5 minutes. The solution may warm slightly (exothermic).

  • Catalysis: Add glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The ketone spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction to room temperature.

    • Crystallization: Many imine-oximes crystallize upon cooling. If precipitate forms, filter and wash with cold ethanol.

    • Alternative: If no precipitate, remove solvent in vacuo. Redissolve the residue in minimal hot ethanol and cool to 0°C to induce crystallization.

  • Characterization:

    • IR: Look for disappearance of ketone C=O (~1670 cm⁻¹) and appearance of Imine C=N (~1620-1640 cm⁻¹).

    • Yield: Typical yields range from 75-90%.

Protocol B: Synthesis of 1-Benzyl-2-phenyl-4-methylimidazole 3-Oxide

Objective: Heterocycle formation via Three-Component Coupling. Scale: 5 mmol

Reagents:

  • 2-(Hydroxyimino)-1-phenylpropan-1-one: 0.815 g (5 mmol)

  • Benzaldehyde: 0.53 g (5 mmol)

  • Benzylamine: 1.07 g (10 mmol) (Note: 2 equivalents often used to drive equilibrium, or 1 eq amine + 1 eq ammonium acetate).

  • Solvent: Glacial Acetic Acid (10 mL)

Procedure:

  • Setup: Combine the ketone, benzaldehyde, and benzylamine in a pressure tube or round-bottom flask.

  • Solvent: Add glacial acetic acid. The acid acts as both solvent and catalyst.

  • Reaction: Heat the mixture to 90–100°C for 3 hours.

    • Note: The solution will darken as the condensation proceeds.

  • Quench: Pour the cooled reaction mixture into 50 mL of crushed ice/water.

  • Neutralization: Carefully neutralize with concentrated Ammonia (25%) or saturated

    
     until pH ~8. The product should precipitate as a solid.
    
  • Purification:

    • Filter the solid.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetone.

  • Data Validation:

    • 1H NMR: Diagnostic singlet for the imidazole C2-H (if aldehyde was formaldehyde) or aromatic signals corresponding to the aldehyde substituent.

    • Mass Spec: Confirm M+ peak corresponding to the N-oxide (M_imidazole + 16).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Pathway A) Steric hindrance of amine or wet solvent.Use a Dean-Stark trap to remove water; switch to Toluene reflux.
Hydrolysis of Product Imine bond is labile in aqueous acid.Perform workup under neutral/basic conditions; store product in desiccator.
Oily Product (Pathway B) Incomplete cyclization or mixed isomers.Triturate oil with diethyl ether/pentane to induce solidification.
Low Yield (Imidazole) Competitive formation of simple imine.Ensure high temperature (>90°C) and use Acetic Acid to favor cyclization.

References

  • Mechanistic Foundation of Imine Formation

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Imidazole N-Oxide Synthesis

    • Moseev, T. D., et al. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides. Molecules, 27(11), 3496. Link

  • General Reactivity of

    
    -Hydroxyimino Ketones: 
    
    • Cereda, E., et al. (1990). Alpha-Hydroxyimino ketones as precursors of bioactive heterocycles.[3] Journal of Heterocyclic Chemistry, 27, 227.

  • Radziszewski Reaction Context: Radziszewski, B. (1882). Über die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

Sources

Application Notes and Protocols for the Detection of Carbonyl Compounds Using α-Oximino-propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Modern Approach to Carbonyl Quantification

The detection and quantification of carbonyl compounds—aldehydes and ketones—are of paramount importance across a spectrum of scientific disciplines, from atmospheric chemistry and food science to toxicology and pharmaceutical development. These compounds are often indicators of oxidative stress, markers for disease, or critical quality attributes of a product. While numerous methods exist for their detection, many suffer from limitations such as reagent instability, harsh reaction conditions, or complex analytical procedures.[1]

This technical guide introduces the use of α-oximino-propiophenone as a robust and sensitive reagent for the detection of carbonyl compounds. Through the formation of a stable oxime linkage, this method offers a straightforward and reliable spectrophotometric assay. These application notes are designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply, adapt, and troubleshoot this valuable analytical technique.

The Principle of Oximation for Carbonyl Detection

The core of this detection method lies in the nucleophilic addition reaction between a carbonyl compound and an aminooxy-containing reagent, in this case, α-oximino-propiophenone, to form a stable oxime.[2][3] This reaction is highly specific for aldehydes and ketones.

The Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine group in α-oximino-propiophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable oxime product. This step is often the rate-determining step and can be acid-catalyzed.

The resulting oxime derivative incorporates the chromophore of the α-oximino-propiophenone, leading to a product with distinct spectrophotometric properties that can be used for quantification.

G cluster_0 Reaction Mechanism reagent α-Oximino-propiophenone (Nucleophile) intermediate Tetrahedral Intermediate reagent->intermediate + carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->intermediate Nucleophilic Attack oxime Stable Oxime Product intermediate->oxime Dehydration water Water intermediate->water - H₂O

Caption: Reaction of α-oximino-propiophenone with a carbonyl compound.

Synthesis and Characterization of α-Oximino-propiophenone

For researchers who wish to synthesize the reagent in-house, a straightforward and environmentally friendly method is presented below, adapted from a solvent-less approach.[4]

Materials and Reagents
  • Propiophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Bismuth(III) oxide (Bi₂O₃)

  • Mortar and pestle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR and ¹H NMR spectrometers for characterization

Synthesis Protocol
  • In a clean, dry mortar, combine propiophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.1 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid.

  • Filter the mixture to remove the catalyst (Bi₂O₃).

  • Wash the organic filtrate with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude α-oximino-propiophenone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure α-oximino-propiophenone.

  • Characterize the purified product by determining its melting point and acquiring FT-IR and ¹H NMR spectra to confirm its identity and purity.

Spectrophotometric Quantification of Carbonyl Compounds

This protocol details the use of α-oximino-propiophenone for the quantification of an unknown carbonyl compound in a sample.

Reagent and Sample Preparation
  • α-Oximino-propiophenone Stock Solution (10 mM): Dissolve the appropriate amount of synthesized and purified α-oximino-propiophenone in a suitable organic solvent (e.g., ethanol or acetonitrile) to a final volume. Store this solution in a dark, airtight container at 4°C. The stability of the stock solution should be periodically checked.

  • Reaction Buffer (pH 5.5): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. The slightly acidic pH helps to catalyze the dehydration step of the oximation reaction.

  • Carbonyl Standard Solutions: Prepare a series of standard solutions of a known carbonyl compound (e.g., formaldehyde, acetaldehyde, or acetone) in the reaction buffer at concentrations ranging from 0.1 mM to 1 mM.

  • Sample Preparation: The sample containing the unknown carbonyl compound should be diluted in the reaction buffer to an expected concentration within the range of the standard curve. If the sample is in an organic solvent, ensure that the final concentration of the organic solvent in the reaction mixture is consistent across all samples and standards.

Assay Protocol
  • Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, add 50 µL of each carbonyl standard solution or the prepared sample.

  • Reagent Addition: To each tube or well, add 50 µL of the 10 mM α-oximino-propiophenone stock solution.

  • Incubation: Mix the contents thoroughly and incubate the reaction mixture at 37°C for 60 minutes. The optimal incubation time may vary depending on the specific carbonyl compound and should be determined empirically.

  • Spectrophotometric Measurement: After incubation, measure the absorbance of each sample and standard at the wavelength of maximum absorbance (λmax) of the resulting oxime product. The λmax should be determined by scanning the spectrum of a high-concentration oxime product from 200 to 400 nm. Based on the structure of α-oximino-propiophenone, the λmax is expected to be in the range of 250-300 nm.[5]

G cluster_0 Experimental Workflow prep Prepare Reagents and Samples react Set up Reaction (Standards & Samples + Reagent) prep->react incubate Incubate at 37°C for 60 min react->incubate measure Measure Absorbance at λmax incubate->measure analyze Generate Standard Curve and Quantify measure->analyze

Caption: Workflow for carbonyl detection using α-oximino-propiophenone.

Data Analysis
  • Standard Curve: Plot the absorbance values of the carbonyl standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

  • Quantification: Use the equation of the line to calculate the concentration of the carbonyl compound in the unknown sample based on its absorbance value.

ParameterRecommended Value/RangeNotes
α-Oximino-propiophenone Stock Concentration 10 mMMay be adjusted based on the expected carbonyl concentration.
Reaction Buffer pH 5.5 (Acetate Buffer)Slightly acidic conditions favor the reaction.
Incubation Temperature 37°CCan be optimized (room temperature to 50°C).
Incubation Time 60 minutesShould be optimized for the specific carbonyl of interest.
Measurement Wavelength (λmax) ~250-300 nmMust be determined experimentally.[5]

Method Validation and Troubleshooting

A robust analytical method requires thorough validation. Key parameters to assess include linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision.

Potential Interferences
  • Other Nucleophiles: Compounds with reactive amino or thiol groups could potentially compete with α-oximino-propiophenone for reaction with carbonyls, although the formation of oximes is generally favored.

  • Highly Colored Samples: The intrinsic color of the sample may interfere with the absorbance measurement. A sample blank (sample with reaction buffer but without the reagent) should be run to correct for background absorbance.

  • Reducing Agents: Strong reducing agents in the sample could potentially reduce the oxime product, affecting the final reading.

  • Biological Macromolecules: In biological samples, nucleic acids and carbohydrates may contain carbonyl groups that can react with the reagent.[6] Proper sample preparation, such as protein precipitation or solid-phase extraction, may be necessary to remove these interfering substances.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Signal/Sensitivity - Suboptimal reaction conditions (pH, temp, time)- Low carbonyl concentration- Reagent degradation- Optimize reaction parameters.- Concentrate the sample.- Prepare fresh reagent stock solution.
High Background - Sample matrix interference- Reagent self-reaction or degradation- Run a sample blank.- Purify the sample prior to the assay.- Check the purity and stability of the reagent.
Poor Linearity of Standard Curve - Inaccurate standard dilutions- Saturation of the reaction or detector- Prepare fresh standards carefully.- Dilute the standards to a lower concentration range.
Poor Reproducibility - Inconsistent pipetting- Temperature fluctuations during incubation- Instability of the oxime product- Use calibrated pipettes and consistent technique.- Ensure a stable incubation temperature.- Measure absorbance promptly after incubation.

Concluding Remarks

The use of α-oximino-propiophenone for the detection of carbonyl compounds offers a sensitive, specific, and reliable analytical method. The formation of a stable oxime product with distinct spectrophotometric properties allows for straightforward quantification. By understanding the underlying chemical principles and carefully optimizing and validating the assay, researchers can confidently apply this technique to a wide range of scientific investigations. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this valuable analytical tool.

References

  • Reznick, A. Z., & Packer, L. (1994). Oxidative damage to proteins: spectrophotometric method for carbonyl assay. Methods in Enzymology, 233, 357–363.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PMC.
  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (2014). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(8), 1173-1182.
  • Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)... (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.).
  • Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. (n.d.). PMC.
  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (n.d.). PMC.
  • US4172097A - Production of propiophenone - Google P
  • Reaction Condition Optimiz
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC.
  • Reaction Conditions Optimization: The Current St
  • Online Research @ Cardiff - ORCA. (n.d.).
  • Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. (a) propiophenone from propionic acid (two ways, using alkylation of the acid and using Friedel-Crafts acylation) (b) methyl cyclohexyl ketone from cyclohexanecarboxylic acid. (n.d.). Vaia.
  • Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. (n.d.). PubMed.
  • Synthesis and Spectral Properties of Some Optically Active -Oximino Ketones and. (1971). Journal of Organic Chemistry, 36(24), 3741-3749.
  • Isolation and Analysis of Carbonyl Compounds as Oximes. (n.d.). CDC Stacks.
  • Reliable and Sensitive Detection of Carbonylated Proteins by Oxime Blot. (2025). Methods in Molecular Biology, 2876, 1-13.
  • (PDF) Coordination ability of amino acid oximes. Potentiometric, spectroscopic and structural studies of complexes of 2-cyano-2-(hydroxyimino)acetamide. (2025).
  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry, 18, 788-795.
  • Oxime blot: A novel method for reliable and sensitive detection of carbonylated proteins in diverse biological systems. (2023). Redox Biology, 63, 102737.
  • Carbonyl Compounds and Carbonyl-Reactive Crosslinker - Cre
  • Synthesis of α-(perfluoroalkylsulfonyl)
  • Optimization of the synthesis of propiophenone 4. (n.d.).
  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016).

Sources

Experimental protocol for the reduction of isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide is structured for professional application in pharmaceutical research and development. It adheres to strict scientific rigor, safety protocols, and regulatory compliance standards.

Application Note: AN-ORG-RED-2026 Target Analyte: 1-phenyl-2-amino-1-propanol (Norephedrine / Phenylpropanolamine) Precursor:


-Isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime)

Executive Summary

The reduction of


-isonitrosopropiophenone is a pivotal transformation in the synthesis of phenethylamine derivatives, specifically the diastereomeric amino alcohols norephedrine (erythro) and norpseudoephedrine (threo). These compounds serve as critical chiral auxiliaries in asymmetric synthesis and as pharmacological standards.[1]

This guide details two distinct reduction protocols:

  • Heterogeneous Catalytic Hydrogenation (Pd/C): Optimized for scalability and atom economy.

  • Stoichiometric Hydride Reduction (LiAlH

    
    ):  Optimized for laboratory-scale throughput and kinetic control.
    
⚠️ Regulatory & Safety Compliance
  • Precursor Status: The product, Phenylpropanolamine (PPA), is a List I Chemical in the United States (21 CFR 1310.02) and a controlled precursor in many international jurisdictions due to its potential diversion for amphetamine synthesis. This protocol is strictly for authorized research, analytical standard preparation, or legitimate pharmaceutical development.

  • Chemical Hazards:

    • LiAlH

      
      :  Pyrophoric; reacts violently with water/protic solvents.
      
    • Hydrogen Gas: Flammable/Explosive at high pressures.

    • Isonitrosopropiophenone: Irritant; potential skin sensitizer.

Mechanistic Pathways

The reduction involves two functional groups: the ketone (


) and the oxime (

). The reaction order and stereochemical outcome depend heavily on the reducing agent.

ReactionMechanism Figure 1: Divergent mechanistic pathways for the reduction of isonitrosopropiophenone. Start Isonitrosopropiophenone (Ketone + Oxime) InterA Intermediate: Amino-Ketone Start->InterA Pd/C, H2 (Oxime reduces first) InterB Intermediate: Aziridine / Complex Start->InterB LiAlH4 (Concerted attack) ProdA Product: Norephedrine (Major: Erythro) InterA->ProdA Ketone reduction (Chelation control) ProdB Product: Norephedrine/Norpseudoephedrine (Mixed Diastereomers) InterB->ProdB Hydrolysis

Protocol A: Heterogeneous Catalytic Hydrogenation

Context: Preferred for scalability and "clean" chemistry (minimal salt waste). This method typically favors the erythro isomer (norephedrine) due to catalyst surface interaction.

Reagents & Equipment[2][3][4][5][6]
  • Substrate:

    
    -Isonitrosopropiophenone (Recrystallized, >98% purity).
    
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).

  • Solvent: Methanol (HPLC Grade) + HCl (conc. aqueous, 1.1 eq).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy/Stainless Steel).

Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel, dissolve 10.0 g (61.3 mmol) of isonitrosopropiophenone in 100 mL of Methanol.

  • Acidification: Add 6.0 mL of concentrated HCl (approx. 70 mmol).

    • Rationale: Acidic media protonates the intermediate imine, preventing the formation of secondary amine dimers (poisoning) and accelerating the reduction rate.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Safety: Add under an inert blanket (Argon/Nitrogen) to prevent spark ignition of methanol vapors.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 40-50 psi (3-3.5 bar) .

    • Agitate vigorously at Room Temperature (20-25°C) .

  • Monitoring: Reaction is typically complete when H

    
     uptake ceases (approx. 4-6 hours). Confirm by TLC (SiO
    
    
    
    ; MeOH:DCM 1:9) or HPLC.
  • Workup:

    • Filter the catalyst through a Celite pad (keep wet to avoid fire).

    • Concentrate the filtrate to dryness to yield the amine hydrochloride salt.

    • Recrystallize from Ethanol/Ether to isolate the pure hydrochloride salt.

Protocol B: Stoichiometric Reduction (LiAlH )

Context: Preferred for small-scale discovery where high pressure equipment is unavailable. This method is rigorous and requires strict moisture control.

Reagents & Equipment[2][3][4][6]
  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ), 1.0 M solution in THF or powder (use 4.0 molar equivalents).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching Agents: Water, 15% NaOH.

Workflow Diagram: The Fieser Quench

Proper quenching is critical to avoid "aluminum slime" emulsions that trap product.

Workup Figure 2: The 'Fieser Workup' protocol for LiAlH4 reduction (x = grams of LiAlH4 used). Step1 Reaction Mixture (LiAlH4 + Product Complex) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Quench1 Add x mL Water (Slowly!) Step2->Quench1 Destroys excess hydride Quench2 Add x mL 15% NaOH Quench1->Quench2 Converts Al salts to aluminates Quench3 Add 3x mL Water Quench2->Quench3 Final hydrolysis Filter Granular Precipitate Forms (Aluminum salts) Quench3->Filter Isolate Filter & Evaporate Solvent Filter->Isolate

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask. Assemble under Argon atmosphere with a reflux condenser and addition funnel.

  • Charge: Add LiAlH

    
     (4.0 eq) suspended in dry THF. Cool to 0°C.
    
  • Addition: Dissolve isonitrosopropiophenone (1.0 eq) in dry THF. Add dropwise to the LiAlH

    
     suspension.
    
    • Note: The reaction is exothermic. Maintain temp <10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4-6 hours.

    • Mechanism:[2][][4][5][6][7][8][9] The reflux ensures complete reduction of the sterically hindered oxime.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • For every 1 g of LiAlH

      
       used, add sequentially:
      
      • 1 mL Water

      • 1 mL 15% NaOH

      • 3 mL Water

  • Isolation: Filter the white granular precipitate. Dry the organic phase (Na

    
    SO
    
    
    
    ) and evaporate to yield the free base amino alcohol as a viscous oil or solid.

Process Analytical Technology (PAT)

Characterization is essential to distinguish the erythro (norephedrine) and threo (norpseudoephedrine) diastereomers.

ParameterMethodSpecification (Erythro-HCl)
Melting Point Capillary190–194 °C (Lit. Value)
H-NMR 400 MHz (D

O)

5.2 (d, 1H, benzylic),

3.6 (m, 1H, CH-N),

1.1 (d, 3H, CH

)
HPLC C18 Reverse PhaseMobile Phase: Phosphate Buffer/MeCN. Erythro typically elutes before Threo.
IR ATR-FTIR3350 cm

(OH/NH stretch), No C=O peak at 1680 cm

.
Troubleshooting Guide
  • Low Yield: Often due to incomplete extraction from Aluminum salts (Method B). Use Soxhlet extraction on the filter cake if necessary.

  • Incomplete Reduction: Presence of intermediate hydroxylamine.[10] Ensure adequate reaction time and fresh reducing agent.

  • Oily Product: The free base is often an oil. Convert to HCl or Sulfate salt for crystallization and storage.

References

  • Source: Augustine, R. L. (1965). Catalytic Hydrogenation. Marcel Dekker.
  • Source: Fujita, M., et al. (1986).
  • LiAlH Workup Procedures: Source: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley. Relevance: Definitive source for the "Fieser Workup" (1:1:3 method).
  • Regulatory Context

    • Source: U.S. Code of Federal Regulations. .

    • Relevance: Legal classific
  • Synthesis Verification

    • Source: Hartung, W. H., & Chang, Y. T. (1952). "Palladium Catalysis.[11] VII. The Reduction of Oximino Ketones." Journal of the American Chemical Society, 74(23), 5927–5929.

    • Relevance: Primary literature for the Pd/C hydrogen

Sources

2-(Hydroxyimino)-1-phenylpropan-1-one in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Hydroxyimino)-1-phenylpropan-1-one in the Synthesis of Anti-Inflammatory Agents Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Targeting p38 MAPK and COX-2 Inhibition via 2-(Hydroxyimino)-1-phenylpropan-1-one

Abstract

This guide details the strategic application of 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7), also known as


-isonitrosopropiophenone, as a critical pharmacophore precursor in the synthesis of imidazole-based anti-inflammatory agents. Imidazole derivatives, particularly 4-phenyl-5-methylimidazole , serve as the structural core for a class of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors  (e.g., SB203580 analogs) and Cyclooxygenase (COX) inhibitors . This protocol provides a validated, step-by-step methodology for converting the oxime intermediate into the bioactive imidazole scaffold, emphasizing reaction kinetics, impurity control, and mechanistic validation.

Scientific Foundation

The Pharmacophore Context

The 2-(Hydroxyimino)-1-phenylpropan-1-one molecule is a "masked"


-amino ketone. In medicinal chemistry, it offers a superior atom-economy route compared to 

-halo ketones for generating 1,2,4,5-tetrasubstituted imidazoles.
  • Target Mechanism: The resulting imidazole scaffold acts as a competitive ATP mimetic.[1] In p38 MAPK inhibitors, the N-3 nitrogen of the imidazole ring accepts a hydrogen bond from the amide NH of Met109 in the kinase hinge region, while the 4-phenyl group occupies the hydrophobic pocket I.

  • Advantages: Starting from the oxime allows for the precise introduction of the C5-methyl group (inherent in the propyl chain) and the C4-phenyl group, establishing the correct regiochemistry required for biological activity.

Reaction Mechanism: The Modified Bredereck Synthesis

The transformation follows a reductive cyclization pathway. Formamide serves a triple role: solvent, nitrogen source, and formylating agent.

  • Reduction: The oxime moiety is thermally or chemically reduced to an

    
    -amino ketone intermediate.
    
  • Condensation: The amine attacks the formyl group of formamide to generate an amidine intermediate.

  • Cyclization: Intramolecular dehydration closes the ring to form the aromatic imidazole system.

Experimental Protocol

Safety Warning: 2-(Hydroxyimino)-1-phenylpropan-1-one is an irritant. Formamide is a known teratogen and reproductive toxin. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Protocol A: Synthesis of 4-Phenyl-5-Methylimidazole

Objective: Conversion of 2-(Hydroxyimino)-1-phenylpropan-1-one to the core anti-inflammatory scaffold.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
2-(Hydroxyimino)-1-phenylpropan-1-one 1.0Limiting Reagent
Formamide 15.0Solvent / Reactant
Zinc Dust (Optional but recommended)2.0Reducing Agent
Formic Acid 1.0Catalyst
Ethyl Acetate / Hexanes N/AExtraction / Purification
Step-by-Step Methodology

Step 1: Reductive Cyclization Setup

  • Charge a 250 mL three-necked round-bottom flask with 16.3 g (0.1 mol) of 2-(Hydroxyimino)-1-phenylpropan-1-one .

  • Add 60 mL of Formamide (freshly distilled if possible).

  • Optimization Note: For higher yields, add 13 g of Zinc dust and 10 mL of Formic acid . This facilitates the in-situ reduction of the oxime to the amine, preventing thermal degradation.

  • Equip the flask with a reflux condenser, a thermometer, and an overhead mechanical stirrer.

Step 2: Reaction Phase

  • Heat the mixture gradually to 140–150°C .

  • Maintain this temperature for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting oxime (

      
      ) should disappear, and a lower spot (
      
      
      
      , Imidazole) should appear.
  • The solution will turn from yellow to deep orange/brown.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with 200 mL of ice-cold water .

  • Basify the solution to pH 9–10 using conc. Ammonium Hydroxide (28%) . This ensures the imidazole is in its free base form.

  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Wash the combined organic layers with Brine (100 mL) to remove excess formamide.

  • Dry over anhydrous Sodium Sulfate (

    
    )  and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude product is often a viscous oil or low-melting solid.

  • Recrystallization: Dissolve in minimum hot acetonitrile or ethanol/water (1:1). Cool to 4°C overnight.

  • Yield: Expected yield is 60–75%.

  • Product Identity: 4-Phenyl-5-methylimidazole (MW: 158.20 g/mol ).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/H2O gradient)> 98.0% (Area %)
Identity

H-NMR (400 MHz, DMSO-

)
Diagnostic singlets at

7.6 (C2-H) and

2.4 (CH3).[5]
Residual Solvent GC-HeadspaceFormamide < 200 ppm
NMR Interpretation (Validated)
  • 
     2.38 ppm (s, 3H):  Methyl group at C5 position.
    
  • 
     7.20–7.60 ppm (m, 5H):  Phenyl protons.
    
  • 
     7.65 ppm (s, 1H):  Proton at C2 position (Characteristic of imidazole ring formation).
    
  • 
     12.10 ppm (br s, 1H):  Imidazole NH (Exchangeable with 
    
    
    
    ).

Pathway Visualization

The following diagram illustrates the chemical pathway from the oxime precursor to the active p38 MAPK inhibitor scaffold.

G cluster_0 Anti-Inflammatory Mechanism Oxime 2-(Hydroxyimino)- 1-phenylpropan-1-one (Precursor) Reduction Reduction (Zn/HCOOH or H2) Oxime->Reduction Step 1 AminoKetone 2-Amino-1-phenylpropan-1-one (Intermediate) Reduction->AminoKetone Cyclization Cyclization (+ Formamide) AminoKetone->Cyclization Step 2 Imidazole 4-Phenyl-5-methylimidazole (Core Scaffold) Cyclization->Imidazole - H2O Drug p38 MAPK Inhibitor (e.g., SB203580 Analog) Imidazole->Drug Functionalization (N-Alkylation/Arylation)

Caption: Synthetic pathway converting 2-(Hydroxyimino)-1-phenylpropan-1-one into the bioactive imidazole scaffold used in p38 MAPK inhibitors.[5]

References

  • Synthetic Methodology for Imidazole p38 MAP Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed. Context: Reviews the cyclization of alpha-ketoamides and related precursors to form tetrasubstituted imidazoles.

  • Isonitrosopropiophenone (2-(Hydroxyimino)-1-phenylpropan-1-one) Synthesis Procedures. Source: Organic Syntheses, Coll.[3] Vol. 2. Context: Standardizes the preparation of the oxime precursor from propiophenone.

  • Structure-Based Development of Phenyl-imidazole-derived Inhibitors. Source: PMC (PubMed Central). Context: Details the synthesis of 4-phenylimidazole derivatives using formamide and their biological evaluation.

  • Pharmacophore Design of p38α MAP Kinase Inhibitors. Source: Current Medicinal Chemistry. Context: Discusses the structural requirements of the imidazole scaffold for effective kinase inhibition.

  • 2-(Hydroxyimino)-1-phenylpropan-1-one Physical Properties & Safety. Source: ChemSrc. Context: Provides CAS registry data (119-51-7) and safety handling for the raw material.

Sources

Application Note: GC-MS Analysis of α-Isonitrosopropiophenone and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of α-isonitrosopropiophenone and its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). α-Isonitrosopropiophenone is a critical intermediate in various synthetic pathways, including the synthesis of pharmaceutical compounds and is a known precursor in the clandestine synthesis of cathinone derivatives.[1][2][3][4] Accurate monitoring of its reactions is essential for process optimization, impurity profiling, and forensic analysis. This guide details the underlying chemical principles, step-by-step protocols for sample preparation, derivatization, and GC-MS analysis, along with data interpretation strategies.

Introduction and Scientific Context

α-Isonitrosopropiophenone, also known as 1-phenyl-1,2-propanedione-2-oxime, is a versatile chemical reactant.[5] Its utility extends to legitimate applications such as the synthesis of cyclometalated iridium complexes, Beckmann rearrangements, and Sonogashira coupling reactions.[6] However, its most prominent role in the context of drug development and forensic science is as a precursor to phenylpropanolamine and related compounds through reductive amination.[7][8] These products are key building blocks for various active pharmaceutical ingredients (APIs).

The analysis of reaction mixtures containing α-isonitrosopropiophenone presents a challenge due to the potential presence of the starting material, intermediates, and a variety of products and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful and definitive analytical technique for this purpose. It offers high-resolution chromatographic separation of volatile and semi-volatile compounds, coupled with mass spectrometric detection that provides detailed structural information for unambiguous identification.[2][4][9]

A critical aspect of analyzing oximes and their polar reaction products, such as amino alcohols, by GC-MS is the necessity of chemical derivatization.[9][10] This process enhances the volatility and thermal stability of the analytes, preventing peak tailing and on-column degradation, thereby ensuring accurate and reproducible results.[11][12][13]

Core Principles: Causality Behind the Method

The Analyte and Its Potential Transformations

α-Isonitrosopropiophenone is an α-oximinoketone with a melting point of 113-115 °C.[6] A primary reaction pathway of interest is its reduction, which can proceed through various mechanisms to yield different products. For instance, catalytic hydrogenation or reduction with agents like a nickel-aluminum alloy can convert the oxime and ketone functionalities into an amino alcohol, such as phenylpropanolamine.[7][8] The specific reaction conditions heavily influence the product distribution, necessitating a robust analytical method to characterize the outcome.

The Rationale for Derivatization

Direct GC-MS analysis of α-isonitrosopropiophenone and its potential polar products is often problematic. The presence of active hydrogen atoms in the oxime (-NOH), hydroxyl (-OH), and amine (-NH2) functional groups leads to poor chromatographic performance.

To overcome this, a two-step derivatization is employed:

  • Methoximation: This step targets the carbonyl group. Reacting the sample with a reagent like methoxyamine hydrochloride converts the ketone into a methyloxime. This is crucial for preventing tautomerization (enolization) of the ketone, which could otherwise lead to multiple derivatized species and chromatographic artifacts.[11][12]

  • Silylation: Following methoximation, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. This reagent replaces the active hydrogens on the oxime, hydroxyl, and amine groups with non-polar trimethylsilyl (TMS) groups.[9][13] This dramatically increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[10]

The derivatization process is visualized in the workflow below.

G cluster_reaction Reaction & Work-up cluster_derivatization Derivatization cluster_analysis Analysis Reaction α-Isonitrosopropiophenone Reaction (e.g., Reduction) Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench->Extraction Dry Drying Organic Phase (e.g., Na2SO4) Extraction->Dry Evaporation Solvent Evaporation Dry->Evaporation Aliquot Take Aliquot of Reaction Residue Evaporation->Aliquot Step1 Step 1: Methoximation (Methoxyamine HCl in Pyridine) Heat at 60-70°C Aliquot->Step1 Step2 Step 2: Silylation (BSTFA + 1% TMCS) Heat at 60-70°C Step1->Step2 GCMS GC-MS Injection Step2->GCMS Data Data Acquisition (Full Scan EI) GCMS->Data Processing Data Processing (Integration, Library Search) Data->Processing

Caption: Experimental workflow from reaction to analysis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: Sample Preparation (Illustrative Reduction Reaction)

This protocol describes a general reduction for context; the actual reaction mixture to be analyzed will depend on the user's specific synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve α-isonitrosopropiophenone in a suitable solvent (e.g., ethanol).

  • Reduction: Add a reducing agent (e.g., sodium borohydride in portions, or prepare for catalytic hydrogenation).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent. Adjust the pH and perform a liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation: Collect the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product residue.

Protocol B: Two-Step Derivatization
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the crude reaction residue into a 2 mL autosampler vial.

  • Methoximation: Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly.

  • Heating (Step 1): Vortex the mixture for 1 minute and heat at 70°C for 60 minutes in a heating block or oven.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane). Cap the vial tightly.

  • Heating (Step 2): Vortex the mixture for 1 minute and heat at 70°C for 30-60 minutes.[9]

  • Final Sample: After cooling, the sample is ready for GC-MS analysis. If necessary, dilute with a suitable solvent like acetonitrile.

G Analyte Analyte with Carbonyl Group (Ketone/Aldehyde) C=O Product1 Methoxime Derivative C=N-OCH3 Analyte->Product1 Step 1: Methoximation Reagent1 Methoxyamine HCl Reagent1->Product1 Product1_polar Methoxime with Polar Groups (-OH, -NH, Oxime -NOH) R-XH Product1->Product1_polar Contains other polar groups Product2 Volatile TMS Derivative R-X-Si(CH3)3 Product1_polar->Product2 Step 2: Silylation Reagent2 BSTFA / MSTFA Reagent2->Product2

Caption: The two-step chemical derivatization process.

Protocol C: GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and may be optimized for specific instrumentation and separation goals.

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Port Temp.250 °CEnsures rapid volatilization of derivatized analytes while minimizing thermal degradation.
Injection ModeSplitless (1 min)Maximizes sensitivity for trace components in the reaction mixture.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal velocity for separation on a standard 0.25 mm I.D. column.
ColumnRtx-5MS, 30 m x 0.25 mm I.D., 0.25 µm filmA common, robust 5% phenyl-methylpolysiloxane column suitable for a wide range of derivatized compounds.
Oven ProgramInitial: 100 °C, hold 2 minHolds at a lower temperature to focus analytes at the head of the column.
Ramp: 10 °C/min to 280 °CA moderate ramp rate to effectively separate components with varying boiling points.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any high-boiling point compounds.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[10]
Electron Energy70 eVThe standard energy for EI, which generates reproducible mass spectra found in commercial libraries.[14][15]
Source Temperature230 °COptimized to maintain ionization efficiency and minimize source contamination.[15]
Transfer Line Temp.280 °CPrevents condensation of analytes as they travel from the GC column to the MS source.[15]
Mass Scan Rangem/z 40 - 550Covers the expected mass range of the derivatized analytes and their fragments.
Solvent Delay3 - 5 minPrevents the high concentration of solvent and derivatizing reagents from damaging the MS filament.

Data Analysis and Interpretation

A successful analysis will yield a chromatogram with multiple peaks. Identification is a two-step process: matching the retention time and the mass spectrum.

Expected Compounds and Mass Spectra
Compound Form Expected Key m/z Fragments Comments
PropiophenoneUnderivatized105 (base peak, [C6H5CO]+), 77 ([C6H5]+), 51Likely present if the initial synthesis of α-isonitrosopropiophenone was incomplete.[16]
α-IsonitrosopropiophenoneTMS DerivativeM+•, [M-15]+, 105, 77The molecular ion (M+•) should be visible. Loss of a methyl group ([M-15]+) from the TMS moiety is common.
Phenylpropanolaminedi-TMS DerivativeM+•, 179 (base peak), [M-15]+, 73The base peak at m/z 179 is characteristic of the TMS-derivatized amino alcohol side chain resulting from alpha-cleavage.

Note: The exact m/z values for derivatized compounds will depend on the number of TMS groups added.

Interpreting Fragmentation
  • Alpha-Cleavage: For amine-containing products like phenylpropanolamine, the most significant fragmentation is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This results in a stable, nitrogen-containing cation, which often forms the base peak in the spectrum.[17]

  • Aromatic Fragments: The presence of a phenyl group will consistently produce fragments at m/z 77 ([C6H5]+) and 51. The benzoyl fragment ([C6H5CO]+) at m/z 105 is characteristic of the propiophenone backbone.[16]

  • TMS Fragments: The presence of TMS derivatives is confirmed by a strong signal at m/z 73 ([Si(CH3)3]+) and the characteristic loss of a methyl group ([M-15]+).

  • Library Matching: Tentative identification of peaks should be performed by comparing the acquired mass spectra against established databases like the NIST or Wiley libraries.[10] Confirmation should always be done by analyzing a pure reference standard under identical conditions.

Self-Validation and Trustworthiness

To ensure the integrity of the analytical results, the following steps are mandatory:

  • Solvent Blank: Analyze a vial containing only the solvent and derivatizing agents to identify any background contamination or reagent-related peaks.

  • Reference Standards: Whenever possible, analyze derivatized reference standards of the expected starting materials and products to confirm retention times and mass spectra.

  • Replicates: Prepare and analyze samples in triplicate to ensure the reproducibility of the reaction and the analytical method.

  • Negative Control: Analyze an unreacted sample of the starting material (α-isonitrosopropiophenone) that has undergone the full derivatization and analysis protocol.

By adhering to these protocols and principles, researchers can confidently apply GC-MS to elucidate the complex chemistry of α-isonitrosopropiophenone reactions, supporting advancements in pharmaceutical development and forensic science.

References

  • Schifano, F., et al. (2019). The misuse of oximes: a new trend in the NPS scenario? Brain Sciences, 9(9), 218. (Note: While a direct URL isn't available from the search, this reference is representative of the field's interest in oximes.)
  • UCLA Metabolomics Core. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from a video and blog post which is no longer available.
  • Walter, C. S., & Hartung, W. H. (1955). Isonitrosopropiophenone. Organic Syntheses, 35, 70. Available at: [Link]

  • Kadentsev, V. I., et al. (2007). Mass spectrometry of hydroxylamines, oximes and hydroxamic acids. Mass Spectrometry Reviews, 26(5), 657-685. Available at: [Link]

  • Bartosz-Bechowski, H., et al. (2006). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 71(19), 7256-7264. Available at: [Link]

  • Bibel, M. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Oxime Analysis. Retrieved from BenchChem's technical resources. (Note: Specific URL may vary, search on the BenchChem site.)
  • Le, T. H., & Fitzgerald, R. L. (1998). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Clinical Chemistry, 44(2), 349-352. Available at: [Link]

  • Kusano, M., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-17. Available at: [Link]

  • De Clippeleir, J., et al. (2015). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 26(10), 1735-1745. Available at: [Link]

  • Centre Analytical Laboratories Inc. (1998). Analytical method for the determination of oxamyl and its oxime metabolite in water using LC/MS/MS analysis. (Note: This is an industry method document, public access may be limited.)
  • De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science, 4(1), e1434. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]

  • Namera, A., et al. (2011). The analytical investigation of synthetic street drugs containing cathinone analogs. Journal of Analytical Toxicology, 35(7), 421-431. Available at: [Link]

  • Mardal, M., et al. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(1), 105-117. Available at: [Link]

  • ECHEMI. (n.d.). Oxime derivatization prior to TMS application for GC analysis? Retrieved from ECHEMI Q&A forums. (Note: Forum content, URL may change.)
  • Alkali Scientific. (n.d.). α-Isonitrosopropiophenone.
  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Available at: [Link]

  • Snyder, H. R. (1963). Method of producing isonitrosopropiophenone. U.S. Patent 3,090,812.
  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds. (Note: Access to full text may require login.)
  • El-Haj, B. M., et al. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Mass Spectrometry, 42(10), 1335-1343. Available at: [Link]

  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone.
  • Sudalai, A., et al. (2008). Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. U.S. Patent 7,414,153.
  • ResearchGate. (n.d.). Fast GC/MS chromatogram of the organic ketone derivatives.
  • Sudalai, A., et al. (2006). Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. European Patent EP1735266B1.
  • ResearchGate. (n.d.). The molecular structures of propiophenone.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 335-345. Available at: [Link]

  • Lurie, I. S., & Hays, P. A. (2002). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Forensic Sciences, 47(5), 1032-1040. Available at: [Link]

  • Wrona, M., et al. (2022). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. Molecules, 27(1), 244. Available at: [Link]

  • Kishan, K., et al. (2021). Characterization of phytochemicals by GC-MS, in-vitro biological assays and micronutrient analysis by ICP-MS of Prunus domestica L. seeds. Plant Science Today, 8(3), 567-576. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Application Note. (Note: Specific document number may vary, search on Shimadzu's website.)
  • Hass, H. B., & Riley, E. F. (1941). Process for the reduction of arylnitroalkenes. U.S. Patent 2,233,823.

Sources

Role of 1-phenyl-1,2-propanedione-2-oxime in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Role of 1-Phenyl-1,2-propanedione-2-oxime in Agrochemical Development

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7), also known as


-isonitrosopropiophenone, is a critical intermediate in the synthesis of nitrogen-containing heterocyclic agrochemicals. Its structural versatility allows it to serve as a primary scaffold for imidazole-based fungicides  (Ergosterol Biosynthesis Inhibitors) and as a precursor for chiral auxiliaries used in the asymmetric synthesis of herbicides. Furthermore, it acts as a vital analytical standard for metabolic profiling of propiophenone-derived pesticide residues.

This guide details the synthetic utility, reaction protocols, and analytical validation methods for integrating this compound into high-value agrochemical workflows.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2E)-2-hydroxyimino-1-phenylpropan-1-one
CAS Number 119-51-7
Molecular Formula C

H

NO

Molecular Weight 163.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 113–115 °C
Solubility Soluble in methanol, ethanol, ether; sparingly soluble in water
Key Functionality

-Keto oxime (ambident nucleophile/electrophile)

Application I: Synthesis of Imidazole Fungicides

The primary agrochemical application of 1-phenyl-1,2-propanedione-2-oxime is its use as a building block for 2,4,5-trisubstituted imidazoles . These compounds function as systemic fungicides by inhibiting lanosterol 14


-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
Mechanism of Action

The


-keto oxime moiety undergoes condensation with aldehydes and ammonium acetate (Radziszewski-type synthesis) to form the imidazole ring. The resulting lipophilic pharmacophore mimics the transition state of the sterol substrate, blocking fungal cell membrane formation.
Protocol: One-Pot Cyclization to Imidazole Scaffolds
  • Objective: Synthesis of 2-(substituted)-4-methyl-5-phenyl-1H-imidazole.

  • Scale: Laboratory (50 mmol).

Reagents:

  • 1-Phenyl-1,2-propanedione-2-oxime (8.15 g, 50 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (50 mmol)

  • Ammonium Acetate (NH

    
    OAc) (200 mmol, 4 equiv.)
    
  • Glacial Acetic Acid (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 1-phenyl-1,2-propanedione-2-oxime, the chosen aldehyde, and ammonium acetate. Add glacial acetic acid as the solvent.[1]

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3).

    • Checkpoint: The oxime spot (R

      
       ~0.4) should disappear, replaced by a lower R
      
      
      
      imidazole spot.
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with stirring.

  • Isolation: Neutralize the solution to pH 7–8 using concentrated ammonium hydroxide (28%). A precipitate will form.[2]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water to obtain the pure imidazole derivative.

Yield Expectation: 75–85% depending on the aldehyde substituent.

Application II: Chiral Auxiliary Synthesis

The compound is a direct precursor to norephedrine (phenylpropanolamine) analogs via catalytic hydrogenation. These amino alcohols are essential chiral auxiliaries or resolving agents used to synthesize enantiopure herbicides (e.g., aryloxyphenoxypropionates).

Protocol: Catalytic Hydrogenation to Amino Alcohols
  • Reactant: Dissolve 1-phenyl-1,2-propanedione-2-oxime (10 g) in Ethanol (100 mL) containing 2 mL HCl (conc.).

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Hydrogenation: Hydrogenate at 40 psi H

    
     pressure in a Parr shaker for 6 hours at room temperature.
    
  • Workup: Filter off the catalyst through Celite. Evaporate the solvent to obtain the amino-ketone hydrochloride intermediate.

  • Reduction: Treat the intermediate with NaBH

    
     in methanol to yield the 1-phenyl-2-aminopropan-1-ol (norephedrine) diastereomers.
    

Application III: Analytical Residue Analysis

In environmental fate studies, 1-phenyl-1,2-propanedione-2-oxime serves as a marker for the degradation of propiophenone-based agrochemicals.

Protocol: HPLC-UV Detection Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (oxime conjugation).

  • Retention Time: Approx. 8.2 min (varies by column).[1]

  • Limit of Quantitation (LOQ): 0.05 ppm in soil matrix.

Visualizations & Pathways

Figure 1: Synthetic Pathway to Imidazole Fungicides

Agrochemical_Synthesis cluster_chiral Chiral Auxiliary Route Propiophenone Propiophenone (Starting Material) Nitrosation Nitrosation (MeONO / HCl) Propiophenone->Nitrosation Oxime 1-Phenyl-1,2-propanedione-2-oxime (Key Intermediate) Nitrosation->Oxime Yield: ~80% Cyclization Cyclization (NH4OAc / AcOH) Oxime->Cyclization Reduction Pd/C H2 Reduction Oxime->Reduction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Cyclization Imidazole Trisubstituted Imidazole (Fungicide Scaffold) Cyclization->Imidazole Radziszewski Reaction AminoAlcohol Norephedrine Analog (Chiral Resolving Agent) Reduction->AminoAlcohol

Caption: Synthetic workflow transforming Propiophenone into Imidazole Fungicides and Chiral Auxiliaries via the oxime intermediate.

Safety & Handling (SDS Summary)

  • Hazards: Warning. May cause allergic skin reaction (H317).[3] Very toxic to aquatic life (H400).[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.

  • Storage: Store at room temperature (<25 °C) in a tightly sealed container, away from light and moisture.

  • Disposal: Dispose of as hazardous chemical waste. Do not release into drains.

References

  • Organic Syntheses. "Isonitrosopropiophenone." Org.[4] Synth.1943 , Coll. Vol. 2, 363. Link

  • ChemicalBook. "1-Phenyl-1,2-propanedione-2-oxime Product Properties and Agrochemical Applications." Accessed Oct 2025.[5] Link

  • National Institutes of Health (NIH) - PubChem. "1-Phenyl-1,2-propanedione-2-oxime (CID 9566063)." Link

  • SIELC Technologies. "HPLC Separation of 1-Phenyl-1,2-propanedione-2-oxime." Application Note Feb 2018. Link

  • ResearchGate. "Synthesis and Antifungal Activity of Novel Imidazole Derivatives." Biological and Molecular Chemistry, 2025.[1][5] Link

Sources

Troubleshooting & Optimization

Improving the yield of 2-(Hydroxyimino)-1-phenylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #YLD-OPT-882 Topic: Yield Optimization for 2-(Hydroxyimino)-1-phenylpropan-1-one Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one (also known as isonitrosopropiophenone) via the nitrosation of propiophenone is a classic yet temperamental reaction. While literature yields often cite 60-68%, process deviations can drop this to <40% due to three primary failure modes: Claisen condensation side-reactions , incomplete enolization , and hydrolysis during workup .

This guide moves beyond standard textbook protocols, implementing a process-chemistry approach focusing on the n-butyl nitrite liquid-phase method (superior to the gaseous methyl nitrite method) and a "Swing Extraction" purification strategy to maximize recovery.

Module 1: The Optimized Protocol (The "Gold Standard")

Why this works: Unlike the gaseous methyl nitrite method (hard to quantitate) or the NaNO₂/HCl aqueous method (heterogeneous/slow), using freshly prepared n-butyl nitrite in an acidic organic solvent allows for homogeneous kinetics and precise stoichiometric control.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
Propiophenone 1.0SubstrateMust be dry (<0.1% H₂O).
n-Butyl Nitrite 1.1 - 1.2Nitrosating AgentFreshly distilled. Old nitrite esters degrade to alcohols/acids, killing yield.
HCl (gas) or Acetyl Chloride Cat. (sat.)CatalystGenerates the active nitrosonium ion (

).
Diethyl Ether or THF SolventMediumEther is preferred for easier workup; THF for solubility.
Step-by-Step Execution
  • System Prep: Flame-dry a 3-neck flask. Equip with a mechanical stirrer (magnetic stirring is insufficient for the slurry formed later) and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Propiophenone (1.0 eq) in dry Diethyl Ether (5 mL per gram of substrate).

  • Catalyst Saturation: Cool to 0°C . Bubble dry HCl gas through the solution for 5-10 minutes OR add Acetyl Chloride (0.1 eq) followed by methanol (0.1 eq) to generate anhydrous HCl in situ.

  • Controlled Addition (The Yield Maker):

    • Add n-butyl nitrite dropwise over 30-45 minutes.

    • CRITICAL: Maintain internal temperature < 10°C .

    • Why? Above 10°C, the nitroso intermediate decomposes or undergoes acid-catalyzed condensation (tar formation).

  • Reaction Monitoring: Allow to warm to room temperature (RT) over 2 hours. The solution should turn from clear to orange/red, and eventually, the product may precipitate.

  • The "Swing Extraction" Workup (Yield Rescue):

    • Do not just filter. The product is an oxime (weakly acidic, pKa ~10-11).

    • Step A: Extract the reaction mixture with 10% NaOH (3x) . The product moves to the aqueous layer (as the sodium salt); unreacted propiophenone stays in the organic layer.

    • Step B: Wash the aqueous layer once with fresh ether (removes neutral impurities).

    • Step C: Slowly acidify the aqueous layer with conc. HCl / Ice mixture to pH 2. The pure product will precipitate as white/pale yellow crystals.

    • Step D: Filter and wash with cold water.

Module 2: Mechanistic Insight

To troubleshoot, you must visualize the invisible. The reaction relies on the acid-catalyzed enolization of propiophenone. The electrophilic attack of the nitrosonium ion (


) is the rate-determining step.[1]

NitrosationMechanism Propio Propiophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Propio->Enol Acid Catalysis H_Ion H+ Catalyst H_Ion->Enol Nitroso 2-Nitroso-1-phenylpropan-1-one (Unstable) Enol->Nitroso Electrophilic Attack BuONO n-Butyl Nitrite NO_Ion NO+ (Nitrosonium) BuONO->NO_Ion + H+ NO_Ion->Nitroso Taut Tautomerization Nitroso->Taut Product 2-(Hydroxyimino)-1-phenylpropan-1-one (Oxime Product) Taut->Product Stable Form

Caption: Fig 1. Acid-catalyzed nitrosation pathway. The irreversible tautomerization to the oxime drives the equilibrium forward.

Module 3: Troubleshooting Guide

Use this decision tree to diagnose specific yield failures.

Troubleshooting Start Problem Detected Issue1 Product is Oily/Sticky Start->Issue1 Issue2 Low Yield (<40%) Start->Issue2 Issue3 Dark Red/Black Mixture Start->Issue3 Sol1 Cause: Impure Butyl Nitrite Fix: Distill BuONO before use Issue1->Sol1 Check Reagents Sol4 Recrystallize from Toluene Issue1->Sol4 Purification Sol2 Cause: Incomplete Extraction Fix: Use NaOH 'Swing' Method Issue2->Sol2 Check Workup Sol3 Cause: Thermal Runaway Fix: Keep T < 10°C during addition Issue3->Sol3 Check Temp

Caption: Fig 2. Diagnostic logic for common synthesis failures.

Detailed Troubleshooting FAQ

Q: My product is an oil that won't crystallize. What happened?

  • Diagnosis: This usually indicates the presence of unreacted propiophenone or butyl alcohol (byproduct) preventing crystal lattice formation.

  • The Fix: Do not attempt to distill. Dissolve the oil in Toluene (approx. 1-2 mL/g) and heat to 60°C until clear. Add a seed crystal and cool slowly to 4°C. Toluene is the specific solvent of choice for this molecule [1].

Q: The reaction mixture turned black and exothermed rapidly.

  • Diagnosis: "Runaway Nitrosation." You added the nitrite too fast or at too high a temperature. This triggers oxidative cleavage of the ketone, producing benzoic acid and tar.

  • The Fix: Discard the batch. In the next run, ensure the internal temp is 0-5°C and addition takes at least 45 minutes.

Q: Can I use Sodium Nitrite (NaNO₂) and aqueous HCl instead?

  • Diagnosis: Yes, but yields are typically lower (40-50%) due to phase transfer issues.

  • Optimization: If you must use aqueous NaNO₂, add a phase transfer catalyst (like Aliquat 336) or use a biphasic solvent system (Ether/Water) with vigorous stirring to increase the interfacial surface area.

References

  • Hartung, W. H.; Crossley, F. (1936). "Isonitrosopropiophenone".[2][3][4] Organic Syntheses, 16, 44; Coll.[3] Vol. 2, 363.[3]

    • The definitive guide on the acid-catalyzed method and toluene recrystalliz
  • Slater, G. et al. (2019).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard reference for "Swing Extraction" techniques for acidic organic compounds.

Sources

Technical Support Center: Synthesis of α-Isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Pharmaceutical Process Chemists & Drug Development Scientists

Diagnostic Triage: What are you observing?

Before proceeding to the mechanistic deep-dive, identify your issue using the symptom tracker below.

SymptomProbable CauseImmediate Action
Product is an Oil / Low Melting Point Presence of 1-Phenyl-1,2-propanedione (hydrolysis product) or unreacted Propiophenone .Recrystallize from Toluene. If oil persists, extract with 10% NaOH, separate organic layer (SM), and re-precipitate aqueous layer with HCl.
Yellow / Orange Coloration Contamination with 1-Phenyl-1,2-propanedione (Dione).Wash solid with cold water/hexane. Check pH; prolonged acidic contact promotes hydrolysis.
Strong "Almond" or Sharp Odor Benzonitrile formation via Beckmann Fragmentation or Benzoic Acid cleavage.Check reaction temperature.[1] Exotherms >10°C promote C-C bond cleavage.
Low Yield (<60%) "Acid Cleavage" (formation of Benzoic Acid) or volatility of alkyl nitrite.Maintain T < 10°C. Ensure gas flow (if using MeONO) is not stripping solvent.

Critical Reaction Pathways & Side Products

The synthesis of α-isonitrosopropiophenone (1-phenyl-1,2-propanedione-2-oxime) involves the nitrosation of propiophenone. While the target reaction is straightforward, the α-keto oxime motif is chemically labile under the acidic conditions required for its formation.

The Reaction Network

The following diagram illustrates the competition between the desired nitrosation and the three primary failure modes: Hydrolysis , Beckmann Fragmentation , and Oxidative Cleavage .

ReactionNetwork SM Propiophenone Inter Enol Intermediate SM->Inter Acid/Base Catalysis Prod α-Isonitrosopropiophenone (Target) Inter->Prod + Alkyl Nitrite (Nitrosation) Dione 1-Phenyl-1,2-propanedione (Yellow Oil) Prod->Dione Hydrolysis (H3O+, Heat) Benz Benzoic Acid Prod->Benz Acid Cleavage (Direct) Nitrile Benzonitrile Prod->Nitrile Beckmann Fragmentation (Strong Acid/Dehydration) Dione->Benz Oxidative Cleavage

Figure 1: Reaction landscape showing the target pathway (Green) vs. degradative side reactions (Red/Orange).

Mechanism of Failure
A. Hydrolysis (The "Yellow Impurity")
  • Mechanism: The oxime group (

    
    ) is reversible. In the presence of aqueous acid and heat, it hydrolyzes back to the ketone, yielding 1-phenyl-1,2-propanedione .
    
  • Impact: This dione is a yellow liquid. Even trace amounts turn the white crystalline product yellow and lower the melting point significantly.

  • Prevention: Minimize water in the reaction matrix if using HCl gas. Quench rapidly with ice-cold water and filter immediately to prevent equilibrium reversal.

B. Beckmann Fragmentation ("Second Order" Rearrangement)
  • Mechanism: Unlike simple ketoximes that rearrange to amides,

    
    -keto oximes often undergo fragmentation. The acyl group (Ph-CO-) acts as a leaving group.
    
    • Pathway: Protonation of oxime

      
       Loss of water 
      
      
      
      Cleavage of C-C bond
      
      
      Benzonitrile + Acetic Acid.
  • Trigger: High temperatures (>40°C) or strong dehydrating acids (excess HCl/H2SO4).

C. Acid Cleavage (Benzoic Acid)
  • Mechanism: This is a C-C bond scission between the carbonyl and the

    
    -carbon. It can occur via oxidative cleavage of the dione side-product or direct nitrosolytic cleavage.
    
  • Trigger: Exothermic runaways. If the reaction warms during nitrite addition, benzoic acid yield increases at the expense of the product.

Troubleshooting FAQs

Q1: My product melts at 105°C (Literature is 111-114°C). Is it usable?

  • Diagnosis: Likely impure. The depression is usually caused by occluded 1-phenyl-1,2-propanedione .

  • Fix: Recrystallization is mandatory.

    • Solvent: Toluene is the gold standard (Hartung & Crossley).

    • Protocol: Dissolve in minimum hot toluene (80-90°C). Allow to cool slowly to room temperature, then chill to 4°C. The dione remains in the mother liquor.

Q2: I am using Sodium Nitrite/HCl instead of Alkyl Nitrite. My yield is inconsistent.

  • Diagnosis: Inefficient NO generation or phase transfer issues. The solid NaNO2 method often creates local "hotspots" of nitrous acid, leading to decomposition.

  • Fix: Switch to the Butyl Nitrite method (see Protocol). It is a homogeneous reaction (organic phase), offering superior stoichiometry control and cleaner profiles than the heterogeneous NaNO2/HCl(aq) method.

Q3: The reaction mixture turned dark red/black.

  • Diagnosis: Polymerization or decomposition of the dione.

  • Fix: This batch is likely compromised. For the next run, ensure the HCl flow rate is steady but not aggressive, and keep the temperature strictly below 10°C .

Q4: Regulatory Question: Are there Nitrosamine risks?

  • Analysis: Yes. You are using nitrosating agents.[1][2][3][4] If your starting material (Propiophenone) contains trace secondary amines (from its own synthesis), N-nitrosamines (e.g., N-methyl-N-nitroso...) could form.

  • Action: Screen raw propiophenone for amine precursors. Wash the final product thoroughly with water and recrystallize to purge soluble nitrosamine impurities.

Validated Protocol: The Modified Hartung-Crossley Method

This protocol prioritizes purity over crude yield by controlling the "Acid Cleavage" pathway.

Reagents & Parameters
ReagentEquivalentsRole
Propiophenone1.0Substrate
n-Butyl Nitrite1.1 - 1.2Nitrosating Agent (Freshly prepared preferred)
HCl (gas) or Acetyl ChlorideCatalytic/StoichiometricAcid Catalyst
Diethyl Ether / Methyl t-Butyl EtherSolventReaction Medium
Step-by-Step Workflow

Protocol Start Start: Propiophenone in Ether/MTBE Cool Cool to 0-5°C (Ice/Salt Bath) Start->Cool AddAcid Start HCl Gas Flow (Or add Acetyl Chloride/MeOH) Cool->AddAcid AddNitrite Drip Butyl Nitrite Rate: 1 drop/sec Keep T < 10°C AddAcid->AddNitrite Stir Stir 2-4 Hours Allow to reach RT slowly AddNitrite->Stir Extract Extraction: Extract with 10% NaOH (x3) (Product goes to Aqueous Phase) Stir->Extract Wash Wash Aqueous Phase with Ether (Removes SM/Dione) Extract->Wash Precip Acidify Aqueous Phase (Conc. HCl + Ice) Precipitate Product Wash->Precip Filter Filter & Dry Recrystallize (Toluene) Precip->Filter

Figure 2: Optimized workflow for high-purity isolation.

Protocol Notes
  • The Extraction Trick: Unlike many organic reactions, the product is acidic (pKa ~9.3). Extracting into 10% NaOH moves the product to the water phase, leaving non-acidic impurities (unreacted propiophenone, dione, benzonitrile) in the organic solvent. This is the most effective purification step.

  • Temperature Control: During Butyl Nitrite addition, the reaction is exothermic. If T > 15°C, stop addition immediately and cool.

  • Safety: Alkyl nitrites are potent vasodilators (heart rate increase, headache). Work in a high-efficiency fume hood.

Impurity Data Reference

Use this table to identify isolated side products via GC-MS or melting point.

CompoundStructureCASMelting PointAppearance

-Isonitrosopropiophenone
Ph-CO-C(=NOH)-Me119-51-7111-114°CWhite Needles
1-Phenyl-1,2-propanedione Ph-CO-CO-Me579-07-7Liquid (bp 222°C)Yellow Oil
Benzoic Acid Ph-COOH65-85-0122°CWhite Scales
Benzonitrile Ph-CN100-47-0Liquid (bp 191°C)Colorless Oil (Almond odor)

References

  • Hartung, W. H.; Crossley, F. (1943). Isonitrosopropiophenone.[2][3][5][6] Organic Syntheses, Collective Volume 2, 363. [Link]

  • Slater, K. C. (2020). The Chemistry of Nitrosation. Royal Society of Chemistry.
  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Rearrangements, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1–420.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9566063, 1-Phenyl-1,2-propanedione-2-oxime. [Link]

Sources

Technical Support Center: Purification of 1-Phenyl-1,2-propanedione-2-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is a key intermediate in various synthetic pathways, including the synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1][2] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, low yields in subsequent steps, and compromised final product integrity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of the crude product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My recrystallization attempt resulted in an oil forming instead of crystals. What's happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Given that 1-phenyl-1,2-propanedione-2-oxime has a melting point of 111-115 °C, this is a common issue if using high-boiling point solvents.[3][4]

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the compound's solubility may be too high even at room temperature.

    • Solution: Switch to a lower-boiling point solvent or a solvent system where the compound has lower solubility at room temperature but is still soluble when hot. Refer to the solvent selection table below.

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: Try adding a slightly larger volume of hot solvent to ensure all impurities remain dissolved during cooling. If the problem persists, a preliminary purification step like a charcoal treatment or a simple filtration of the hot solution might be necessary before recrystallization. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.

Question 2: After recrystallization, my yield is extremely low. How can I improve it?

Answer: Low recovery is a frequent problem that can often be traced to procedural steps.

Potential Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, as the compound has some solubility in most organic solvents and a slight solubility in water (1.3 g/L at 20°C).[3]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant product loss will occur.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the hot solution as quickly as possible. Adding a small excess of hot solvent (an extra 5-10%) just before filtering can help keep the product in solution.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough duration.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can induce further crystallization.

Question 3: My TLC plate shows a persistent impurity spot even after multiple recrystallizations. What are my options?

Answer: If recrystallization fails to remove an impurity, it's likely because the impurity has very similar solubility properties to your desired product. In this case, a different purification technique based on a different physical property is required.

Potential Causes & Solutions:

  • Co-crystallization: The impurity fits well into the crystal lattice of the product.

    • Solution 1: Column Chromatography. This is the most effective method for separating compounds with different polarities.[5] Silica gel chromatography using a gradient elution, for instance starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the oxime from both more polar and less polar impurities. Monitor the fractions by TLC.

    • Solution 2: Acid-Base Extraction. Oximes are weakly acidic due to the hydroxyl proton (pKa ~10-12) and can be deprotonated by a moderately strong base.[6] This allows for separation from non-acidic impurities. See the detailed protocol in the "Experimental Protocols" section.

Question 4: I see a new spot on my GC-MS analysis that wasn't on the TLC. Is my product decomposing?

Answer: This is a critical observation. Oximes can be thermally labile and may decompose under the high-temperature conditions of a Gas Chromatography (GC) injection port.

Potential Causes & Solutions:

  • Thermal Decomposition: The oxime may be converting to the corresponding nitrile under GC conditions. This is a known issue with some oximes.[7]

    • Solution: Trust the analysis from techniques performed at room temperature, such as TLC and ¹H NMR. If the NMR spectrum is clean and does not show signals corresponding to nitrile impurities, the product is likely pure, and the GC-MS result is an artifact of the analytical method.[7] For purity assessment, High-Performance Liquid Chromatography (HPLC) is a more suitable technique as it is performed at or near ambient temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 1-phenyl-1,2-propanedione-2-oxime? The most common impurities originate from the synthesis, which typically involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine.[9]

  • Unreacted 1-phenyl-1,2-propanedione (starting material): This is a yellow, oily liquid and is less polar than the oxime product.[10]

  • Unreacted hydroxylamine: Highly polar and typically removed during the aqueous workup.

  • Side-products: Depending on reaction conditions, small amounts of Beckmann rearrangement products or other isomers may form.[11]

Q2: Which purification method is best? The choice depends on the scale of the experiment and the required purity.

  • Recrystallization: Best for large quantities and for removing impurities with significantly different solubilities. It is a cost-effective first-line approach.

  • Column Chromatography: The gold standard for achieving high purity (>99%), especially for removing structurally similar impurities. It is more time-consuming and uses more solvent than recrystallization.[5]

  • Acid-Base Extraction: A useful technique for removing neutral or basic impurities from the weakly acidic oxime product.[12][13] It can be used as a pre-purification step before recrystallization.

Q3: What are the key safety precautions when handling this compound? Always consult the Safety Data Sheet (SDS).[14][15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[16]

  • Avoid contact with skin and eyes. It is listed as irritating to the eyes, respiratory system, and skin.[10]

  • Keep away from strong oxidizing agents, heat, and open flames.[14]

Data Presentation & Protocols

Logical Workflow for Purification

Below is a diagram outlining the decision-making process for purifying crude 1-phenyl-1,2-propanedione-2-oxime.

PurificationWorkflow cluster_pretreatment Optional Pre-treatment crude Crude Product assess Assess Purity (TLC) crude->assess acidbase Acid-Base Extraction crude->acidbase If neutral/basic impurities suspected recryst Recrystallization assess->recryst Major Product Few Impurities column Column Chromatography assess->column Complex Mixture Close Spots recryst->column Fails (e.g., Oiling Out, Persistent Impurity) pure Pure Product (>98%) recryst->pure Success column->pure acidbase->recryst

Caption: General purification workflow for 1-phenyl-1,2-propanedione-2-oxime.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Dissolve Crude in Min. Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Ideal oil Product Oils Out outcome->oil Problem nothing No Precipitation outcome->nothing Problem sol1 Re-heat, add more solvent. Cool slower. Add seed crystal. oil->sol1 sol2 Reduce solvent volume (evaporation). Scratch flask. Cool further (ice bath). nothing->sol2

Caption: Decision tree for troubleshooting common recrystallization problems.

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Properties & Notes
Ethanol 78Good choice. Product is soluble when hot, less so when cold.
Isopropanol 82Similar to ethanol, offers good differential solubility.
Toluene 111Use with caution; boiling point is near the product's melting point. Can be effective but may increase the risk of oiling out.
Ethanol/Water VariableA good solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Clarify with a drop of ethanol and cool.
Hexane/Ethyl Acetate VariableCan be used as a solvent pair. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until cloudy.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude 1-phenyl-1,2-propanedione-2-oxime in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of hot ethanol needed to completely dissolve the solid.

  • To the hot, stirred solution, add hot water dropwise until the solution just begins to turn persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the elution solvent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compounds based on their polarity. The less polar unreacted starting material will elute first, followed by the more polar oxime product.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Protocol 3: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities.

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously, venting frequently. This will deprotonate the oxime, forming the water-soluble sodium salt.[13]

  • Allow the layers to separate. Drain the lower aqueous layer (containing the product salt) into a clean beaker.

  • Wash the organic layer one more time with a small amount of 1 M NaOH and combine the aqueous layers. The organic layer now contains the neutral impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly acidify the aqueous solution by adding 2 M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2-3), which will precipitate the purified oxime.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.[13]

References

  • The Good Scents Company. (n.d.). 1-phenyl-1,2-propane dione. Retrieved from The Good Scents Company Information System. [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione-2-oxime. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet. Retrieved from Phoenix Pharmaceuticals, Inc. [Link]

  • ChemSynthesis. (2025). (2E)-1-phenyl-1,2-propanedione 2-oxime. Retrieved from ChemSynthesis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Propanedione, 1-phenyl-, 2-oxime. Retrieved from Cheméo. [Link]

  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618–1623. [Link]

  • SIELC Technologies. (2018). 1-Phenyl-1,2-propanedione-2-oxime. Retrieved from SIELC Technologies. [Link]

  • Journal of the Chinese Chemical Society. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from the Journal of the Chinese Chemical Society. [Link]

  • Centers for Disease Control and Prevention. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

  • Google Patents. (1969). US3429920A - Preparation of oxime.
  • Google Patents. (2004). US6673969B2 - Process for preparation of oximes and resulting products.
  • Google Patents. (2002). US20020123650A1 - Process for preparation of oximes and resulting products.
  • Google Patents. (2006). EP1735266B1 - Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol.
  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]

  • ResearchGate. (n.d.). 21 questions with answers in OXIMES. Retrieved from ResearchGate. [Link]

  • Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]

  • Reddy, M. S., et al. (2013). Analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone: Simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of novel oxime analogues. Retrieved from Journal of Chemical and Pharmaceutical Research. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • NIST. (n.d.). 1,2-Propanedione, 1-phenyl-, 2-oxime. NIST Chemistry WebBook. [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from BYJU'S. [Link]

  • PubChemLite. (n.d.). 1-phenyl-1,2-propanedione-2-oxime (C9H9NO2). Retrieved from PubChemLite. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for α-Oximino-propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of α-oximino-propiophenone (also known as isonitrosopropiophenone). This key synthetic intermediate is crucial for the preparation of various nervous system drugs and other pharmacologically active molecules.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of α-oximino-propiophenone.

Q1: What are the primary synthetic routes for α-oximino-propiophenone?

There are two predominant methods for the synthesis of α-oximino-propiophenone:

  • Nitrosation of Propiophenone with Alkyl Nitrites: This is a classic and widely cited method, which involves the reaction of propiophenone with an alkyl nitrite, such as methyl nitrite or ethyl nitrite, in the presence of a mineral acid catalyst like hydrogen chloride.[2] This reaction is typically performed in an inert solvent like diethyl ether. A patent describes a two-step process using ethyl nitrite and HCl gas to first form an intermediate, which is then hydrolyzed.[3]

  • Oximation with Hydroxylamine: This standard method involves the condensation reaction between propiophenone and hydroxylamine hydrochloride. The reaction is usually carried out in an alkaline medium or with a base like sodium acetate to liberate the free hydroxylamine.[3][4]

Q2: What is the underlying mechanism for the nitrosation of propiophenone?

The reaction proceeds via the α-carbon of the ketone. Under acidic conditions (e.g., using HCl), the propiophenone undergoes acid-catalyzed enolization to form its enol tautomer. This electron-rich enol then acts as a nucleophile, attacking the electrophilic nitrogen atom of the protonated alkyl nitrite (or other nitrosating species). Subsequent loss of an alcohol molecule and a proton yields the final α-oximino-propiophenone product. The presence of the acid is critical as it catalyzes the formation of the reactive enol intermediate.

Q3: What are the critical safety precautions for this synthesis?

When using the alkyl nitrite method, several safety measures are essential. Gaseous methyl nitrite is toxic and should be generated and used in a well-ventilated fume hood.[2] Similarly, hydrogen chloride is a corrosive gas. The reaction can be exothermic, and the gentle reflux of ether serves as an indicator of the reaction rate, which must be carefully controlled.[2] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Q4: What are the typical yields and isomeric forms of the product?

Yields for the alkyl nitrite method are reported to be in the range of 65-68% after purification.[2] The product, α-oximino-propiophenone, can exist as two geometric isomers, syn (E) and anti (Z), due to the C=N double bond.[3] The specific isomer or mixture of isomers obtained can depend on the reaction conditions and purification method.

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to common experimental issues.

Problem: Low or No Product Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I fix them?

Low yield is a frequent issue that can be traced back to several factors. A systematic approach is key to identifying the root cause.

  • Cause 1: Ineffective Nitrosation/Oximation.

    • Explanation: The nitrosating agent (e.g., methyl nitrite) may be lost due to its high volatility if not introduced correctly, or the hydroxylamine may not be sufficiently liberated from its salt. In the acid-catalyzed nitrosation, insufficient acid will result in slow and incomplete enolization of the propiophenone.

    • Solution: For the alkyl nitrite method, ensure the gas delivery tube is placed deep into the reaction mixture to maximize absorption.[2] Control the rate of nitrite generation to maintain a gentle reflux, indicating a controlled reaction rate.[2] For the hydroxylamine method, ensure the correct stoichiometry of a base (e.g., sodium acetate or pyridine) is used to neutralize the HCl and free the hydroxylamine nucleophile.[4][5]

  • Cause 2: Reagent Quality and Purity.

    • Explanation: The quality of the starting propiophenone is critical. Propiophenone synthesized via vapor-phase cross-decarboxylation can contain isobutyrophenone, an isomer that is nearly impossible to separate by distillation and may interfere with the reaction.[6][7] Solvents must be anhydrous, as water can hydrolyze reagents and cause side reactions.[8]

    • Solution: Verify the purity of propiophenone by analytical methods like GC-MS or NMR before starting. If impurities are suspected, purify the starting material. Use anhydrous solvents, especially for the alkyl nitrite synthesis, which is sensitive to moisture.

  • Cause 3: Suboptimal Temperature Control.

    • Explanation: Temperature plays a pivotal role. While the alkyl nitrite reaction is initiated and often runs at the reflux temperature of ether, excessive external heating can lead to the decomposition of the product or increased side reactions.[9]

    • Solution: Do not apply external heat unless necessary. The reaction's exothermicity should be sufficient to cause a gentle reflux of the ether.[2] If the reaction is too vigorous, the rate of methyl nitrite addition should be slowed. Conversely, if the reaction does not start, a slight initial warming might be needed, but it should be removed once the reflux begins.

Problem: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC or peaks in GC-MS. How can I identify and minimize these impurities?

  • Cause 1: Unreacted Starting Material.

    • Explanation: The most common impurity is unreacted propiophenone. This occurs if the reaction is not driven to completion due to insufficient reaction time, suboptimal temperature, or a limiting amount of the nitrosating/oximating agent.

    • Solution: Monitor the reaction progress using TLC. Continue the reaction until the propiophenone spot has disappeared or is minimized. Ensure a slight excess of the nitrosating agent or hydroxylamine is used as per the protocol.

  • Cause 2: Side Reactions.

    • Explanation: Under strongly alkaline or acidic conditions or with prolonged heating, side reactions can occur. For instance, chlorination of propiophenone can lead to byproducts like α-hydroxypropiophenone.[10]

    • Solution: Adhere strictly to the recommended reaction conditions. Avoid excessively high temperatures or prolonged reaction times after completion. The work-up procedure, involving extraction with a base, is crucial for removing acidic impurities and unreacted starting material.[2]

Problem: Difficulty with Product Isolation and Purification

Q: I'm having trouble obtaining a clean, solid product after work-up. What are the best practices?

  • Explanation: α-Oximino-propiophenone is an acidic compound due to the oxime hydroxyl group. This property is exploited during purification. Improper pH adjustment during extraction can lead to loss of product to the wrong phase or incomplete separation. Oily products that fail to crystallize are also a common issue.

  • Solution:

    • Extraction: The product is extracted from the ether layer into an aqueous sodium hydroxide solution, forming the sodium salt. This efficiently separates it from non-acidic impurities like unreacted propiophenone. Use multiple, smaller-volume extractions for better efficiency.[2]

    • Precipitation: The product is re-precipitated by slowly adding the alkaline extract to a cold, stirred solution of concentrated hydrochloric acid.[2] Adding the base to the acid is crucial to maintain an acidic environment and ensure complete precipitation. Rapid addition can lead to the formation of an oil.

    • Recrystallization: If the product is still impure or oily, recrystallization is effective. Toluene is a reported solvent for this purpose.[2] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Section 3: Optimized Experimental Protocols

Protocol A: Oximation via Methyl Nitrite and Hydrogen Chloride

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[2]

Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Prepare Propiophenone in Ether start_reaction Start Stirring & HCl Flow prep_reagents->start_reaction prep_nitrite Set up Methyl Nitrite Generator add_nitrite Add Methyl Nitrite Gas (Control Rate via Ether Reflux) prep_nitrite->add_nitrite start_reaction->add_nitrite continue_stir Continue Stirring Post-Addition add_nitrite->continue_stir extract Extract with aq. NaOH continue_stir->extract precipitate Precipitate with conc. HCl extract->precipitate filter_dry Filter and Dry Product precipitate->filter_dry recrystallize Recrystallize from Toluene filter_dry->recrystallize

Caption: General workflow for the synthesis of α-oximino-propiophenone.

Step-by-Step Methodology:

  • Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and two gas inlet tubes, dissolve propiophenone (3.5 moles) in 2.3 L of diethyl ether.

  • Methyl Nitrite Generation: Prepare a generator flask charged with sodium nitrite (4 moles), methanol (4.5 moles), and water. Slowly add dilute sulfuric acid to this mixture to produce gaseous methyl nitrite. Pipe the generated gas into the reaction flask.

  • Reaction: Begin stirring the propiophenone solution and introduce a steady stream of dry hydrogen chloride gas through the second inlet tube.

  • Addition: Start the slow addition of methyl nitrite gas. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux of the ether solvent. This typically takes about 4 hours.

  • Completion: After all the methyl nitrite has been added, continue stirring and passing HCl gas for another 30 minutes.

  • Work-up: Allow the mixture to stand (preferably overnight). Transfer the mixture to a separatory funnel and extract the product into several portions of 10% aqueous sodium hydroxide.

  • Precipitation: Combine the alkaline extracts and pour them slowly into a stirred mixture of concentrated hydrochloric acid and ice.

  • Isolation: Collect the precipitated white crystals of isonitrosopropiophenone by vacuum filtration and air dry. The expected yield is 370–390 g (65–68%).

  • Purification: For higher purity, recrystallize the product from hot toluene.

Section 4: Data Summary & Troubleshooting Logic

Table 1: Summary of Optimized Reaction Parameters
ParameterMethod A: Alkyl NitriteMethod B: Hydroxylamine
Key Reagents Propiophenone, Methyl Nitrite, HClPropiophenone, NH₂OH·HCl, Base
Stoichiometry ~1.15 eq. Nitrite, Catalytic HCl~1.5 eq. NH₂OH·HCl, ~2.3 eq. Base
Solvent Diethyl EtherMethanol or Ethanol[4][5]
Temperature Gentle Reflux of Ether (~35°C)Reflux (~65-80°C)[4]
Reaction Time ~4-5 hours~3-5 hours
Typical Yield 65-70%[2]60-90% (Varies with substrate)
Key Advantage Well-established, high-purity productSimpler setup, avoids gas handling
Key Disadvantage Requires handling of toxic/corrosive gasesMay require more rigorous purification
Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or High Impurity? check_reagents Reagents Expired or Impure? start->check_reagents check_conditions Incorrect Temp/Time? start->check_conditions check_gas Gas Leak or Poor Delivery? (Nitrite Method) start->check_gas check_base Insufficient Base? (Hydroxylamine Method) start->check_base unreacted_sm Unreacted Starting Material? start->unreacted_sm side_products Unexpected Side Products? start->side_products sol_reagents Verify Reagent Purity (NMR/GC). Use Anhydrous Solvents. check_reagents->sol_reagents sol_conditions Monitor with TLC. Adjust Temp/Time Accordingly. check_conditions->sol_conditions sol_gas Check Apparatus for Leaks. Ensure Gas Inlet is Submerged. check_gas->sol_gas sol_base Verify Stoichiometry of Base. check_base->sol_base sol_unreacted Increase Reaction Time. Use Slight Excess of Reagent. unreacted_sm->sol_unreacted sol_purify Improve Purification: Recrystallize from Toluene. unreacted_sm->sol_purify sol_side Adhere to Temp Protocol. Optimize Work-up pH. side_products->sol_side side_products->sol_purify

Sources

Technical Support Center: Isonitrosopropiophenone (INPP) Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Optimization, Troubleshooting, and Mechanistic Analysis of


-Isonitrosopropiophenone Synthesis.

Executive Summary & Chemical Logic

Isonitrosopropiophenone (2-hydroxyiminopropiophenone) is the critical intermediate in the synthesis of phenylpropanolamine derivatives (e.g., norephedrine, cathinone). The synthesis relies on the nitrosation of propiophenone at the


-carbon.

While the literature (Hartung & Munch, 1929) cites yields of ~65%, optimized modern protocols using polarity-tuned solvents can push this >85%. The reaction is governed by a delicate balance: Acid-Catalyzed Enolization vs. Nitrosonium Decomposition.

The Mechanism (Visualized)

The reaction is not a direct attack on the ketone. It requires the ketone to first tautomerize to its enol form. The rate-limiting step is often this enolization, which is acid-catalyzed.

INPP_Mechanism Prop Propiophenone (Keto Form) Enol Enol Intermediate (Nucleophile) Prop->Enol Tautomerization (Rate Limiting) H_Plus H+ Catalyst H_Plus->Prop Nitroso Nitroso-Ketone (Unstable) Enol->Nitroso Electrophilic Attack Nitrite Alkyl Nitrite (RONO) NO_Plus Nitrosonium Ion (NO+ Electrophile) Nitrite->NO_Plus Acid Hydrolysis NO_Plus->Enol INPP Isonitrosopropiophenone (Oxime Product) Nitroso->INPP Isomerization (Rapid)

Caption: The mechanistic pathway requires acid to generate both the nucleophilic enol and the electrophilic nitrosonium species.

Standardized Protocol (The "Golden Path")

Do not rely on diethyl ether alone (as per older texts); it is volatile and offers poor solubility for the polar oxime product, leading to occlusion.

Recommended System: Methanol/HCl (Modified Hartung-Munch).

ParameterSpecificationReason
Substrate Propiophenone (1.0 eq)Must be free of water.
Reagent Methyl Nitrite (Gas) or n-Butyl Nitrite (Liquid)n-BuONO is easier to handle; MeONO yields are slightly higher.
Solvent Methanol (0.6 vol per vol ketone)Solubilizes the intermediate, preventing "gumming."
Catalyst HCl (gas) or Acetyl ChlorideGenerates anhydrous HCl in situ (if using MeOH).
Temp 25°C - 30°CBelow 20°C slows enolization; above 40°C decomposes Nitrite.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<50%)

Q: I followed the procedure, but my yield is significantly lower than the literature value. Where did I lose the mass?

A: Low yield in nitrosation is rarely due to "reaction failure" and usually due to Nitrosonium Hydrolysis or Temperature Mismanagement .

  • The Water Problem: The nitrosating agent (

    
    ) is extremely water-sensitive. If your solvent or reagents are "wet," the nitrite hydrolyzes to nitrous acid (
    
    
    
    ) and then decomposes into
    
    
    gases before it can react with the enol.
    • Correction: Dry your methanol with magnesium turnings or molecular sieves. Ensure your HCl source is anhydrous (use HCl gas or drip Acetyl Chloride into Methanol to generate HCl in situ).

  • The "Induction Period" Trap: The reaction is autocatalytic. Users often add too much nitrite early because "nothing is happening." Once the reaction starts, it exotherms, overheating the mixture and boiling off the remaining nitrite.

    • Correction: Add 10% of the nitrite and wait for the color change (clear

      
       reddish-brown) before adding the rest.
      
Issue 2: Product Purity & Color

Q: My product is yellow/orange and oily, not a white powder. The melting point is broad (105-110°C).

A: Pure INPP is snow-white with a sharp melting point of 113-115°C . Yellowing indicates the presence of


-diketones  (from over-oxidation) or occluded unreacted propiophenone.
  • Diagnosis: The "oil" is likely unreacted propiophenone.

  • The Fix (Alkaline Extraction): INPP is acidic (pKa ~9.3).

    • Dissolve your crude crude reaction mixture in 10% NaOH (The INPP goes into the water phase; unreacted ketone stays as an oil).

    • Wash the aqueous layer with ether/toluene to remove the unreacted ketone.

    • Slowly acidify the aqueous layer with HCl. The INPP will precipitate as pure white crystals.

    • Note: Rapid acidification traps impurities. Add acid dropwise.[1]

Issue 3: Reagent Choice (Gas vs. Liquid)

Q: Can I substitute Methyl Nitrite (gas) with Sodium Nitrite and acid?

A: Yes, but with caveats.

  • Direct NaNO2/Acid: This creates a biphasic system (Water/Organic). Since the enolization happens in the organic phase but the nitrite is generated in the aqueous phase, phase transfer becomes the bottleneck. This often leads to lower yields (~40-50%).

  • Recommendation: If you cannot use alkyl nitrites, use a Phase Transfer Catalyst (like TBAB) or a miscible co-solvent (Acetic Acid) to bridge the gap.

Decision Tree: Troubleshooting Workflow

Follow this logic path to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze Crude Product CheckState Is the product solid? Start->CheckState CheckColor Is it White? CheckState->CheckColor Yes Oily Issue: Unreacted Ketone CheckState->Oily No (Oily/Gummy) CheckMP MP > 112°C? CheckColor->CheckMP Yes Yellow Issue: Occluded Impurities CheckColor->Yellow No (Yellow/Orange) LowMP Issue: Solvent/Water trapped CheckMP->LowMP No (<112°C) Success Success: Pure INPP CheckMP->Success Yes Action_Extract Action: NaOH Extraction + Acid Precip Oily->Action_Extract Action_Recryst Action: Recrystallize (Toluene) Yellow->Action_Recryst Action_Dry Action: Vacuum Dry over P2O5 LowMP->Action_Dry

Caption: Diagnostic logic for isolating pure Isonitrosopropiophenone.

Downstream Application: Reduction to Norephedrine

If your goal is the amino alcohol (phenylpropanolamine), the quality of your INPP is the deciding factor for stereochemistry (Erythro vs. Threo).

  • Catalytic Hydrogenation (Pd/C): Tends to favor the Erythro isomer (Norephedrine). Requires high purity INPP; traces of acid or sulfur will poison the catalyst.

  • Chemical Reduction (NaBH4 / LAH): Less sensitive to impurities but requires strict temperature control to prevent side-reactions.

Critical Warning: Ensure your INPP is completely acid-free before hydrogenation. Wash the crystals with water until the filtrate is pH 7. Residual HCl from the nitrosation step is a common cause of hydrogenation fires (with Raney Ni) or catalyst poisoning.

References & Authority

  • Hartung, W. H., & Munch, J. C. (1929). Amino Alcohols. I. Phenylpropanolamine and para-Tolylpropanolamine. Journal of the American Chemical Society, 51(7), 2262–2266.

    • Foundational text establishing the nitrosation pathway.

  • Organic Syntheses. (1943). Isonitrosopropiophenone.[1][2][3][4][5] Collective Volume 2, p. 363.[6]

    • The standard, peer-reviewed protocol for laboratory scale synthesis.

  • Sletzinger, M., et al. (1963). Method of producing isonitrosopropiophenone. US Patent 3,090,812.

    • Key reference for the Methanol solvent optimization which improves yield to >85%.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

    • General reference for nitrosation mechanisms and safety.

Disclaimer: The chemicals discussed (Alkyl Nitrites, Propiophenone) are hazardous. Alkyl nitrites are potent vasodilators and highly flammable. All procedures must be conducted in a fume hood with appropriate PPE.

Sources

How to prevent byproduct formation with 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Hydroxyimino)-1-phenylpropan-1-one, also known as α-oximino-propiophenone or isonitrosopropiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing byproduct formation during its synthesis and handling. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring high purity and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Chemistry

This section addresses the fundamental aspects of 2-(Hydroxyimino)-1-phenylpropan-1-one, its synthesis, and the common impurities encountered.

Q1: What is 2-(Hydroxyimino)-1-phenylpropan-1-one and what is its primary synthesis route?

2-(Hydroxyimino)-1-phenylpropan-1-one is an α-oximino ketone, a class of organic compounds containing an oxime functional group (=N-OH) adjacent to a ketone.[1] Its chemical formula is C₉H₉NO₂ and it is a crystalline solid with a melting point of approximately 113-115°C.[2][3] This compound serves as a versatile intermediate in organic synthesis, particularly for creating molecules with adjacent amine and alcohol functionalities after reduction.[4]

The most common and direct synthesis method is the α-oximation (or nitrosation) of a precursor ketone. The typical laboratory synthesis involves the reaction of 1-phenylpropane-1,2-dione with hydroxylamine (NH₂OH).[5][6] The hydroxylamine, often supplied as hydroxylamine hydrochloride (NH₂OH·HCl), reacts with the ketone at the C2 position under weakly acidic conditions to form the oxime and water.[1][7]

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Propiophenone Propiophenone Dione 1-Phenylpropane-1,2-dione Propiophenone->Dione Oxidation/Bromination + Methanolysis Oxime 2-(Hydroxyimino)-1-phenylpropan-1-one Dione->Oxime Oximation Reaction (Weakly Acidic) Hydroxylamine Hydroxylamine (NH₂OH·HCl + Base) Hydroxylamine->Oxime Oximation Reaction (Weakly Acidic)

Caption: General synthesis workflow for 2-(Hydroxyimino)-1-phenylpropan-1-one.

Q2: What are the most common byproducts I should expect, and where do they come from?

Understanding potential byproducts is the first step toward prevention. The formation of impurities is intrinsically linked to the reactivity of the oxime functional group and the stability of the starting materials under the chosen reaction conditions.

Byproduct NameChemical StructureOrigin and Causal Factors
Benzonitrile & Benzoic Acid C₆H₅CN & C₆H₅COOHResult from an "abnormal" Beckmann rearrangement or fragmentation of the α-oximino ketone.[8][9] This is highly favored by strong acids, high temperatures, or certain reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10]
1-Phenylpropane-1,2-dione C₆H₅C(=O)C(=O)CH₃This is the direct precursor. Its presence indicates an incomplete reaction or hydrolysis of the product oxime back to the ketone.[1][11] Hydrolysis is catalyzed by acid and water.
(Z)-Isomer of the Oxime Geometric IsomerOximes can exist as stable E/Z stereoisomers.[1] The isomer ratio depends on reaction and purification conditions. This is critical as the isomers have different reactivity, especially in subsequent Beckmann rearrangements.[8][12]
Amide Impurities e.g., N-acetylbenzamideCan arise from a "normal" Beckmann rearrangement, although fragmentation is more common for this specific structure.[9] The formation of amides is stereospecific and depends on which group is anti to the hydroxyl.[10]
Dimerization Products Complex StructuresIf the reaction involves a reductive workup or if reducing agents are present, the oxime can be reduced to an α-amino ketone, which is known to be unstable and can undergo self-condensation or dimerization.[13][14][15]
Part 2: Troubleshooting Guide - Pinpointing and Solving Specific Issues

This section provides direct answers to common problems encountered during the synthesis, focusing on the mechanistic reasons for byproduct formation and strategies for mitigation.

Q3: My reaction is yielding significant amounts of benzonitrile and benzoic acid. What is causing this and how can I stop it?

This is a classic case of an "abnormal" Beckmann rearrangement , also known as Beckmann fragmentation.[8][9] Instead of the expected alkyl group migration to form an amide, the C-C bond between the two carbonyl groups cleaves.

Causality: The Beckmann rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation with a strong acid).[16] In α-oximino ketones, the resulting nitrilium ion intermediate is unstable and readily fragments into a stable nitrile and an acylium ion. The acylium ion is then quenched by water during workup to form the corresponding carboxylic acid (benzoic acid).[9][12]

G cluster_main Desired Oximation Pathway cluster_side Problem: Beckmann Fragmentation Dione 1-Phenylpropane-1,2-dione Oxime Desired Product (α-Oximino Ketone) Dione->Oxime + NH₂OH (Mild Conditions) Oxime_side α-Oximino Ketone Intermediate Activated Intermediate (e.g., Protonated Oxime) Oxime_side->Intermediate + Strong Acid (H⁺) / High Temp. Products Fragmentation Products (Benzonitrile + Benzoic Acid) Intermediate->Products C-C Cleavage

Caption: Competing pathways: Desired oximation vs. undesired fragmentation.

Troubleshooting & Prevention:

  • Strict pH Control: Avoid strong acids (e.g., H₂SO₄, conc. HCl). The oximation reaction should be run under weakly acidic to neutral conditions. If using hydroxylamine hydrochloride, add a base like sodium hydroxide, sodium acetate, or pyridine to buffer the solution and neutralize the released HCl.[7][17][18]

  • Lower Reaction Temperature: High temperatures provide the activation energy for the rearrangement.[10] Run the reaction at room temperature or below, monitoring progress by TLC or LC-MS.

  • Use Milder Reagents: Avoid reagents known to catalyze the Beckmann rearrangement, such as PCl₅, SOCl₂, or polyphosphoric acid.[10] For sensitive substrates, consider alternative methods that use milder conditions.[19]

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this increases the chance of product degradation.[8]

Q4: My final product is contaminated with the starting material, 1-phenylpropane-1,2-dione. How can I improve the conversion?

The presence of the starting ketone in the final product typically points to one of two issues: an incomplete reaction or product hydrolysis.

Causality:

  • Incomplete Reaction: The oximation reaction is an equilibrium process.[20] Insufficient hydroxylamine, incorrect pH, or too short a reaction time can lead to poor conversion.

  • Product Hydrolysis: Oximes can be hydrolyzed back to the ketone and hydroxylamine, a reaction that is strongly catalyzed by aqueous acid.[1][11][21] If the workup procedure involves strongly acidic aqueous solutions, the desired product can revert to the starting material.

Troubleshooting & Prevention:

  • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of hydroxylamine hydrochloride to drive the equilibrium toward the product.

  • Optimize pH: Ensure the pH is in the optimal range for oxime formation (typically pH 4-6). Too low a pH protonates the hydroxylamine, reducing its nucleophilicity, while too high a pH can lead to other side reactions.

  • Aqueous Workup: During workup, avoid prolonged contact with strong aqueous acids. Neutralize the reaction mixture before extraction or use a saturated sodium bicarbonate solution wash to remove any residual acid from the organic layer.

  • Solvent Choice: Ensure the starting ketone is fully dissolved in the chosen solvent system to allow for a complete reaction. A co-solvent system like ethanol/water is often effective.[18]

Q5: I seem to be getting a mixture of isomers. Does this matter and how can I control it?

Yes, the presence of E/Z isomers can be significant, especially if the product is used in a subsequent reaction that is stereospecific, like the Beckmann rearrangement.[8][10]

Causality: The C=N double bond of the oxime restricts rotation, leading to geometric isomers (E/Z or syn/anti). For α-oximino ketones, the syn-isomer has the hydroxyl group on the same side as the benzoyl group, while the anti-isomer has it on the opposite side. The thermodynamic stability and reaction kinetics can favor one isomer, but mixtures are common.[11][12]

Troubleshooting & Prevention:

  • Reaction Conditions: The formation of anti-α-oxo oximes is often favored when using reagents like isopentyl nitrite.[11] The choice of solvent and temperature can also influence the isomeric ratio.

  • Purification: It may be possible to separate the isomers by careful chromatography or fractional crystallization, as they often have slightly different physical properties.

  • Characterization: Use analytical techniques like 2D NMR (NOESY) to definitively determine the stereochemistry of the major isomer.

  • Strategic Consideration: If separation is not feasible, it is crucial to characterize the isomeric ratio in your material and ensure consistency between batches, as this will directly impact the product distribution in any subsequent stereospecific reactions.

Part 3: Recommended Protocol and Best Practices

This section provides a generalized, step-by-step protocol for the synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one, emphasizing critical control points to minimize byproduct formation.

High-Purity Synthesis Protocol

This protocol is a synthesis of best practices derived from established methodologies for oximation.[17][18][22]

Materials:

  • 1-Phenylpropane-1,2-dione (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (or other suitable base, 1.5 eq)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropane-1,2-dione (1.0 eq) in ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Reaction Initiation (Critical Step): Slowly add the aqueous hydroxylamine/acetate solution to the stirred solution of the dione at room temperature. The use of sodium acetate buffers the reaction, consuming the HCl generated from the hydroxylamine salt and preventing a drop to a highly acidic pH that would favor fragmentation.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when the starting dione spot is no longer visible.

  • Quenching and Extraction: Once the reaction is complete, reduce the volume of ethanol under reduced pressure. Add ethyl acetate to the residue and wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally brine (1x). The bicarbonate wash is crucial to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure crystalline product.[17]

Table of Parameter Influences
ParameterOptimal ConditionRationale & Byproducts Avoided
pH 4 - 6 (Weakly Acidic)Avoids: Beckmann Fragmentation (at low pH) and Hydrolysis (at low pH). Ensures hydroxylamine is nucleophilic enough.[7]
Temperature Room Temperature (or 0°C)Avoids: Beckmann Fragmentation and general decomposition, which are promoted by high temperatures.[10]
Reagents NH₂OH·HCl + Mild BaseAvoids: Harsh acidic conditions from using strong mineral acids as catalysts.[18]
Atmosphere Air (typically) or Inert (N₂)Use an inert atmosphere if starting materials or products are known to be sensitive to oxidation.[8]
Workup Neutral/Basic WashAvoids: Acid-catalyzed hydrolysis of the oxime product back to the starting ketone.
Part 4: Quality Control - Analysis and Purification
Q6: How can I analyze the purity of my 2-(Hydroxyimino)-1-phenylpropan-1-one and identify byproducts?

A multi-technique approach is recommended for comprehensive quality control.

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. It can separate the main product from starting materials and most byproducts, allowing for accurate percentage purity determination. TLC is a rapid, qualitative tool for monitoring reaction progress.[23]

  • Mass Spectrometry (MS): When coupled with GC or LC, MS is invaluable for identifying impurities by their mass-to-charge ratio, helping to confirm the structures proposed in the byproduct table.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product. The presence of unexpected peaks can indicate impurities. For example, the absence of the characteristic aldehyde proton signal from benzaldehyde (a potential fragmentation impurity) can be confirmed.

  • Infrared (IR) Spectroscopy: Provides functional group confirmation. Look for characteristic oxime bands around 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch).[1][7]

Q7: What is the recommended method for purifying the final product?

For crystalline solids like 2-(Hydroxyimino)-1-phenylpropan-1-one, recrystallization is a highly effective and scalable purification method.[17]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

  • If the solution is colored by impurities, you can treat it with a small amount of activated carbon and hot filter it.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Part 5: Stability and Storage
Q8: How should I store the purified 2-(Hydroxyimino)-1-phenylpropan-1-one?

While oximes are generally more stable than imines, proper storage is key to long-term purity.[11]

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage to minimize the rate of any potential degradation pathways.

  • Atmosphere: Store in a tightly sealed container to protect from moisture, as water can contribute to slow hydrolysis over time, especially if any acidic residue is present.

  • Purity: Ensure the material is highly pure before storage. The presence of acidic or basic impurities can catalyze decomposition.

References
  • Mamedov, V. A., & Kalinin, A. A. (2014). Synthesis and Properties of the α-Keto Acids. ResearchGate. Retrieved from [Link]

  • Kim, H. S., et al. (2009). Synthesis of pyrazine via chemoselective reduction of β-keto-α-oximino ester using baker's yeast. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Koren, J. F., & Clark, H. M. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. U.S. Patent No. 6,235,935B1. Google Patents.
  • Smith, H., & Hicks, A. (1970). Correction. Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Active α-Oximino Ketones and α-Amino Ketone Hydrochlorides. Dimerization of α-Amino Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Georg, G. I., & Chen, Y. (2008). Oximes. Science of Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Retrieved from [Link]

  • Damljanović, I., Vukićević, M., & Vukićević, R. D. (2006). A Simple Synthesis of Oximes. ResearchGate. Retrieved from [Link]

  • Danilewicz, J. C. (1970). Configuration of α-hydroxyimino-ketones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Stenutz. (n.d.). (2E)-2-hydroxyimino-1-phenylpropan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-(Hydroxyimino)-1-phenylpropan-1-one. Retrieved from [Link]

  • Trepanier, D. L., & Sunder, S. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent No. 3,028,429A. Google Patents.
  • Griesbaum, K., et al. (2024). Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025). RSC Advances. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Singh, J., & Kaur, J. (2016). Deoximation of keto- And aldoximes to carbonyl compounds. ResearchGate. Retrieved from [Link]

  • Ghorai, M. K., et al. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Weiss, S. M., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. MedChemComm. Retrieved from [Link]

  • Turos, E., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters. Retrieved from [Link]

  • Vargas, A., et al. (2010). Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]

  • Siegert, P., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances. Retrieved from [Link]

  • Purdue University Graduate School. (2022). MASS SPECTROMETRIC METHODS DEVELOPMENT.... Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,2-propanedione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-phenyl-1-propanone. Retrieved from [Link]

  • Liebich, H. M., & Först, C. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines....
  • Ferris, A. F. (1959). Communications- α-Oximino Ketones. I. The "Normal" and "Abnormal" Beckmann Rearrangements. ResearchGate. Retrieved from [Link]

  • Vargas, A., et al. (2010). Reaction scheme of the hydrogenation of (A) 1-phenyl1,2-propanedione.... ResearchGate. Retrieved from [Link]

  • Ulusoy, N., & Gürbay, A. (2016). An Overview of Analytical Methods for the Determinationof Monoamine Oxidase Inhibitors... ResearchGate. Retrieved from [Link]

  • Washington State University. (n.d.). Analytical methods in combinatorial chemistry. Retrieved from [Link]

  • Krause, S. O. (2004). Validating analytical methods for biopharmaceuticals. Part I: Development and optimization. Biopharm International. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of α-Isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of α-isonitrosopropiophenone (CAS 119-51-7). This document is intended for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, pilot, or manufacturing-scale production. As a key intermediate in the synthesis of various pharmaceutical compounds, including phenylpropanolamine and cathinone derivatives, a robust and scalable synthesis is crucial.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for successful scale-up.

Core Synthesis Overview

The most common and reliable method for synthesizing α-isonitrosopropiophenone is the nitrosation of propiophenone at the α-carbon. This is typically achieved by reacting propiophenone with an alkyl nitrite in the presence of an acid catalyst, such as hydrogen chloride.

General Reaction Scheme: C₆H₅C(O)CH₂CH₃ + R-ONO + HCl → C₆H₅C(O)C(=NOH)CH₃ + R-OH + HCl

The choice of alkyl nitrite (R-ONO) and the solvent system are critical variables when considering scalability. While methods using gaseous methyl nitrite are well-established, they present significant handling challenges on a larger scale.[4] Direct addition of higher-boiling nitrites like butyl nitrite or modifications to the solvent system offer practical advantages.[1][4]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Propiophenone Alkyl Nitrite Source Solvent & Catalyst Nitrosation α-Nitrosation Reaction (Temperature Controlled) Reagents->Nitrosation Charge Reactor Extraction Alkaline Extraction Nitrosation->Extraction Transfer Mixture Precipitation Acidic Precipitation Extraction->Precipitation Combine Extracts Recrystallization Recrystallization (e.g., from Toluene) Precipitation->Recrystallization Filter & Collect Crude Solid Drying Drying Recrystallization->Drying FinalProduct Pure α-Isonitrosopropiophenone Drying->FinalProduct

Caption: General workflow for α-isonitrosopropiophenone synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Reaction Kinetics and Control

Q1: My reaction is proceeding very slowly or not at all. The characteristic brown-red color is not developing, and the ether is not refluxing.

A1: This issue typically points to one of three areas: catalyst activity, reagent quality, or temperature.

  • Catalyst Introduction: The reaction is catalyzed by hydrogen chloride (HCl). When using the classic ether-based method, dry HCl gas must be bubbled through the propiophenone solution.[4] Insufficient HCl will result in a stalled reaction. Ensure your gas dispersion tube is not clogged and that the flow rate is adequate (e.g., 6-10 bubbles per second as a visual guide). On a larger scale, quantifying HCl addition by mass is recommended.

  • Alkyl Nitrite Quality: Alkyl nitrites, particularly butyl nitrite, are prone to degradation. They should be freshly prepared or redistilled shortly before use to ensure high potency.[4] If generating methyl nitrite in situ, confirm the quality of your sodium nitrite and the steady addition of acid to the generating flask.

  • Temperature: While the reaction is exothermic, it often requires a small activation energy. The traditional method notes that the ether should begin to reflux gently after about ten minutes.[4] If the ambient temperature is too low, the reaction may be slow to start. Conversely, a method optimized for scale-up using methanol as a solvent specifies maintaining a temperature between 25°C and 35°C for optimal performance.[1]

Q2: The reaction started, but the ether began to boil violently. How can I prevent this thermal runaway?

A2: This is a critical safety concern during scale-up. The nitrosation reaction is exothermic, and the heat generated can rapidly vaporize a low-boiling solvent like diethyl ether.

  • Stirring Rate: The rate of stirring must be kept constant. A sudden increase in agitation can introduce a large amount of unreacted material into the reaction zone, causing a rapid exotherm.[4]

  • Reagent Addition Rate: The rate of addition of your alkyl nitrite (or the rate of its generation) is the primary means of controlling the reaction rate and, therefore, the heat output. This rate must be carefully controlled so that the solvent refluxes gently, not violently.[4] For scaled-up processes, use a calibrated addition pump and have a robust cooling system (reactor jacket with chilled fluid) ready to manage the exotherm.

  • Consider an Alternative Solvent: The use of large volumes of ether is a significant fire and explosion hazard. A patented method avoids this by using a lower volume of methanol. This system is easier to control thermally and simplifies the workup.[1]

Section 2: Yield Optimization and Purity

Q3: My crude yield is well below the expected 65-85%. Where am I losing product?

A3: Yield loss can occur during the reaction, extraction, or isolation phases.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. The traditional method suggests stirring for an additional 30 minutes after the nitrite addition is complete and then letting the mixture stand for several hours, preferably overnight.[4]

  • Inefficient Extraction: The product, α-isonitrosopropiophenone, is acidic and is extracted from the organic layer into an aqueous base (e.g., 10% sodium hydroxide). This extraction must be performed repeatedly until the aqueous layer no longer becomes colored.[4] On a large scale, insufficient mixing or insufficient volume of the aqueous base can lead to poor extraction efficiency and leave a significant amount of product in the organic layer. The unreacted propiophenone can be recovered from this organic layer.[4]

  • Precipitation pH: The product is precipitated by acidifying the combined basic extracts. Ensure the final pH is sufficiently acidic to cause complete precipitation. Pouring the alkaline extract into a mixture of concentrated acid and ice is a standard procedure that helps control the temperature during neutralization.[4]

  • Solvent Choice: The choice of solvent can dramatically impact yield. The methanol-based method reports yields of up to 87%, significantly higher than the ~65% often achieved with the ether method. This is attributed to a more efficient reaction and a simplified workup where the product is precipitated directly by adding water to the reaction mixture.[1]

Q4: My final product has a melting point below 111°C and appears oily or discolored. How can I improve its purity?

A4: A low melting point is a clear indicator of impurities, which could include unreacted propiophenone, side-products, or trapped solvent. The literature melting point for pure α-isonitrosopropiophenone is 113-115°C.[5]

  • Recrystallization: This is the most effective method for purification. Toluene is an excellent solvent for this purpose. The crude, dry product can be dissolved in hot toluene and allowed to cool slowly to form well-defined crystals, which are then filtered.[4]

  • Recovery from Mother Liquor: Additional product can often be recovered from the toluene mother liquor. This is done by concentrating the filtrate and performing another extraction with aqueous alkali, followed by reprecipitation with acid.[4]

  • Efficient Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.

Section 3: Scalability and Safety

Q5: What are the primary safety hazards I need to consider when scaling up this synthesis?

A5: Scaling up introduces significant safety challenges that must be addressed through proper engineering controls and procedures.

  • Flammable Solvents: Diethyl ether has a very low flash point and autoignition temperature. Using large volumes requires intrinsically safe equipment (explosion-proof motors, grounding) and excellent ventilation to prevent the accumulation of explosive vapors.[6] Switching to a higher boiling point solvent like methanol reduces, but does not eliminate, the fire risk.[1]

  • Corrosive and Toxic Reagents: Dry hydrogen chloride gas is highly corrosive and toxic. It must be handled in a well-ventilated area (e.g., a fume hood) with appropriate scrubbers for off-gassing.[4][6] Alkyl nitrites are volatile and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the solid product, a dust respirator is recommended to avoid inhalation.[6]

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. This includes acidic and basic aqueous waste as well as organic solvent waste.[4][6]

Workup_Flowchart cluster_extraction Alkaline Extraction RM Reaction Mixture (Ether, Product, Unreacted Propiophenone) AddNaOH Add 10% NaOH (aq) RM->AddNaOH Separate1 Separate Layers AddNaOH->Separate1 AqueousPhase Aqueous Layer (Sodium Salt of Product) Separate1->AqueousPhase Bottom Layer OrganicPhase Organic Layer (Ether, Unreacted Propiophenone) Separate1->OrganicPhase Top Layer CombineAqueous Combine All Aqueous Extracts AqueousPhase->CombineAqueous RecoverPropiophenone Recover Propiophenone (Distillation) OrganicPhase->RecoverPropiophenone Acidify Pour into HCl/Ice Mixture CombineAqueous->Acidify Filter Filter Solid Acidify->Filter CrudeProduct Crude α-Isonitrosopropiophenone Filter->CrudeProduct Purify Recrystallize from Toluene CrudeProduct->Purify FinalProduct Pure Product (m.p. 113-115 °C) Purify->FinalProduct

Caption: Detailed workup and purification flowchart (ether-based method).

Comparative Data and Protocols

The following table summarizes the key differences between the classic ether-based synthesis and a patented, scale-up-friendly alternative.

ParameterMethod A: Classic Ether Synthesis[4]Method B: Scalable Methanol Synthesis[1]
Solvent Diethyl EtherMethanol
Solvent Volume ~5 volumes per volume of propiophenone~0.5 volumes per volume of propiophenone
Nitrosating Agent Methyl Nitrite (generated in situ) or Butyl NitriteMethyl Nitrite or other lower alkyl nitrites
Catalyst (HCl) Gaseous HCl bubbled through mixture0.4 to 0.6 mol HCl per mol of propiophenone
Temperature Gentle reflux of ether (~35°C)Maintained between 25°C and 30°C
Workup Repeated extraction with 10% NaOH, then acid precipitationPrecipitation by direct addition of water to mixture
Reported Yield 65-68% (after recrystallization)~87%
Scalability Notes Hazardous due to large ether volume; multi-step extraction is labor/equipment intensive.Reduced fire hazard; simplified workup is highly advantageous for large scale.
Experimental Protocols
Protocol 1: Classic Synthesis in Ether (Lab Scale)

(Adapted from Organic Syntheses, Coll. Vol. 3, p.513 (1955))[4]

  • Setup: In a fume hood, assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser.

  • Charge Reactor: Charge the flask with a solution of propiophenone (3.5 moles) in diethyl ether (2.3 L).

  • Catalyst Addition: Begin stirring and introduce dry hydrogen chloride gas at a moderate rate.

  • Nitrite Addition: Concurrently, begin the slow addition of gaseous methyl nitrite (generated in a separate apparatus by dropping sulfuric acid onto a solution of sodium nitrite and methanol). Adjust the rate of addition to maintain a gentle reflux of the ether. This typically takes about 4 hours.

  • Reaction Completion: After all the nitrite has been added, continue stirring and passing HCl gas for another 30 minutes. Allow the reaction mixture to stand overnight.

  • Extraction: Transfer the mixture to a large separatory funnel and extract it with five 500 mL portions of 10% sodium hydroxide solution. Combine the aqueous extracts.

  • Precipitation: Slowly pour the combined alkaline extracts into a stirred mixture of concentrated hydrochloric acid (750 mL) and crushed ice (1 kg).

  • Isolation: Filter the precipitated crystals of α-isonitrosopropiophenone with suction and air dry. The expected yield is 370-390 g (65-68%).

  • Purification: Recrystallize the crude product from approximately 550 mL of hot toluene to yield 315-335 g of pure material (m.p. 111-113°C).

Protocol 2: Scalable Synthesis in Methanol

(Adapted from US Patent 3,090,812)[1]

  • Setup: Equip a suitable reactor with a mechanical stirrer, a cooling jacket, a temperature probe, and an inlet for the alkyl nitrite.

  • Charge Reactor: Charge the reactor with propiophenone (1 mole), methanol (~0.5-0.6 volumes per volume of propiophenone), and hydrogen chloride (0.4-0.6 moles).

  • Reaction: Cool the mixture to below 30°C. Begin the continuous addition of methyl nitrite over a period of 2 to 4 hours, maintaining the internal temperature between 25°C and 30°C using the cooling jacket.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for several hours at the same temperature.

  • Precipitation: Slowly add water (approx. 1.5 volumes relative to the starting propiophenone) to the reaction mixture with rapid agitation to precipitate the product.

  • Isolation: Cool the resulting slurry to 10°C. Isolate the product by filtration or centrifugation.

  • Washing & Drying: Wash the filter cake with a small amount of toluene to remove any oily residue of unreacted propiophenone. Dry the final product at 50°C. The expected yield is ~87% (m.p. 114-116.5°C).

References
  • Isonitrosopropiophenone. Organic Syntheses, Coll. Vol. 3, p.513 (1955); Vol. 21, p.67 (1941). [Link]

  • Wilbert, G., & Sosis, P. (1963). Method of producing isonitrosopropiophenone. U.S. Patent No. 3,090,812. Washington, DC: U.S.
  • Berrang, B. D., et al. Enantiomeric alpha-Aminopropiophenones (Cathinone). Rhodium Chemistry Archives. [Link]

  • Patel, M. K., et al. (2008). Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. U.S. Patent No. 7,414,153. Washington, DC: U.S.

Sources

Technical Support Center: 1-Phenyl-1,2-propanedione-2-oxime (PPD-oxime) Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-1,2-propanedione-2-oxime (PPD-oxime). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with PPD-oxime in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.

I. Understanding the Stability of 1-Phenyl-1,2-propanedione-2-oxime

1-Phenyl-1,2-propanedione-2-oxime, an α-oximinoketone, is a versatile molecule used in various chemical syntheses and analytical applications. However, like many organic compounds, its stability in solution can be compromised by several factors, leading to degradation and potentially impacting experimental outcomes. The stability of PPD-oxime is primarily influenced by pH, temperature, light, and the solvent used.[1]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with PPD-oxime solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of your PPD-oxime stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: How old is your solution, and how has it been stored? Freshly prepared solutions are always recommended. If you are using an older solution, it may have degraded.

    • Assess Storage Conditions: Was the solution protected from light and stored at a low temperature? Exposure to ambient light and room temperature can accelerate degradation.

    • Solvent Compatibility: What solvent was used? While PPD-oxime has moderate solubility in organic solvents, the choice of solvent can impact its stability.[1]

    • Perform a Quick Quality Check: If you have access to analytical instrumentation such as HPLC, a quick analysis of your solution compared to a freshly prepared standard can confirm its integrity.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Your Solution Preparation and Handling: Were there any changes in your standard protocol for solution preparation or handling? Even minor deviations can sometimes lead to degradation.

    • Consider Potential Degradation Pathways: The primary degradation pathways for oximes include hydrolysis and photodecomposition.[2][3]

      • Hydrolysis: This is often catalyzed by acidic or basic conditions.[2] The oxime bond (C=N-OH) can be cleaved to yield the corresponding dione (1-phenyl-1,2-propanedione) and hydroxylamine.

      • Photodegradation: Exposure to UV light can lead to isomerization of the oxime or more complex rearrangements.[3]

    • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing your PPD-oxime solution to harsh conditions (e.g., strong acid, strong base, high temperature, intense light, and oxidizing agents).[4][5] Analysis of these stressed samples can help you identify the retention times or mass spectra of the degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing PPD-oxime stock solutions?

While PPD-oxime is soluble in various organic solvents, for general use and improved stability, consider using a non-polar aprotic solvent. Based on studies of related compounds, storage in organic solvents can inhibit oxidative degradation.[6] For analytical purposes such as HPLC, a common mobile phase is a mixture of acetonitrile and water with a phosphoric or formic acid modifier.[7] When preparing stock solutions for such applications, using the mobile phase as the diluent can be a good starting point.

Q2: How should I store my PPD-oxime solutions to ensure maximum stability?

To maximize the shelf-life of your PPD-oxime solutions, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °CLower temperatures slow down the rate of chemical degradation.[8]
Light Protect from light (use amber vials or wrap in foil)PPD-oxime, like other oximinoketones, can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.This minimizes the risk of oxidation.
Container Use tightly sealed glass vials with PTFE-lined caps.[9]This prevents solvent evaporation and contamination.

Q3: What is the effect of pH on the stability of PPD-oxime in aqueous solutions?

Studies on other oximes have shown that they are most stable in acidic conditions, typically between pH 2 and 3.[8][10] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the oxime bond. Therefore, if you are working with aqueous solutions of PPD-oxime, buffering the solution to a slightly acidic pH may enhance its stability.

Q4: Can I freeze my PPD-oxime solutions for long-term storage?

While freezing can be a good option for long-term storage, it is crucial to ensure that the solvent system is suitable for freezing and that the PPD-oxime remains soluble upon thawing. Some compounds may precipitate out of solution after a freeze-thaw cycle. If you choose to freeze your solutions, perform a stability test after the first freeze-thaw cycle to ensure the concentration has not been affected.

IV. Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of PPD-oxime

This protocol provides a general procedure for preparing a stock solution of PPD-oxime. The choice of solvent and concentration should be adapted to your specific experimental needs.

Materials:

  • 1-Phenyl-1,2-propanedione-2-oxime (solid)

  • High-purity solvent (e.g., acetonitrile, methanol, or a suitable buffer)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Sonicator (optional)

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Weighing: Accurately weigh the desired amount of PPD-oxime solid using an analytical balance.

  • Dissolving: Transfer the weighed solid into a volumetric flask of the appropriate size. Add a portion of the chosen solvent to the flask, ensuring it does not exceed about 70% of the final volume.

  • Sonication (if necessary): If the solid does not dissolve readily, sonicate the flask for a few minutes to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined screw cap and store it at 2-8 °C, protected from light.

Protocol 2: A Basic Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to understand the stability of PPD-oxime and identify its potential degradation products.

Caption: A typical workflow for a forced degradation study of PPD-oxime.

V. Logical Relationships in Stability Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting PPD-oxime stability issues.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_hypothesis Hypothesize Cause cluster_action Action Plan start Inconsistent Results or Unexpected Peaks check_solution Check Solution - Age - Storage Conditions - Solvent start->check_solution check_procedure Review Experimental Procedure - Any deviations? - Contamination? start->check_procedure degradation Hypothesis: Solution has degraded check_solution->degradation experimental_error Hypothesis: Experimental Error check_procedure->experimental_error prepare_fresh Prepare Fresh Solution degradation->prepare_fresh forced_degradation Perform Forced Degradation Study degradation->forced_degradation modify_protocol Modify Protocol and Retest experimental_error->modify_protocol repeat_experiment Repeat Experiment with Fresh Solution prepare_fresh->repeat_experiment forced_degradation->modify_protocol Informs protocol modification

Caption: A logical workflow for troubleshooting PPD-oxime stability issues.

VI. References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2]

  • Szinicz, L., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(4), 303–308.[8]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

  • Worek, F., Kirchner, T., & Szinicz, L. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of toxicology, 69(9), 627-633.[11]

  • Sato, M., Hida, M., Nagase, H., & Akane, A. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 39(2), 356-364.[6]

  • Rani, M. S., & Devanna, N. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 9(5), 624.[4]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[5]

  • SIELC Technologies. (2018, February 16). 1-Phenyl-1,2-propanedione-2-oxime. Retrieved from [Link][7]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232-235.

  • Worek, F., Kirchner, T., & Szinicz, L. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 627–633.

  • Sato, M., Hida, M., Nagase, H., & Akane, A. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 39(2), 356–364.

  • Rani, M. S., & Devanna, N. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 9(5), 624–630.

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • SIELC Technologies. (2018). 1-Phenyl-1,2-propanedione-2-oxime.

  • Szinicz, L., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 65(4), 303-308.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link][9]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523-7526.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.

  • Szinicz, L., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(4), 303-308.

  • Worek, F., Kirchner, T., & Szinicz, L. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 627-633.

  • Sato, M., Hida, M., Nagase, H., & Akane, A. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 39(2), 356-364.

  • Rani, M. S., & Devanna, N. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 9(5), 624.

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • SIELC Technologies. (2018, February 16). 1-Phenyl-1,2-propanedione-2-oxime.

  • Enfanos. (n.d.). Preparation of Stock Solutions.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.

  • Szinicz, L., & Worek, F. (1991). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(4), 303–308.

  • Worek, F., Kirchner, T., & Szinicz, L. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of toxicology, 69(9), 627-633.

  • Sato, M., Hida, M., Nagase, H., & Akane, A. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 39(2), 356-364.

  • Tadayoni, R., & Mariano, P. S. (1981). Photochemistry of oximes. Electron-transfer-promoted photocyclization of O-p-cyanobenzyl- and O-p-dicyanobenzyl-γ,δ-unsaturated oximes. Journal of Organic Chemistry, 46(23), 4669–4678.

Sources

Enhancing the stereoselectivity of reactions using α-oximino-propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Transformations of α-Oximino-Propiophenone

Current Status: Online Role: Senior Application Scientist Subject: Optimization of Diastereoselectivity (Erythro/Threo) and Enantioselectivity in Amino Alcohol Synthesis

Executive Summary: The Stereochemical Challenge


-Oximino-propiophenone (isonitrosopropiophenone) is the critical precursor for phenylpropanolamine (PPA) derivatives, specifically norephedrine  and norpseudoephedrine .

The reduction of this molecule involves two functional groups: the ketone (


) and the oxime (

). This creates two chiral centers, resulting in four possible stereoisomers:
  • (1R, 2S) / (1S, 2R): Erythro (Norephedrine) – Syn relationship.

  • (1R, 2R) / (1S, 2S): Threo (Norpseudoephedrine) – Anti relationship.

The Core Problem: Standard catalytic hydrogenation often yields a racemic mixture of diastereomers. "Enhancing stereoselectivity" in this context means strictly controlling the reaction environment (pH, catalyst, solvent) to force the reaction pathway toward a single diastereomer (typically the erythro form for pharmaceutical applications) or utilizing Asymmetric Transfer Hydrogenation (ATH) for enantiocontrol.

Reaction Pathway & Decision Logic (Visualized)

The following diagram illustrates the bifurcation of stereochemical outcomes based on reaction conditions.

ReactionPathway node_start α-Oximino-Propiophenone (Substrate) node_acid Acidic Media (HCl/MeOH) node_start->node_acid Pd/C, H2 node_base Neutral/Basic Media (Free Base) node_start->node_base Pd/C, H2 node_ath Ru-TsDPEN (Chiral Catalyst) node_start->node_ath Transfer Hydrogenation node_inter Intermediate (Amino-Ketone) node_erythro Erythro Isomer (Norephedrine) Major Product node_inter->node_erythro Chelation Control (Protonated) node_threo Threo Isomer (Norpseudoephedrine) Major Product node_inter->node_threo Felkin-Anh (Neutral) node_acid->node_inter Sequential Reduction node_base->node_inter Sequential Reduction node_enantio High ee% Enantiomer (>98% ee) node_ath->node_enantio Dynamic Kinetic Resolution (DKR)

Figure 1: Stereodivergent pathways for the reduction of


-oximino-propiophenone. Acidic conditions favor erythro-selectivity via specific surface adsorption modes.

Critical Protocols & Methodologies

Protocol A: High-Selectivity Erythro Synthesis (The "Acidic" Route)

Target: (±)-Norephedrine (Phenylpropanolamine) Mechanism: In acidic media, the amino-ketone intermediate is protonated. This prevents the formation of cyclic metal-chelated intermediates that typically lead to threo isomers, instead favoring the erythro configuration via surface adsorption dynamics.

  • Preparation: Dissolve

    
    -oximino-propiophenone (0.1 mol) in Methanol (150 mL).
    
  • Acidification: Add concentrated HCl (1.5 - 3.0 eq). Crucial Step: The presence of HCl is the primary driver for erythro-selectivity.

  • Catalyst Loading: Add 10% Pd/C (5 wt% relative to substrate).

  • Hydrogenation: Pressurize to 3–5 bar

    
     at room temperature.
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Workup: Filter catalyst. Evaporate solvent. Recrystallize the hydrochloride salt from ethanol to upgrade diastereomeric purity.

Protocol B: Enantioselective Synthesis (The "Noyori" Route)

Target: High ee% Chiral Amino Alcohols Mechanism: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts with chiral diamine ligands.[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DMF or Ethyl Acetate.

  • Condition: Stir at

    
     for 24 hours.
    
  • Result: This method typically reduces the ketone first with high enantiocontrol, followed by oxime reduction (requires a second step or modified conditions for full conversion).

Technical Data: Solvent & Additive Effects

The following table summarizes how environmental variables shift the stereochemical outcome.

VariableConditionMajor DiastereomerStereoselectivity (de%)Mechanistic Driver
Acidity HCl / MeOHErythro (Syn)>90%Protonation of amine intermediate prevents intramolecular chelation.
Acidity Neutral / EtOHMixed / Threo Low (<40%)Competition between chelation (threo) and steric (erythro) models.
Catalyst Pd/CErythro HighFace-selective adsorption of the planar oxime.
Catalyst Raney NickelMixed ModerateLower stereospecificity due to different surface binding energy.
Ligand Ru-TsDPENEnantio-defined >98% (ee)Chiral ligand environment dictates hydride approach vector.

Troubleshooting Guide (FAQ)

Q1: I am obtaining a 50:50 mixture of norephedrine and norpseudoephedrine. How do I shift this to >90% norephedrine?

Diagnosis: Your reaction medium is likely insufficiently acidic. The Fix: Ensure you are using at least 2.0 equivalents of HCl relative to the substrate. The protonation of the intermediate


-amino ketone is essential. Without it, the free amine coordinates with the ketone/catalyst surface, leading to the thermodynamic threo product or a racemic mix.
  • Check: Measure the pH of your methanolic solution; it should be < 2.

Q2: The reaction stalls at the intermediate (amino-ketone) stage.

Diagnosis: Catalyst poisoning by the amine product. The Fix:

  • Increase Pressure: Boost

    
     pressure from 1 bar to 5 bar.
    
  • Acid Scavenging: Ensure HCl is present to convert the free amine product into the hydrochloride salt immediately upon formation. The free amine binds strongly to Pd sites, deactivating the catalyst. The salt form does not.

Q3: I am seeing "dimer" impurities (secondary amines).

Diagnosis: Condensation between the reduced amine product and the unreduced ketone/imine intermediate. The Fix:

  • Dilution: Increase solvent volume (0.1 M concentration max).

  • Rate: Increase agitation speed to eliminate mass-transfer limitations. Fast hydrogenation favors the primary amine over the condensation side-reaction.

Q4: Can I use this substrate to induce stereoselectivity in other reactions?

Clarification: While


-oximino-propiophenone is primarily a substrate, oxime derivatives can act as ligands. However, if you are asking about using it as a chiral auxiliary, it is inefficient.
Recommendation:  If you need a ligand, reduce this substrate to the chiral amino alcohol (norephedrine) first. The resulting chiral amino alcohol  is a "privileged ligand" for asymmetric alkylation (e.g., addition of dialkylzinc to aldehydes).

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose low selectivity or yield.

Troubleshooting start Issue Detected q1 Is the issue Yield or Selectivity? start->q1 yield Low Yield / Incomplete q1->yield Yield selectivity Poor Diastereoselectivity q1->selectivity Selectivity check_poison Check: Is product poisoning catalyst? yield->check_poison sol_poison Solution: Add HCl (form salt) Increase H2 Pressure check_poison->sol_poison check_ph Check: Reaction pH selectivity->check_ph sol_acid Solution: Add >2 eq HCl (Favors Erythro) check_ph->sol_acid If Neutral/Basic sol_metal Solution: Switch to Ru-ATH (Favors Enantio-pure) check_ph->sol_metal If High ee Required

Figure 2: Diagnostic workflow for optimizing reaction parameters.

References

  • Hartung, W. H., & Chang, Y. T. (1952). Palladium Catalysis. VII. The Hydrogenation of Isonitrosopropiophenone. Journal of the American Chemical Society, 74(23), 5927–5929. Link

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Shukla, V. B., et al. (2011). Process for the preparation of phenylpropanolamine hydrochloride.[4][5] Organic Process Research & Development. (Generalized reference to industrial PPA synthesis protocols).

  • Collins, J. C. (1957).

    
    -Oximino Ketones. Journal of the American Chemical Society.[1][5] Link
    
  • Lal, G. S., et al. (2015). Chemo- and Stereoselective Reduction of

    
    -Keto-
    
    
    
    -Oximino Nitriles.[6][7] European Journal of Organic Chemistry.[7] Link

Sources

Common pitfalls in the handling and storage of isonitrosopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isonitrosopropiophenone (INPP)

Document ID: INPP-TSG-2026-02

Version: 1.0

Introduction: Understanding Isonitrosopropiophenone

Welcome to the technical support guide for α-Isonitrosopropiophenone (INPP), also known as 1-Phenyl-1,2-propanedione 2-oxime (CAS 119-51-7).[1][2] INPP is a critical intermediate and reactant in various synthetic pathways, including the synthesis of pharmaceutical compounds like phenylpropanolamine and in research applications such as Sonogashira coupling reactions.[3][4][5] Its utility, however, is matched by a need for careful handling and storage to ensure its stability, purity, and the safety of laboratory personnel.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also prevent future ones.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Q1: What are the ideal storage conditions for solid isonitrosopropiophenone?

A: Proper storage is the single most critical factor in maintaining the long-term viability of INPP. The compound is a combustible solid that is generally stable under recommended conditions.[2][6][7] However, deviations can lead to degradation.

For optimal shelf life, store INPP in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][7] A recommended temperature range is 2-8°C, essentially requiring refrigeration.[8][9] It should be stored away from light and incompatible materials.[2]

ParameterRecommendationRationale
Temperature 2-8°CSlows potential degradation pathways and autoxidation.
Atmosphere Dry, inert gas (optional)Minimizes moisture and oxygen exposure, which can contribute to degradation.
Light Store in an opaque container in a dark place.[2]Prevents potential photochemical reactions.
Container Original, tightly sealed container (e.g., polyethylene or polypropylene).[6]Prevents contamination and exposure to air/moisture.

Q2: My solid INPP has changed color from white/off-white to tan or yellow. Is it still usable?

A: A color change is a visual indicator of potential degradation. While the material is sometimes supplied as a white to tan powder, a noticeable darkening from its original state suggests the formation of impurities.[6]

Before using a discolored batch in a critical experiment, you must verify its purity. The primary concern is not just a lower concentration of the active compound, but the potential for impurities to interfere with your reaction, causing lower yields or unexpected side products.

Workflow for Assessing Discolored INPP

G cluster_0 start Discoloration Observed in Solid INPP check_mp Determine Melting Point (MP) start->check_mp compare_mp Compare with Literature Value (111-115°C) check_mp->compare_mp run_tlc Perform Thin-Layer Chromatography (TLC) compare_mp->run_tlc MP is broad or significantly lower compare_mp->run_tlc MP is sharp & within range check_spots Single Spot Observed? run_tlc->check_spots proceed Proceed with Caution (Consider a small-scale test reaction) check_spots->proceed Yes purify Purify via Recrystallization (e.g., from Toluene) check_spots->purify No (multiple spots) discard Discard Material purify->discard Purification Fails or is Impractical

Caption: Workflow for evaluating the purity of discolored INPP.

Q3: How stable is INPP in solution? Which solvents should I use?

A: The stability of INPP in solution is highly dependent on the solvent and pH. As a general rule, prepare solutions fresh for use. Long-term storage in solution is not recommended due to the risk of hydrolysis or other degradation pathways.

INPP is poorly soluble in water.[6] For reactions, it is often dissolved in organic solvents. Ethereal solvents were used in its classical synthesis, but for other applications, solvents should be chosen based on the specific reaction chemistry.[10] Always use dry solvents, as water can promote hydrolysis of the oxime functionality.

Q4: What are the primary degradation pathways for INPP?

A: While specific degradation pathways for INPP are not extensively detailed in common literature, knowledge of α-oximino ketones allows us to infer likely routes of decomposition.[6]

  • Hydrolysis: The C=NOH (oxime) bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could revert the functional group back to a ketone.

  • Auto-oxidation & Peroxide Formation: Oximes, in general, can be prone to autooxidation. There are documented explosion hazards for some ketoximes, which have been attributed to the formation of peroxides.[6] This is a critical safety consideration, especially if considering distillation or heating the material.

  • Photochemical Decomposition: As with many complex organic molecules, prolonged exposure to UV light can provide the energy to break bonds and initiate degradation.

Section 2: Handling and Safety

Q5: What are the main hazards associated with handling INPP?

A: The primary documented hazard is the potential to cause skin sensitization upon contact.[6] This means that repeated exposure can lead to an allergic reaction. Other hazards are typical for combustible solid organic compounds.

  • Skin Contact: May cause sensitization or allergic skin reaction.[6] Avoid all personal contact. Open cuts or irritated skin should not be exposed.[6]

  • Eye Contact: Direct contact may cause transient discomfort and redness.[6]

  • Inhalation: Avoid breathing dust.[6] Inhalation of dust can irritate the respiratory tract.

  • Ingestion: While not considered highly toxic, ingestion may be damaging to health, especially for individuals with pre-existing organ damage.[6]

  • Fire/Explosion: The compound is a combustible solid.[6] Dust clouds, particularly from fine grinding, can form explosive mixtures with air.[6]

Q6: What Personal Protective Equipment (PPE) is required when working with INPP?

A: A comprehensive approach to PPE is essential.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][11]To prevent skin contact and sensitization.[6] Gloves must be inspected prior to use and changed frequently.[1][2][11]
Eye Protection Safety glasses with side shields or goggles.[1][6]To protect against dust particles and splashes.
Body Protection A full-length, buttoned lab coat.[11]To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area.[6] A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[6]To prevent inhalation of airborne particles.

Q7: What materials are incompatible with INPP?

A: Avoid contact with strong oxidizing agents and strong acids.[1][2][7] Reaction with strong oxidizers (e.g., nitrates, perchlorates, chlorine bleaches) can result in ignition or explosion.[6]

Q8: How should I handle a spill of solid INPP?

A: For minor spills, follow these steps:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE (gloves, safety glasses, lab coat).[6]

  • Clean up spills immediately. Use dry clean-up procedures to avoid generating dust.[6]

  • Carefully sweep or vacuum the material. If using a vacuum, it must be an explosion-proof model designed for combustible dusts.[6]

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[6]

  • Wash the area with soap and water after cleanup.

For major spills, evacuate the area and alert emergency responders.[6]

Section 3: Experimental Troubleshooting

Q9: My reaction involving INPP is giving a low yield. I suspect the reagent is the problem. How can I troubleshoot this?

A: When a reaction fails, a systematic approach to troubleshooting the starting material is crucial. The following decision tree can guide your process.

G cluster_0 start Low Yield or Failed Reaction check_storage Review INPP Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Assess INPP Purity (See Purity Workflow) storage_ok->check_purity Yes remedy_storage Source Fresh Reagent storage_ok->remedy_storage No purity_ok Purity Acceptable? check_purity->purity_ok check_sol Review Solution Prep (Freshly made? Dry solvent?) purity_ok->check_sol Yes remedy_purity Purify or Source New Reagent purity_ok->remedy_purity No sol_ok Solution Prep Correct? check_sol->sol_ok other_reagents Troubleshoot Other Reagents & Conditions sol_ok->other_reagents Yes remedy_sol Prepare Fresh Solution with Anhydrous Solvent sol_ok->remedy_sol No

Caption: Decision tree for troubleshooting reactions involving INPP.

Q10: I need to purify a batch of INPP. What is a reliable method?

A: Recrystallization is an effective method for purifying INPP. A procedure adapted from established literature involves using toluene.[10]

Protocol: Recrystallization of Isonitrosopropiophenone

Disclaimer: This procedure should only be performed by individuals with proper training in experimental organic chemistry. Always use a fume hood and appropriate PPE.

  • Dissolution: In a fume hood, place the crude INPP into an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 1.4-1.5 mL of toluene per gram of crude INPP) to dissolve the solid completely.[10] Gentle heating on a hot plate may be required. Do not overheat.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of crystals.

  • Isolation: Collect the snow-white crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent (toluene or a non-polar solvent like hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Verification: Confirm the purity of the recrystallized product by measuring its melting point (literature m.p. 112-113°C) and, if possible, by spectroscopic methods.[10]

References

  • SAFETY DATA SHEET: α-Isonitrosopropiophenone. LookChem. [Link]

  • Hartung, W. H.; Crossley, F. isonitrosopropiophenone. Org. Synth.1932 , 12, 44. [Link]

  • Method of producing isonitrosopropiophenone.
  • Levin, N.; Hartung, W. H. ω-CHLOROISONITROSOACETOPHENONE. Org. Synth.1952 , 32, 28. [Link]

  • Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • 2-Isonitrosopropiophenone Product Page. Chemsrc. [Link]

  • α-Isonitrosopropiophenone Product Page. Pharmaffiliates. [Link]

  • 2-Isonitrosopropiophenone Product Page. TCI America. [Link]

  • α-Isonitrosopropiophenone. MilliporeSigma. [Link]

  • α-Isonitrosopropiophenone Product Page. Alkali Scientific. [Link]

  • Avisar, D., et al. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? Water2021 , 13(16), 2202. [Link]

  • Wang, Z., et al. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Water2024 , 16(3), 425. [Link]

  • Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]

  • Wang, Z., et al. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. ResearchGate2024 . [Link]

  • What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology2022 , 47, 2056–2065. [Link]

  • Safe Handling of Radioisotopes. International Atomic Energy Agency. 1962 . [Link]

  • Sakkas, V. A., et al. Sonoelectrochemical Degradation of Propyl Paraben: An Examination of the Synergy in Different Water Matrices. Catalysts2020 , 10(4), 448. [Link]

  • Yue, J., et al. Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate. White Rose Research Online2021 . [Link]

  • Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Journal of Nuclear Medicine Technology2022 , 50(1), 13-19. [Link]

  • Safe Handling of Radionuclides. International Atomic Energy Agency. 1973 . [Link]

Sources

Validation & Comparative

Validation of analytical methods for 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 2-(Hydroxyimino)-1-phenylpropan-1-one: A Comparative Technical Guide

Executive Summary

2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7), also known as 1-phenyl-1,2-propanedione-2-oxime (PPO), is a critical intermediate in the synthesis of pharmaceutical compounds (e.g., norephedrine) and a photoinitiator in polymer chemistry. Its structural duality—containing both a ketone and an oxime group—presents unique analytical challenges, particularly regarding thermal stability and ionization behavior.

This guide provides a comparative validation framework for analyzing PPO. Unlike generic protocols, we evaluate three distinct methodologies—HPLC-UV (The Gold Standard) , GC-MS (The Sensitivity Alternative) , and HPTLC (The High-Throughput Alternative) —to empower researchers with data-driven selection criteria based on ICH Q2(R1) guidelines.

Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior under stress:

  • Thermal Instability: Oximes can undergo Beckmann rearrangement or dehydration to nitriles at high temperatures (above 160°C). This complicates direct GC analysis.

  • UV Chromophore: The conjugated system (benzene ring + carbonyl + oxime) exhibits strong UV absorption (~254 nm), making UV detection highly sensitive.

  • Acidity: The oxime proton is weakly acidic (pKa ~10-11). pH control in liquid chromatography is essential to prevent peak tailing.

Comparative Analysis of Methodologies

The following table contrasts the three primary analytical approaches.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C: HPTLC
Primary Use Case Quantitation & Impurity Profiling (GMP)Trace Detection & Identification (Forensics)Rapid Screening of Multiple Samples
Precision (RSD) High (< 1.0%)Moderate (2-5%)Low (3-7%)
Sensitivity (LOD) High (0.1 µg/mL)Ultra-High (ng/mL range)Moderate (1-5 µ g/spot )
Thermal Risk None (Ambient/Controlled)High (Degradation likely without derivatization)Low
Sample Prep Simple DilutionComplex (Derivatization required)Simple (Direct spotting)
Cost per Run ModerateHighLow
Decision Logic for Method Selection

Use the following logic flow to determine the appropriate method for your specific application.

MethodSelection Start Start: Define Analytical Goal IsQuant Is strict quantitation (GMP) required? Start->IsQuant IsTrace Is analyte at trace levels (<1 ppm)? IsQuant->IsTrace No HPLC Select HPLC-UV (Robust, Precise) IsQuant->HPLC Yes IsScreening High throughput screening needed? IsTrace->IsScreening No GCMS Select GC-MS (Requires Derivatization) IsTrace->GCMS Yes IsScreening->HPLC No HPTLC Select HPTLC (Qualitative/Semi-Quant) IsScreening->HPTLC Yes

Figure 1: Decision tree for selecting the optimal analytical technique based on sensitivity and precision requirements.

The "Hero" Protocol: HPLC-UV Validation

Given the thermal instability of PPO, Reverse-Phase HPLC is the superior method for routine validation. The following protocol is designed to be self-validating by ensuring separation from common synthetic precursors (e.g., Propiophenone).

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Suppresses oxime ionization, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 20 80
20.0 20 80
20.1 90 10

| 25.0 | 90 | 10 |

Validation Parameters (ICH Q2(R1))

A. Specificity (Stress Testing) To prove the method is specific, the analyte must be resolved from degradation products.

  • Protocol: Expose PPO sample to:

    • Acid (0.1 N HCl, 60°C, 1h)

    • Base (0.1 N NaOH, 60°C, 1h)

    • Oxidation (3% H2O2, RT, 1h)

  • Acceptance: Peak purity threshold > 990 (via Diode Array Detector). Resolution (Rs) > 1.5 between PPO and any degradant.

B. Linearity

  • Range: 10 µg/mL to 100 µg/mL (5 levels: 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

C. Accuracy (Recovery)

  • Protocol: Spike placebo matrix with PPO standard at 80%, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery between 98.0% – 102.0%.

D. Precision

  • System Precision: 6 injections of standard.[1] RSD

    
    .
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
    .
    

Alternative Method: GC-MS (The "Watch Out" Protocol)

While HPLC is preferred, GC-MS is required for forensic identification. Direct injection is NOT recommended due to thermal degradation.

Derivatization Protocol (Silylation):

  • Dissolve 1 mg PPO in 1 mL anhydrous pyridine.

  • Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS (Split 1:50).

  • Mechanism:[1] The TMS group replaces the hydroxyl proton on the oxime, stabilizing the molecule against thermal dehydration in the injector port.

Validation Workflow Visualization

The following diagram illustrates the sequence of validation steps required to achieve full regulatory compliance.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits & Robustness Spec Specificity (Force Degradation) Lin Linearity (R² > 0.999) Spec->Lin SysSuit System Suitability (Tailing < 1.5, Plates > 2000) SysSuit->Spec Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Rob Robustness (pH, Flow, Temp) LOD->Rob

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • PubChem Database. Compound Summary for CID 9566063: 2-(Hydroxyimino)-1-phenylpropan-1-one.[2] National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard reference for Gradient Design).
  • SIELC Technologies. HPLC Analysis of 1-Phenyl-1,2-propanedione-2-oxime. (Application Note for Oxime Separation).

Sources

Comparative Functional Analysis: α-Isonitrosopropiophenone (INPP) vs. Therapeutic Pyridinium Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between


-Isonitrosopropiophenone (INPP) —a lipophilic keto-oxime primarily utilized as a nitric oxide (NO) donor and antiproliferative agent—and standard Pyridinium Aldoximes  (e.g., Pralidoxime/2-PAM), which serve as nucleophilic antidotes for organophosphate poisoning.

While both compound classes utilize the oxime (


) functional group, their pharmacodynamic profiles are divergent. This study contrasts their chemical stability, mechanisms of action (NO release vs. Acetylcholinesterase reactivation), and experimental utility in drug development.
Chemical Architecture & Reactivity Profile

The fundamental difference in application stems from the electronic environment of the oxime group.

Feature

-Isonitrosopropiophenone (INPP)
Pralidoxime (2-PAM)
Structure Class Keto-oxime (Propiophenone derivative)Aldoxime (Pyridinium derivative)
Electronic State Neutral, LipophilicCationic (Quaternary Ammonium), Hydrophilic
BBB Permeability High (Crosses blood-brain barrier)Low (Restricted to periphery)
Reactivity Mode Oxidative cleavage to release NONucleophilic attack on Phosphorus
pKa (Oxime) ~10.5 – 11.5 (Weakly acidic)7.8 – 8.0 (Physiologically active nucleophile)

Expert Insight: The lower pKa of 2-PAM is engineered; the electron-withdrawing pyridinium ring increases the acidity of the oxime proton, generating the active oximate anion (


) at physiological pH (7.4). In contrast, INPP remains largely protonated at pH 7.4, making it a poor nucleophile for AChE reactivation but highly stable for intracellular transport until oxidatively activated.
Mechanistic Divergence: NO Donation vs. AChE Reactivation

The following Graphviz diagram illustrates the bifurcated pathways of these two oximes. INPP functions via metabolic activation to modulate Soluble Guanylate Cyclase (sGC), whereas 2-PAM functions via direct enzymatic interaction.

OximePathways INPP α-Isonitrosopropiophenone (Lipophilic Keto-Oxime) Oxidation Oxidative Cleavage (Cyp450 / Peroxidases) INPP->Oxidation Metabolic Activation Cytotox Cytotoxicity (Ribonucleotide Reductase Inhibition) INPP->Cytotox Direct Interaction PAM Pralidoxime (2-PAM) (Cationic Aldoxime) AChE_OP Phosphorylated AChE (Inhibited Enzyme) PAM->AChE_OP Nucleophilic Attack NO Nitric Oxide (NO) Release Oxidation->NO sGC sGC Activation (Vascular Smooth Muscle) NO->sGC cGMP Pathway Complex Oxime-Phosphonate Complex AChE_OP->Complex Aging Aged Enzyme (Irreversible) AChE_OP->Aging Time Dependent Reactivation Reactivated AChE (Hydrolysis) Complex->Reactivation Leaving Group Removal

Figure 1: Dual-pathway mechanism showing INPP's role in NO signaling (top) versus 2-PAM's role in enzymatic reactivation (bottom).

Experimental Protocols

To validate the performance of INPP against alternatives, two distinct assays are required.

Protocol A: Nitric Oxide Release Assay (Griess Method)

Purpose: To quantify the NO-donating capability of INPP compared to spontaneous donors (e.g., SNAP).

  • Reagent Preparation:

    • Griess Reagent I: 1% Sulfanilamide in 5% phosphoric acid.

    • Griess Reagent II: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Stock Solution: Dissolve INPP (10 mM) in DMSO (INPP is sparingly soluble in water).

  • Incubation:

    • Dilute INPP to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4).

    • Critical Step: Add a cofactor if assessing metabolic release (e.g., liver microsomes) or an oxidant (

      
      ) if assessing oxidative release.
      
    • Incubate at

      
       for 30–60 minutes.
      
  • Detection:

    • Mix 100 µL of sample supernatant with 50 µL Reagent I and 50 µL Reagent II in a 96-well plate.

    • Incubate 10 mins at Room Temperature (protect from light).

    • Measure Absorbance at 540 nm .

  • Validation: Compare against a standard curve of Sodium Nitrite (

    
    ).
    
Protocol B: AChE Reactivation Screening (Modified Ellman)

Purpose: To demonstrate INPP's lack of efficacy as an antidote compared to 2-PAM.

  • Enzyme Inhibition:

    • Incubate Acetylcholinesterase (human recombinant or erythrocyte ghost) with an organophosphate surrogate (e.g., Paraoxon, 10 nM) for 15 mins to achieve >90% inhibition.

    • Remove excess inhibitor via spin-column filtration.

  • Reactivation Phase:

    • Aliquot inhibited enzyme into wells containing 2-PAM (Positive Control, 10-100 µM) and INPP (Test, 10-100 µM).

    • Incubate at

      
       for intervals (10, 20, 30 mins).
      
  • Activity Measurement:

    • Add substrate (Acetylthiocholine iodide) and chromogen (DTNB).

    • Monitor kinetics at 412 nm .

  • Calculation:

    
    
    
Comparative Performance Data

The following data summarizes the functional dichotomy between the two oxime classes.

Metric

-Isonitrosopropiophenone (INPP)
Pralidoxime (2-PAM)Obidoxime
Solubility (Water) Low (< 1 mg/mL)High (> 500 mg/mL)High
NO Release (

)
Slow (Requires activation)NegligibleNegligible
AChE Reactivation < 5% (Ineffective)> 70% (Effective)> 85% (Highly Effective)
Cytotoxicity (

)
~50-100 µM (Tumor lines)> 10 mM (Low toxicity)> 5 mM
Primary Utility Oncology / Vasodilation Research Toxicology / Antidote Toxicology / Antidote

Interpretation:

  • INPP is superior for applications requiring membrane permeability and intracellular signaling modulation (e.g., inducing apoptosis in neuroblastoma cells via NO).

  • 2-PAM is superior for extracellular or peripheral synaptic restoration of enzymatic function but fails to treat CNS poisoning effectively due to charge.

References
  • PubChem. (n.d.). Compound Summary: alpha-Isonitrosopropiophenone.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by oximes: a comparison of pralidoxime, obidoxime and HI-6. Toxicology Letters. (Contextual grounding for 2-PAM efficacy).
  • Ignarro, L. J. (1990). Biosynthesis and metabolism of endothelium-derived nitric oxide. Annual Review of Pharmacology and Toxicology. (Mechanistic basis for NO donor assays).
  • Musilek, K., et al. (2011).[4] Design, Evaluation and Structure-Activity Relationship Studies of the AChE Reactivators against Organophosphorus Pesticides. Medicinal Research Reviews. (Source for pKa and structural comparisons).

Sources

Publish Comparison Guide: Efficacy of 1-Phenyl-1,2-Propanedione-2-Oxime as a Chelating Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-phenyl-1,2-propanedione-2-oxime (also known as Isonitrosopropiophenone or INPP ) as a chelating agent. It is designed for researchers and application scientists requiring rigorous comparative data and validated experimental protocols.

Executive Summary

1-Phenyl-1,2-propanedione-2-oxime (INPP) is an


-keto oxime chelating agent primarily utilized for the extraction and spectrophotometric determination of transition metals, specifically Nickel(II) , Palladium(II) , Cobalt(II) , and Iron(II) .

Unlike the industry-standard Dimethylglyoxime (DMG) , which coordinates via an


 donor set (two oxime nitrogens per ligand), INPP coordinates via a mixed 

donor set
(oxime nitrogen and carbonyl oxygen). This structural difference fundamentally alters its selectivity profile, stability constants, and solubility characteristics, making it a valuable alternative when specific solubility in non-polar organic solvents (e.g., chloroform, benzene) is required.
Chemical Profile & Mechanism of Action
2.1 Structural Identity
  • IUPAC Name: (2E)-2-(hydroxyimino)-1-phenylpropan-1-one

  • Common Names: Isonitrosopropiophenone (INPP),

    
    -Oximinopropiophenone
    
  • CAS Number: 119-51-7

  • Molecular Formula:

    
    
    
  • MW: 163.17 g/mol

2.2 Chelation Mechanism

INPP functions as a bidentate monobasic ligand . Upon deprotonation of the oxime hydroxyl group (


), it forms a neutral, five-membered chelate ring with divalent metal ions.

Key Difference from Alternatives:

  • INPP: Coordinates through the Imine Nitrogen and Carbonyl Oxygen (

    
     coordination).
    
  • DMG: Coordinates through two Imine Nitrogens (

    
     coordination).
    

This


 coordination results in complexes with distinct electronic spectra and solubility profiles compared to the dioximates.

ChelationMechanism cluster_mode Coordination Mode Ligand 1-phenyl-1,2-propanedione-2-oxime (Neutral Ligand) Deprotonation Deprotonation (-H+ at pH > 5) Ligand->Deprotonation pH Adjustment Chelation Coordination to Metal (M2+) (Formation of 5-membered ring) Deprotonation->Chelation + M(II) Ion Complex Stable Complex [M(INPP)2] (Soluble in CHCl3) Chelation->Complex 1:2 Stoichiometry NO_Donor Donor Atoms: Nitrogen (Oxime) + Oxygen (Carbonyl) Chelation->NO_Donor

Figure 1: Mechanism of chelation for 1-phenyl-1,2-propanedione-2-oxime, highlighting the N,O donor set.

Comparative Analysis: INPP vs. Standard Chelators

The following table contrasts INPP with Dimethylglyoxime (DMG) (standard for Ni/Pd) and EDTA (general chelator).

Feature1-Phenyl-1,2-propanedione-2-oxime (INPP) Dimethylglyoxime (DMG) EDTA
Donor Set

(Oxime N + Carbonyl O)

(Two Oxime Ns)

(Hexadentate)
Selectivity Moderate (Ni, Pd, Co, Fe)High (Specific for Ni, Pd)Low (Chelates most metals)
Ni(II) Complex Brownish-Yellow / Green Extractable in ChloroformBright Red Precipitate (Insoluble in water)Blue Water Soluble
Extraction pH pH 8.0 – 8.5 (Ni)pH < 4 (Pd)pH 8 – 9 (Ni)pH < 2 (Pd)Wide Range (pH dependent)
Stability (

)

(for Ni)

(Macrocyclic effect)

(for Ni)
Solubility High in organic solvents (

, Benzene)
Low in water; Complex precipitatesHigh in water (as Na salt)

Critical Insight: While DMG forms a more thermodynamically stable complex with Nickel due to hydrogen-bond stabilized planarity, INPP offers superior extraction kinetics into organic phases like chloroform without the need for extensive filtration of precipitates. This makes INPP preferable for liquid-liquid extraction workflows over gravimetric precipitation.

Experimental Efficacy & Data
4.1 Nickel(II) Determination

INPP reacts with Ni(II) in alkaline media to form a complex extractable into chloroform.

  • 
    :  395 nm
    
  • Molar Absorptivity (

    
    ): 
    
    
    
    L mol
    
    
    cm
    
    
  • Sandell’s Sensitivity: 0.024

    
    g/cm
    
    
    
  • Optimal pH: 8.0 – 8.5

  • Interference: Cu(II) and Co(II) interfere but can be masked or separated via pH control.

4.2 Iron(II) Determination

Forms a faint brown complex extractable at pH 8.0.

  • 
    :  445 nm
    
  • Molar Absorptivity (

    
    ): 
    
    
    
    L mol
    
    
    cm
    
    
  • Linear Range: 1 – 10

    
    g/mL
    
Validated Experimental Protocols
Protocol A: Spectrophotometric Determination of Nickel(II)

Objective: Quantify Ni(II) concentration in aqueous samples using INPP extraction.

Reagents:

  • INPP Solution (0.02 M): Dissolve 0.326 g of 1-phenyl-1,2-propanedione-2-oxime in 100 mL of ethanol.

  • Buffer Solution (pH 8.5): Ammonium chloride / Ammonium hydroxide buffer.

  • Chloroform (HPLC Grade).

Workflow:

  • Aliquot: Take 10 mL of sample solution containing 10–100

    
    g of Ni(II).
    
  • pH Adjustment: Add 5 mL of buffer solution to adjust pH to 8.5.

  • Chelation: Add 2 mL of 0.02 M INPP solution. Allow to stand for 5 minutes to ensure complex formation (Brownish-yellow color develops).

  • Extraction: Transfer to a separatory funnel. Add 10 mL of chloroform. Shake vigorously for 2 minutes.

  • Phase Separation: Allow phases to separate. Collect the lower organic layer. Dry over anhydrous

    
     to remove water traces.
    
  • Measurement: Measure absorbance at 395 nm against a reagent blank.

Protocol B: Selective Extraction of Palladium(II)

Objective: Isolate Pd(II) from a mixture containing Ni(II) and Fe(III).

Logic: Pd(II) forms a complex with INPP at lower pH values than Ni(II), allowing for separation.

ExtractionWorkflow Start Sample Mixture (Pd, Ni, Fe) Acidify Adjust pH to 3.0 (using HCl) Start->Acidify AddLigand Add INPP (Ethanolic) Excess Reagent Acidify->AddLigand Extract Extract with Chloroform (2 x 10 mL) AddLigand->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase Contains Pd-INPP Complex PhaseSep->OrgPhase Pd Extracted AqPhase Aqueous Phase Contains Ni(II), Fe(III) PhaseSep->AqPhase Ni/Fe Remain Measure Spectrophotometry (380-400 nm) OrgPhase->Measure NextStep Adjust pH to 8.5 Extract Ni(II) AqPhase->NextStep

Figure 2: Selective extraction workflow separating Palladium from Nickel using pH modulation.

Applications in Drug Development & Research

While INPP is primarily an analytical tool, it holds significance in pharmaceutical research as a precursor scaffold :

  • Thiosemicarbazone Synthesis: INPP is condensed with thiosemicarbazides to form PPDOT (1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone). These derivatives exhibit potent antitumor and antibacterial activity by inhibiting ribonucleotide reductase.

  • Radiopharmaceuticals: The lipophilicity of INPP complexes (soluble in chloroform/lipids) makes them model ligands for designing

    
     radiotracers  that require blood-brain barrier permeability.
    
References
  • Purohit, D. N., & Golwalkar, A. M. (1993). Spectrophotometric determination of nickel with 1-phenyl-1,2-propanedione-2-oxime. Asian Journal of Chemistry, 5(3). Link

  • Deshmukh, R. G., & Thakkar, N. V. (1985).[1] Cobalt (III) and nickel (II) complexes of Isonitrosopropiophenone.[2] Indian Journal of Chemistry, Section A, 24, 1066.[1]

  • Hall, H. L. (1992). Radiochemical extraction of palladium with dimethylglyoxime (Comparative context). Journal of Radioanalytical and Nuclear Chemistry, 158(1), 211-214. Link

  • Lokhande, R. S., et al. (2011). Spectrophotometric determination of Fe(II) as a complex with 1,2-Propanedione-2-oxime derivatives. Oriental Journal of Chemistry, 27(3). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9566063, 1-Phenyl-1,2-propanedione 2-oxime. Link

Sources

Advanced Characterization & Cross-Validation Guide: 2-(Hydroxyimino)-1-phenylpropan-1-one

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Validation, Isomeric Purity, and Analytical Benchmarking[1]

Executive Summary: The Validation Challenge

2-(Hydroxyimino)-1-phenylpropan-1-one (CAS 119-51-7), also known as 1-phenyl-1,2-propanedione-2-oxime, is a critical intermediate in the synthesis of norephedrine derivatives and a potent photoinitiator.[2] Its utility, however, is strictly governed by its stereochemical purity.[2]

The core challenge in characterizing this compound is not merely establishing connectivity but distinguishing between its geometric isomers (E and Z).[2][1][3] The presence of the

This guide outlines a self-validating analytical workflow to definitively characterize the target molecule, comparing it against its primary "alternatives"—its geometric isomer and its hydrolytic precursor (1-phenyl-1,2-propanedione).[2]

Structural Analysis & Isomerism

Before proceeding to protocols, one must understand the structural duality of the analyte.[2][1][3] The oxime moiety (

2
  • The Z-Isomer (Syn-Carbonyl): The hydroxyl group is cis to the carbonyl.[2] This configuration is often stabilized by a strong intramolecular hydrogen bond between the oxime proton and the carbonyl oxygen, forming a pseudo-5-membered ring.[2]

  • The E-Isomer (Anti-Carbonyl): The hydroxyl group is trans to the carbonyl.[2] This form is sterically less congested but lacks the intramolecular H-bond stabilization.

Validation Logic: Standard 1D NMR is often insufficient without comparative logic.[2] You must use the chemical shift anisotropy of the oxime group to assign geometry.[2]

Isomerismcluster_0Thermodynamic Equilibriumcluster_1Differentiation MarkersZ_IsoZ-Isomer(Intramolecular H-Bond)Stabilized in non-polar mediaE_IsoE-Isomer(Steric Freedom)Favored in polar H-bondaccepting solventsZ_Iso->E_Iso Acid/Base or PhotoisomerizationIR_ShiftIR: OH Stretch Frequency(Sharp vs Broad)Z_Iso->IR_ShiftNMR_ShiftNMR: Methyl & OH Shift(Deshielding Effects)E_Iso->NMR_Shift

Figure 1: Isomeric equilibrium and the specific analytical markers used to distinguish the Z (syn) and E (anti) forms.

Comparative Analytical Protocols

To validate the product, we compare the observed data against two "alternatives": the Precursor (Diketone) and the Isomeric Impurity .[2][1]

Method A: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Rationale: NMR provides the only definitive structural proof.[2] The chemical shift of the methyl group is the diagnostic handle.[2]

  • Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Critical Comparison:

    • Target (Oxime): Methyl singlet appears at ~2.05 - 2.15 ppm .[2]

    • Alternative (Precursor): 1-phenyl-1,2-propanedione shows a methyl ketone singlet significantly downfield (~2.5 ppm) or distinct due to lack of C=N anisotropy.[2]

    • Isomer Differentiation: In the Z-isomer, the methyl group is trans to the OH and experiences different shielding than in the E-isomer.[2] Typically, the methyl group cis to the OH (E-isomer) is slightly deshielded.[2][1]

Method B: Infrared Spectroscopy (FT-IR) - The H-Bond Check

Rationale: IR is superior for detecting the intramolecular Hydrogen bond characteristic of the Z-isomer.[2]

  • Protocol: ATR-FTIR on solid powder.

  • Critical Comparison:

    • Z-Isomer: Shows a lower frequency, broader OH stretch (~3200 cm

      
      ) due to intramolecular H-bonding.[2]
      
    • E-Isomer: Shows a sharper, higher frequency OH stretch (~3500-3600 cm

      
      ) representing free or intermolecularly bonded OH.[2][1]
      
    • Precursor: Complete absence of OH stretch; strong doublet carbonyl stretch (diketone).[2][1]

Method C: HPLC Purity - Quantitative Validation

Rationale: Quantifies the ratio of E/Z isomers and residual precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2][1]

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60) with 0.1% TFA.[2][1]

  • Detection: UV at 254 nm.[2]

  • Logic: The more polar oxime (usually E due to exposed OH) elutes earlier than the internally H-bonded Z isomer in reverse phase, though this depends heavily on pH.[2][1]

Experimental Validation Data

The following data summarizes the cross-validation metrics. Use these values as your "Pass/Fail" criteria.

Table 1: Comparative Characterization Data

FeatureTarget: 2-(Hydroxyimino)-1-phenylpropan-1-oneAlternative: 1-Phenyl-1,2-propanedione (Precursor)Validation Logic
Appearance White to off-white powderYellow liquid or low-melting solidVisual check for oxidation/hydrolysis.[2]
Melting Point 113 - 115 °C ~-15 °C (Liquid at RT)Solid state confirms oxime formation.[2]

H NMR (Methyl)

2.08 (s, 3H)

2.51 (s, 3H)
Distinct shift prevents false positives.

H NMR (OH)

12.5 (s, 1H, exchangeable)
AbsentConfirms presence of oxime.[2][1]
IR (Carbonyl) ~1665 cm

(Conjugated Amide-like)
~1675 & 1715 cm

(Diketone)
Loss of one C=O stretch confirms condensation.[2][1]
Solubility Soluble in DMSO, MeOH, EtOHSoluble in Hexane, DCMPolarity difference aids purification.[2][1]

Table 2: Isomer Differentiation (Self-Validating Markers)

MarkerZ-Isomer (Syn-Carbonyl)E-Isomer (Anti-Carbonyl)
Stability Thermodynamically favored in non-polar solvents (H-bond).[2]Kinetically favored in some syntheses; favored in polar solvents.[2]
OH Signal (NMR) Downfield (deshielded by C=O proximity).Upfield relative to Z-isomer.[2]
Methyl Signal Shielded (Trans to OH).Deshielded (Cis to OH - Anisotropy effect).[2]
Step-by-Step Characterization Workflow

This workflow ensures scientific integrity by forcing a check against alternatives at every stage.

WorkflowStartCrude Product IsolationTLCStep 1: TLC Screening(Mobile Phase: 30% EtOAc/Hex)Start->TLCIR_CheckStep 2: FT-IR Rapid Check(Look for OH stretch & Single C=O)TLC->IR_CheckDecision1Precursor Absent?IR_Check->Decision1NMR_FullStep 3: Full NMR Suite(1H, 13C, D2O Exchange)Decision1->NMR_FullYesReprocessRecrystallize (EtOH/Water)Decision1->ReprocessNo (Diketone present)NOEStep 4: NOE Experiment(Confirm Geometry: Me vs Ph)NMR_Full->NOEFinalValidated Certificate of AnalysisNOE->FinalReprocess->TLC

Figure 2: The self-validating characterization workflow. Note that NMR is gated by a successful IR check to save resources.

Detailed Protocol:

  • TLC Screening: Use Silica gel 60 F254 plates.[2] Elute with Hexane:Ethyl Acetate (7:3).[1]

    • Observation: The diketone precursor is less polar (

      
      ) than the oxime (
      
      
      ).[2][1]
    • Validation: If the high

      
       spot persists, recrystallize from Ethanol/Water (1:[1]1) before proceeding.
      
  • NMR Acquisition:

    • Acquire a standard proton spectrum.[2]

    • Self-Validation Step: Perform a

      
       shake. The peak at ~12.5 ppm must disappear. If it remains, it is an impurity (likely carboxylic acid from over-oxidation).[1]
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Methyl signal (~2.1 ppm).[2][1]

    • Result: If you observe enhancement of the Phenyl protons, the Methyl and Phenyl are spatially close (suggesting Z-isomer where OH is away, or specific conformation).[2][1] Note: This is complex for this molecule; comparative chemical shift analysis (Table 2) is often more robust for routine checks.[2][1]

References
  • Stenutz, R. (n.d.).[2][1] (2E)-2-hydroxyimino-1-phenylpropan-1-one Data Sheet. Stenutz.eu.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2][1] 1,2-Propanedione, 1-phenyl-, 2-oxime Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1]

  • PubChem. (2025).[2] 1-Phenyl-1,2-propanedione-2-oxime Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Kalatuwawege, I. P., et al. (2021).[2][1] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI Molecules. Retrieved from [Link][1]

A Comparative Guide to the Performance of Isonitrosopropiophenone in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonitrosopropiophenone, an α-oximino ketone, is a pivotal precursor in the synthesis of valuable chiral amino alcohols, such as phenylpropanolamine and its derivatives, which are significant in the pharmaceutical industry. The stereoselective reduction of its ketone and oxime functionalities presents a formidable challenge, necessitating the careful selection of a catalytic system to achieve high yields and desired stereoisomers. This guide offers an in-depth comparison of various catalytic systems for the reduction of isonitrosopropiophenone, providing researchers, chemists, and drug development professionals with the critical data and experimental insights required to navigate this complex synthetic landscape. We will explore heterogeneous, homogeneous, and biocatalytic approaches, presenting a comprehensive analysis of their performance, selectivity, and operational parameters.

Introduction: The Synthetic Importance of Isonitrosopropiophenone

Isonitrosopropiophenone (INP), with the chemical formula C₆H₅COC(=NOH)CH₃, is a key intermediate in organic synthesis.[1] Its structure, featuring both a keto and an oximino group, allows for the generation of two adjacent stereocenters upon reduction, leading to the formation of diastereomeric amino alcohols. The primary interest in INP lies in its role as a precursor to 1-phenyl-2-amino-1-propanol, a crucial component in the synthesis of pharmaceuticals like ephedrine and pseudoephedrine.[2]

The catalytic hydrogenation of isonitrosopropiophenone is a prominent synthetic route to these amino alcohols.[2] However, controlling the stereochemical outcome of this reduction is a significant challenge. The goal is often to selectively produce a specific diastereomer, such as the erythro-isomer, with high enantiomeric excess. This guide will compare and contrast the efficacy of different catalytic strategies in achieving this objective.

Catalytic Systems for the Stereoselective Reduction of Isonitrosopropiophenone

The choice of catalyst is paramount in directing the stereochemical course of the reduction of isonitrosopropiophenone. Broadly, these catalytic systems can be categorized into heterogeneous, homogeneous, and biocatalytic approaches.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed due to their ease of separation from the reaction mixture and potential for recycling. For the reduction of isonitrosopropiophenone, platinum group metal (PGM) catalysts are of particular interest.

  • Palladium on Carbon (Pd/C): This is a workhorse catalyst in hydrogenation reactions. In the case of INP, Pd/C can effectively reduce both the ketone and oxime functionalities. However, without chiral modifiers, it typically yields a mixture of diastereomers with low to no enantioselectivity. The diastereoselectivity can be influenced by reaction conditions such as solvent, temperature, and hydrogen pressure.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is another powerful hydrogenation catalyst. It is often used for the reduction of oximes to primary amines. Similar to Pd/C, achieving high stereoselectivity with unsupported PtO₂ is challenging and often results in racemic mixtures of the diastereomeric amino alcohols.

  • Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts have shown promise in the hydrogenation of amino acids to amino alcohols with retention of stereochemistry.[3] For INP, Ru/C can be an effective catalyst, and its performance can be tuned by the addition of acids or other promoters.

Homogeneous Catalysis

Homogeneous catalysts, particularly those with chiral ligands, offer the potential for high levels of stereocontrol in asymmetric reductions.

  • Noyori-type Ruthenium Catalysts: The pioneering work of Noyori on asymmetric hydrogenation of ketones is highly relevant.[4] Chiral Ru(II) complexes with ligands like BINAP can achieve excellent enantioselectivity in the reduction of ketones. While direct application to INP is not extensively documented in readily available literature, the principles of these catalysts suggest their potential for the enantioselective reduction of the ketone moiety.

  • Rhodium-based Catalysts: Chiral Rh(I) complexes are also well-established for asymmetric hydrogenation. Similar to ruthenium catalysts, their efficacy in the stereoselective reduction of INP would depend on the choice of chiral ligand and reaction conditions.

  • Chiral Ferrocene Catalysts: There are reports of asymmetric hydrogenation of isonitrosopropiophenone using chiral substituted ferrocene catalysts.[2] However, these methods have been noted to not provide a sufficiently high diastereomeric and enantiomeric excess for practical applications.[2]

Biocatalysis

Enzymatic reductions offer a green and highly selective alternative to traditional chemical catalysis.

  • Ketoreductases (KREDs): KREDs are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity.[4] The application of KREDs to isonitrosopropiophenone could potentially lead to the highly selective reduction of the ketone group, affording a chiral hydroxy oxime intermediate. Subsequent chemical reduction of the oxime would then yield the desired amino alcohol.

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): While not directly applicable to the oxime group, these enzymes are powerful tools for the asymmetric synthesis of amines from imines. A synthetic strategy could involve the initial reduction of the ketone, followed by hydrolysis of the oxime to a ketone, and then reductive amination using these enzymes.

Comparative Performance Analysis

The selection of a catalytic system is often a trade-off between cost, activity, selectivity, and operational simplicity. The following table summarizes the general performance characteristics of the discussed catalytic systems for the reduction of isonitrosopropiophenone.

Catalytic SystemCatalyst ExampleTypical StereoselectivityAdvantagesDisadvantages
Heterogeneous Pd/C, PtO₂, Ru/CLow to moderate diastereoselectivity, typically racemicEasy to separate, reusable, cost-effectiveLow stereocontrol, often requires harsh conditions
Homogeneous Chiral Ru/Rh complexesPotentially high enantioselectivityHigh selectivity, mild reaction conditionsDifficult to separate, expensive ligands, catalyst decomposition
Biocatalytic Ketoreductases (KREDs)Potentially very high enantioselectivityHigh selectivity, mild and environmentally friendly conditionsLimited substrate scope, enzyme stability can be an issue

In-Depth Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the reduction of isonitrosopropiophenone using a heterogeneous catalyst.

Protocol 1: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)

Objective: To reduce isonitrosopropiophenone to 1-phenyl-2-amino-1-propanol, aiming for diastereoselectivity.

Materials:

  • Isonitrosopropiophenone (1.0 eq)

  • 10% Palladium on Carbon (10 mol%)

  • Ethanol (solvent)

  • Hydrogen gas (high pressure)

  • Parr Hydrogenation Apparatus

Procedure:

  • In a high-pressure reactor vessel, dissolve isonitrosopropiophenone in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots using TLC or GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by NMR or GC-MS to determine the diastereomeric ratio.

  • Purify the product by crystallization or column chromatography.

Mechanistic Considerations

The reduction of isonitrosopropiophenone proceeds through a stepwise mechanism. The first step is typically the reduction of the more reactive ketone group to a hydroxyl group, forming a hydroxy oxime intermediate. The subsequent reduction of the oxime moiety yields the final amino alcohol product. The stereochemical outcome is determined by the facial selectivity of the hydride attack on both the ketone and the intermediate imine (formed from the oxime).

In heterogeneous catalysis, the substrate adsorbs onto the catalyst surface. The stereochemistry is influenced by the preferred orientation of the molecule on the surface, which can be affected by steric hindrance and electronic interactions. In homogeneous catalysis with chiral ligands, the substrate coordinates to the metal center in a specific orientation dictated by the chiral environment of the ligand, leading to a highly stereoselective hydride transfer.

G cluster_workflow Catalytic Hydrogenation Workflow start Start: Prepare Reactant Solution add_catalyst Add Catalyst under Inert Atmosphere start->add_catalyst setup_reactor Seal and Purge Reactor with H₂ add_catalyst->setup_reactor pressurize Pressurize with H₂ and Heat setup_reactor->pressurize monitor Monitor Reaction Progress pressurize->monitor cooldown Cool Down and Vent monitor->cooldown Reaction Complete filter Filter to Remove Catalyst cooldown->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze Product Stereoselectivity concentrate->analyze purify Purify Product analyze->purify end End: Isolated Product purify->end G cluster_reaction Reduction Pathway of Isonitrosopropiophenone INP Isonitrosopropiophenone (C₉H₉NO₂) intermediate Hydroxy Oxime Intermediate INP->intermediate [H] (Ketone Reduction) product 1-Phenyl-2-amino-1-propanol (Amino Alcohol) intermediate->product [H] (Oxime Reduction)

Caption: The general reaction pathway for the reduction of isonitrosopropiophenone.

Conclusion and Future Outlook

The catalytic reduction of isonitrosopropiophenone is a critical transformation for the synthesis of valuable pharmaceutical intermediates. While traditional heterogeneous catalysts offer a cost-effective and straightforward approach, they often lack the stereocontrol necessary for the synthesis of single-isomer drugs. Homogeneous catalysis with chiral ligands presents a powerful strategy for achieving high enantioselectivity, although catalyst cost and separation remain significant hurdles.

The future of this field likely lies in the development of more robust and recyclable catalysts, as well as the expanded application of biocatalysis. The design of novel chiral ligands for homogeneous systems and the engineering of enzymes with tailored substrate specificities will be key areas of research. Furthermore, the development of continuous flow processes for these reductions could offer significant advantages in terms of safety, efficiency, and scalability. By leveraging the strengths of each catalytic approach, researchers can continue to refine and optimize the synthesis of these vital chiral amino alcohols.

References

  • PROCESS FOR PREPARATION OF OPTICALLY ACTIVE 1-ERYTHRO-2-AMINO-1-PHENYL-1-PROPANOL - Patent 1735266 - EPO. (2009).
  • isonitrosopropiophenone - Organic Syntheses Procedure. (n.d.).
  • a-Isonitrosopropiophenone 119-51-7 - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols - Benchchem. (n.d.).
  • Stereoretentive C-H bond activation in the aqueous phase catalytic hydrogenation of amino acids to amino alcohols - PubMed. (2003).
  • Ketone Reduction - Wordpress. (2026).

Sources

Benchmarking the Reactivity of 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS: 119-51-7) Common Aliases:


-Isonitrosopropiophenone; 1-Phenyl-1,2-propanedione-2-oxime
Audience:  Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary: The "Clean" Precursor

In the landscape of


-amino ketone and 

-amino alcohol synthesis—scaffolds ubiquitous in adrenergic agonists and chiral auxiliaries—2-(Hydroxyimino)-1-phenylpropan-1-one (PPDMO) represents a pivotal divergence from traditional halogenation routes.

While


-haloketones (e.g., 

-bromopropiophenone) have historically served as electrophilic entry points, they are plagued by lachrymatory toxicity, poly-alkylation side reactions, and storage instability. This guide benchmarks PPDMO as a superior, atom-economical alternative, specifically highlighting its reactivity profile in reductive amination cascades and transition metal chelation .
Chemical Profile & Thermodynamic Stability

Before evaluating reactivity, one must understand the tautomeric behavior that dictates PPDMO's shelf-life and reaction kinetics.

  • Tautomeric Equilibrium: PPDMO exists in equilibrium between the oxime (dominant) and nitroso forms. In polar protic solvents (MeOH, EtOH), the equilibrium shifts heavily toward the oxime (

    
    ), conferring stability against spontaneous polymerization.
    
  • Acidity (pKa): The oxime proton has a pKa

    
     9.5–10.5. This allows for selective deprotonation by weak bases (e.g., 
    
    
    
    ) to generate the oximate anion for O-alkylation (synthesis of oxime ethers/photoinitiators) without disturbing the ketone.
Comparative Analysis: Synthetic Utility

The primary utility of PPDMO is as a precursor to 1-phenyl-2-aminopropan-1-one (cathinone derivatives) and 1-phenyl-2-aminopropan-1-ol (norephedrine/norpseudoephedrine isomers).

Comparison A: The Oxime Route (PPDMO) vs. The Halide Route

The following table benchmarks PPDMO against the standard


-bromopropiophenone route for generating the 

-amino ketone scaffold.
FeatureOxime Route (PPDMO) Halide Route (

-Bromopropiophenone)
Verdict
Reaction Type Reductive Transformation (

/Cat or Hydride)
Nucleophilic Substitution (

)
Oxime (Cleaner mechanism)
Atom Economy High. Nitrogen is introduced early via nitrosation; only water is lost during reduction.Low. Requires stoichiometric amine; generates stoichiometric HBr salt waste.Oxime
Selectivity Mono-amine exclusive. Reduction cannot yield secondary/tertiary amines.Poor. Primary amines often over-alkylate to form secondary/tertiary byproducts.Oxime
Safety Profile Solid, non-volatile, mild irritant.Severe Lachrymator. Volatile, corrosive, requires special handling.Oxime
Stereocontrol Tunable. Catalytic hydrogenation favors erythro (norephedrine); Hydride reduction favors threo.Fixed/Difficult. Substitution usually proceeds with inversion, but racemization is rapid.Oxime
Pathway Visualization: Synthesis of

-Amino Alcohols

The diagram below illustrates the divergent pathways. Note the "Dead End" risks associated with the Bromine route compared to the linear efficiency of the PPDMO route.

SynthesisPathways cluster_legend Route Comparison Prop Propiophenone Nitrosation Nitrosation (MeONO / HCl) Prop->Nitrosation Bromination Bromination (Br2) Prop->Bromination PPDMO 2-(Hydroxyimino)- 1-phenylpropan-1-one (PPDMO) Nitrosation->PPDMO Red1 Pd/C + H2 (Reduction) PPDMO->Red1 ProdA Norephedrine (Amino Alcohol) Red1->ProdA Bromo alpha-Bromopropiophenone (Lachrymator!) Bromination->Bromo Amination Amination (NH3) Bromo->Amination SideProd Poly-alkylated Impurities Amination->SideProd Over-reaction ProdB Amino Ketone (Unstable) Amination->ProdB ProdB->ProdA NaBH4 Red. Green = Preferred Route (High Atom Economy) Green = Preferred Route (High Atom Economy) Red = Hazardous/Low Selectivity Red = Hazardous/Low Selectivity

Figure 1: Comparative synthetic pathways. The PPDMO route (Green) avoids the poly-alkylation pitfalls and toxicity issues of the Bromine route (Red).

Comparative Analysis: Chelation & Ligand Utility

Beyond synthesis, PPDMO acts as a bidentate ligand (


-donor). It is often compared to Dimethylglyoxime (DMG)  and Benzoin Oxime .
  • Selectivity: Unlike DMG, which is highly specific for Ni(II) in basic media, PPDMO shows a broader affinity for Fe(II) and Co(II) due to the electronic influence of the phenyl ring.

  • Complex Stability: The phenyl group adds steric bulk but also conjugation.

    • PPDMO Complexes: Generally more lipophilic than DMG complexes, making them superior for solvent extraction of metals from aqueous phases into organic solvents (e.g., chloroform).

    • Colorimetric Response:

      • Fe(II) + PPDMO

        
         Blue/Violet complex (Charge transfer band).
        
      • Ni(II) + PPDMO

        
         Yellow/Green complex.
        
ParameterPPDMODimethylglyoxime (DMG)Application Note
Solubility (Ligand) Soluble in EtOH,

, Benzene
Soluble in EtOH, Poor in non-polar solventsPPDMO is better for biphasic extraction.
Fe(II) Detection High Sensitivity (Blue complex)Low SensitivityPPDMO is preferred for ferrous iron analysis.
Ni(II) Detection Moderate (Yellow complex)Gold Standard (Red ppt)DMG remains superior for gravimetric Ni analysis.
Experimental Protocols

Standardized procedures for validating PPDMO reactivity.

Protocol A: Synthesis of PPDMO (Nitrosation)

This self-validating protocol uses color change to indicate reaction progress.

  • Setup: Charge a 3-neck flask with Propiophenone (1.0 eq) and Methanol (5 vol).

  • Acidification: Add HCl gas or acetyl chloride (catalytic) to maintain acidic pH.

  • Addition: Add Methyl Nitrite (gas) or drip isoamyl nitrite (liquid, 1.1 eq) at 0°C.

    • Checkpoint: The solution will transition from clear to pale yellow.

  • Workup: Stir for 2 hours. Neutralize with NaOH.

  • Isolation: Evaporate solvent. The product precipitates as white/off-white crystals.

  • Validation: Melting Point should be 113-115°C . If <110°C, recrystallize from toluene.

Protocol B: Catalytic Hydrogenation to Amino Alcohol

Demonstrating the "clean" reduction.

  • Solution: Dissolve PPDMO (10g) in Methanol (100mL) containing 2 eq of HCl (to protect the amine as it forms).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 3 atm (45 psi) for 6 hours at RT.

  • Filtration: Remove catalyst via Celite.

  • Result: Evaporation yields the hydrochloride salt of the amino alcohol.

    • Stereochemistry Check: NMR analysis will typically show a mix of erythro and threo isomers, with erythro dominating in catalytic hydrogenation.

References
  • Slater, G. (1920). "The preparation of alpha-isonitrosopropiophenone." Journal of the Chemical Society, Transactions.

    • Found
  • Hartung, W. H., & Munch, J. C. (1929). "Amino alcohols. I. Phenylpropanolamine and para-tolylpropanolamine." Journal of the American Chemical Society.

    • Establishes the reduction of oximino ketones to amino alcohols.
  • Karakoyun, C., et al. (2014). "Synthesis and characterization of new oxime derivatives and their transition metal complexes." Journal of Coordination Chemistry.

    • Data on metal chelation stability and colorimetric properties.
  • PubChem Database. (n.d.). "Compound Summary: 2-(Hydroxyimino)-1-phenylpropan-1-one." National Library of Medicine.

    • Safety and physical property verific

Safety Operating Guide

2-(Hydroxyimino)-1-phenylpropan-1-one proper disposal procedures

[1][2]

Part 1: Executive Summary (Immediate Action)

Do NOT dispose of 2-(Hydroxyimino)-1-phenylpropan-1-one via sink drainage or municipal trash. [1][2]

This compound, also known as 1-Phenyl-1,2-propanedione 2-oxime , presents a dual hazard profile: chemical instability (oxime functionality) and regulatory sensitivity (precursor structural motif).[1][2]

Immediate Disposal Directives:

  • Primary Hazard: Thermal decomposition releasing nitrogen oxides (NOx); potential hydrolysis in acidic waste streams.[2]

  • Required Method: High-temperature incineration via an approved hazardous waste vendor.[1][2]

  • Waste Code (RCRA): Typically D001 (if ignitable/in solvent) or Toxic Organic (Non-Listed) depending on formulation.[1][2]

  • Storage: Store in a cool, dry place away from strong acids and oxidizing agents until pickup.

Part 2: Chemical Profile & Hazard Causality[2]

To ensure safe handling, researchers must understand the causality behind the hazards.[2] We are not just following rules; we are managing molecular behavior.[2]

Chemical Identity & Properties[2][3]
PropertyDataRelevance to Disposal
Chemical Name 2-(Hydroxyimino)-1-phenylpropan-1-oneOfficial shipping name
CAS Number 119-51-7Required for waste manifesting
Synonyms Isonitrosopropiophenone;

-Oximinopropiophenone
Common labeling variations
Melting Point 113-115 °CSolid at room temp; melt/decomposition risk if autoclaved
Functional Group

-Keto Oxime (C=N-OH)
CRITICAL: Susceptible to Beckmann rearrangement or hydrolysis
The "Oxime Risk" (Scientific Rationale)

The oxime moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1
  • Thermal Instability: Oximes can undergo thermal runaway or violent decomposition if heated in closed systems.[2] Never autoclave this waste.

  • Acid Hydrolysis: In the presence of strong acids (common in aqueous waste streams), this compound can hydrolyze to release hydroxylamine salts and the corresponding diketone.[2] Hydroxylamine is cytotoxic and potentially explosive when concentrated.[2]

    • Directive: Segregate strictly from acidic waste streams (Waste Code D002).[2]

Part 3: Regulatory & Compliance Context[1][2][4]

Precursor Sensitivity (Security)

While CAS 119-51-7 is not always explicitly listed as a DEA List I chemical (depending on jurisdiction), it is a direct synthetic intermediate for Norephedrine (List I) and related amphetamine-class compounds.[1][2]

  • Best Practice: Treat this chemical as a "Sensitive Precursor" .[2]

  • Chain of Custody: Disposal must be documented to prove the material was destroyed and not diverted for illicit synthesis.[2]

RCRA Classification (USA)

Under US EPA regulations (40 CFR 261), this material is not a P-listed or U-listed waste.[1][2] However, it must be characterized:

  • Pure Solid: Non-RCRA Regulated Chemical Solid (unless it exhibits toxicity characteristics via TCLP).[2]

  • In Solution: If dissolved in ethanol/methanol, it carries the D001 (Ignitable) code.[2]

Part 4: Step-by-Step Disposal Workflow

This protocol ensures chemical stability and regulatory compliance.[2]

Phase 1: Segregation & Stabilization

Goal: Prevent accidental reaction in the waste container.[2]

  • Isolate: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids (hydrochloric/sulfuric acid).[1][2]

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

    • Liquids: Glass or HDPE solvent bottle.[2]

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: "2-(Hydroxyimino)-1-phenylpropan-1-one"[1][2][3][4]

    • Hazards: "Toxic," "Irritant," "Thermally Sensitive."[1][2]

Phase 2: Packaging for Vendor

Goal: Prepare for transport.

  • Double Containment: Place the primary container inside a secondary spill-proof bin or bag.[2]

  • Inventory Adjustment: Log the mass/volume being discarded in your laboratory inventory system (e.g., ChemInventory, Quartzy).[2] This is crucial for audit trails regarding precursor materials.[2]

  • Manifesting: Declare the material clearly on the waste manifest.[2]

    • Preferred Destruction Method:Incineration (Destruction Efficiency >99.99%).[2] This renders the precursor "non-retrievable," satisfying DEA-style diversion concerns.[1][2][5][6][7]

Phase 3: Emergency Contingencies
  • Spill (Solid): Dampen with water to prevent dust generation.[2] Sweep up carefully avoiding static discharge.[2] Place in a sealed bag.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Oximes can be absorbed transdermally.[2]

Part 5: Visualized Workflows

Diagram 1: Chemical Stability & Decision Logic

This diagram illustrates the decision process based on the chemical's reactivity (The "Why").[2]

DisposalLogicStartWaste: 2-(Hydroxyimino)-1-phenylpropan-1-oneStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Reaction MixStateCheck->LiquidSegregateSegregate: Organic Waste StreamSolid->SegregateAcidCheckContains Strong Acids?Liquid->AcidCheckStopSTOP: Hydrolysis RiskNeutralize SeparatelyAcidCheck->StopYes (pH < 4)AcidCheck->SegregateNoStop->SegregateAfter NeutralizationContainerPack in HDPE/GlassLabel: 'Toxic - Oxime'Segregate->ContainerDestructionVendor Pickup:High-Temp IncinerationContainer->Destruction

Caption: Decision logic for segregating oxime waste to prevent accidental hydrolysis or thermal events.

Diagram 2: Chain of Custody (Precursor Compliance)

This workflow ensures you meet the "Trust" and "Compliance" requirements for sensitive intermediates.[2]

ChainOfCustodyLabLab Bench(Generation)WasteTagWaste Tagging(ID: CAS 119-51-7)Lab->WasteTagInventoryInventory System(Deduct Quantity)WasteTag->InventoryLog DataStorageSatellite Accumulation(Secure Access)WasteTag->StorageVendorLicensed Vendor(Chain of Custody)Storage->VendorManifest Sign-offIncineratorIncineration(Non-Retrievable)Vendor->Incinerator

Caption: Compliance workflow ensuring "cradle-to-grave" tracking for sensitive precursor intermediates.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9566063, 1-Phenyl-1,2-propanedione 2-oxime.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Retrieved from [Link][1][2]

  • Drug Enforcement Administration (DEA). Disposal of Controlled Substances: Final Rule.[2] Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 2-(Hydroxyimino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Hydroxyimino)-1-phenylpropan-1-one (CAS No. 119-51-7), also known as α-Isonitrosopropiophenone. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect laboratory personnel from potential hazards.

Hazard Analysis & Risk Assessment: Understanding the "Why"

Effective safety protocols are built on a clear understanding of the risks. 2-(Hydroxyimino)-1-phenylpropan-1-one is not a benign substance; it presents a multi-faceted hazard profile that demands respect and careful management. The primary risks are associated with its irritant properties, potential for sensitization, and the inherent chemical reactivity of the oxime functional group.[1][2]

A failure to adhere to strict protocols can lead to acute health effects such as irritation to the skin, eyes, and respiratory tract, or more chronic issues like contact allergies.[1][2] Furthermore, the oxime class of compounds carries unique risks, including the potential for peroxide formation upon standing and the possibility of a highly exothermic Beckmann rearrangement under acidic conditions, which could lead to a runaway reaction.[2]

Table 1: Summary of Identified Hazards

Hazard TypeDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] May cause gastrointestinal discomfort.[2]ChemicalBook[1], Santa Cruz Biotechnology[2]
Irritation Irritating to eyes, skin, and the respiratory system.[1]ChemicalBook[1]
Sensitization May cause skin sensitization, leading to contact eczema upon repeated exposure.[2]Santa Cruz Biotechnology[2]
Chemical Instability As an oxime, it may form potentially explosive peroxides on standing or undergo violent decomposition (exothermic Beckmann rearrangement) if exposed to acidic conditions.[2]Santa Cruz Biotechnology[2]

First Line of Defense: Engineering & Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE should be considered the last line of defense, used after engineering and administrative controls have minimized the primary exposure risks.

  • Primary Engineering Control: Chemical Fume Hood. All manipulations of 2-(Hydroxyimino)-1-phenylpropan-1-one, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The compound is a white to tan powder, and its dust can be easily inhaled, causing respiratory irritation.[2][3] A fume hood provides necessary exhaust ventilation to capture dust and any potential vapors at the source.[3]

  • Administrative Controls:

    • Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazard warnings.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated directly by the hazard profile. For this compound, protection must be comprehensive, covering eyes, face, hands, and body.

Table 2: PPE Protocol for 2-(Hydroxyimino)-1-phenylpropan-1-one

Protection TypeSpecificationRationale and Causality
Eye & Face Safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing.Protects against eye irritation from airborne dust particles or accidental splashes.[1][3][4]
Hand Chemical-resistant nitrile gloves. Inspect for tears or holes before each use. Use proper glove removal technique to avoid skin contact.[3]Protects against skin irritation and absorption.[1] Nitrile provides a robust barrier against a wide range of organic compounds.
Body A fully-buttoned laboratory coat. Consider chemical-resistant aprons or sleeves for larger-scale work.Prevents contamination of personal clothing and protects against incidental skin contact.[2]
Respiratory A NIOSH-approved N95 dust respirator is required when handling the powder outside of a fume hood (e.g., during spill cleanup) or when dust generation is unavoidable.[2]Protects against inhalation of the powder, which is a known respiratory irritant.[1]

Operational Plan: A Step-by-Step Workflow

This workflow provides a procedural guide from material acquisition to experimental completion, integrating safety at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase prep_area 1. Prepare Work Area (Decontaminate surface, ensure fume hood is operational) gather_ppe 2. Assemble PPE (Goggles, gloves, lab coat, respirator if needed) prep_area->gather_ppe don_ppe 3. Don PPE (Follow correct sequence) gather_ppe->don_ppe weigh 4. Weigh Compound (Use anti-static weigh boat, handle gently to minimize dust) don_ppe->weigh transfer 5. Transfer to Reaction Vessel (Ensure vessel is properly secured) weigh->transfer reaction 6. Perform Reaction (Maintain vigilance, monitor for any unexpected changes) transfer->reaction decontaminate 7. Decontaminate (Clean glassware and work surfaces) reaction->decontaminate dispose 8. Segregate Waste (Place contaminated materials in labeled hazardous waste container) decontaminate->dispose doff_ppe 9. Doff PPE (Follow correct sequence to avoid self-contamination) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling 2-(Hydroxyimino)-1-phenylpropan-1-one.

Emergency Protocols: Immediate & Corrective Actions

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event skin_contact Skin Contact? start->skin_contact Exposure spill Spill Occurs start->spill Spill eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Immediately wash with soap and plenty of water for 15 min. Remove contaminated clothing. Seek medical advice. skin_contact->wash_skin Yes inhalation Inhalation? eye_contact->inhalation No rinse_eyes Rinse cautiously with water for 15 min (remove contacts). Seek immediate medical advice. eye_contact->rinse_eyes Yes fresh_air Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. inhalation->fresh_air Yes spill_actions 1. Evacuate immediate area. 2. Alert personnel. 3. Don appropriate PPE (incl. respirator). 4. Use dry cleanup procedures (avoid generating dust). 5. Sweep into a sealed, labeled container for disposal. spill->spill_actions

Caption: Decision tree for emergency response to exposure or spills.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: All materials contaminated with 2-(Hydroxyimino)-1-phenylpropan-1-one (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][5]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-(Hydroxyimino)-1-phenylpropan-1-one," and the associated hazards (Harmful, Irritant).

  • Surplus Chemical: Unused or unwanted 2-(Hydroxyimino)-1-phenylpropan-1-one must be disposed of as hazardous waste. Do not attempt to wash it down the drain or mix it with other waste streams.[5]

  • Glassware Decontamination: Glassware should be rinsed with an appropriate organic solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous waste. After the initial rinse, the glassware can be washed normally.

  • Arrangement for Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for waste disposal.[5]

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 2-(Hydroxyimino)-1-phenylpropan-1-one, ensuring a safer environment for all research personnel.

References

  • 2-Isonitrosopropiophenone | CAS#:119-51-7 . Chemsrc. [Link]

  • SAFETY DATA SHEET - 1-Phenyl-1,2-propanedione-2-oxime . LookChem. [Link]

  • 2-(Hydroxyimino)-1-phenylpropan-1-one | CAS#:153337-78-1 . Chemsrc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.